molecular formula C26H28Cl2N4O4 B1217973 (Rac)-Ketoconazole CAS No. 79156-75-5

(Rac)-Ketoconazole

Cat. No.: B1217973
CAS No.: 79156-75-5
M. Wt: 531.4 g/mol
InChI Key: XMAYWYJOQHXEEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-[4-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone, widely recognized in research as Ketoconazole , is a significant antifungal compound provided for non-clinical laboratory investigation. Its primary researched mechanism of action involves the potent inhibition of the fungal cytochrome P450 enzyme 14α-sterol demethylase (CYP51) . This enzyme is a key catalyst in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol production, this compound leads to membrane dysfunction and ultimately inhibits fungal growth and reproduction, making it a valuable tool for studying fungal pathogens. Research applications of this compound extend beyond its antifungal properties. As a known inhibitor of cytochrome P450 enzymes, it is also utilized in pharmacological studies to investigate drug-drug interactions and metabolic pathways. It has been documented to inhibit human CYP3A4 , a major drug-metabolizing enzyme. The compound typically presents as a white to colourless crystalline solid with a melting point of 148-152°C and is reported to have negligible solubility in water. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, or for administration to humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-[4-[4-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAYWYJOQHXEEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28Cl2N4O4
Record name KETOCONAZOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20273956
Record name 1-[4-(4-{[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazin-1-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20273956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

531.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

COLOURLESS CRYSTALS OR POWDER.
Record name KETOCONAZOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Solubility in water: none
Record name KETOCONAZOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

Vapor pressure, Pa at 25 °C: (negligible)
Record name KETOCONAZOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

Crystals from 4-methylpentanone

CAS No.

79156-75-5, 65277-42-1
Record name NSC 317629
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079156755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ketoconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01026
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ketoconazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317629
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[4-(4-{[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazin-1-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20273956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ketoconazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.680
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name KETOCONAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7447
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name KETOCONAZOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

146 °C, 148-152 °C
Record name Ketoconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01026
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name KETOCONAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7447
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name KETOCONAZOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

(Rac)-Ketoconazole synthesis pathway and chiral resolution

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Chiral Resolution of (Rac)-Ketoconazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis pathway for racemic ketoconazole and the subsequent methods for its chiral resolution. It includes detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of the chemical and logical workflows.

Introduction to Ketoconazole

Ketoconazole is a broad-spectrum antifungal agent belonging to the imidazole class. Its mechanism of action involves the inhibition of lanosterol 14α-demethylase (a cytochrome P-450 enzyme), which is critical for the synthesis of ergosterol, an essential component of fungal cell membranes.[1][2] The structure of ketoconazole features two chiral centers at the C2 and C4 positions of the 1,3-dioxolane ring, giving rise to four possible stereoisomers (two cis and two trans pairs of enantiomers).[2][3]

The commercially available drug is a racemic mixture of the two cis enantiomers: (+)-(2R,4S)-ketoconazole and (-)-(2S,4R)-ketoconazole.[4] There is significant interest in the individual enantiomers, as they exhibit different pharmacological and toxicological profiles.[2] For instance, levoketoconazole, the (2S,4R) enantiomer, is being investigated for its potent inhibition of cortisol synthesis with potentially reduced hepatotoxicity compared to the racemic mixture.[4] This has driven the development of robust methods for both the synthesis of the racemate and its effective chiral resolution.

Synthesis Pathway of (Rac)-cis-Ketoconazole

The most established synthesis of racemic ketoconazole follows the pathway originally developed by J. Heeres and colleagues.[1][3][5] The multi-step process is designed to selectively produce the desired cis-diastereomer.

The overall synthesis workflow can be visualized as follows:

G cluster_intermediates Key Intermediates cluster_final Final Product A 2,4-Dichloroacetophenone C Ketal Intermediate (2) A->C Ketalization (p-TsOH) B Glycerol B->C D Bromo Ketal (3) C->D Bromination (Br2) E cis-Bromo Benzoyl Ester (4) D->E Benzoylation & Crystallization (Separates cis) F cis-Imidazolyl Intermediate E->F Imidazole Substitution G cis-Hydroxyl Intermediate F->G Deprotection (Hydrolysis) H cis-Tosylate Intermediate G->H Tosylation (TsCl) J (Rac)-cis-Ketoconazole H->J Condensation I 1-Acetyl-4-(4-hydroxyphenyl)piperazine I->J

Caption: Synthesis pathway for (Rac)-cis-Ketoconazole.

Key Steps in the Synthesis
  • Ketalization: 2,4-Dichloroacetophenone is reacted with glycerol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) with azeotropic removal of water to form the corresponding 1,3-dioxolane (ketal) intermediate.[5]

  • Bromination: The ketal is then brominated, typically using elemental bromine, to yield a bromo ketal intermediate.[5]

  • Benzoylation and Diastereomeric Separation: The hydroxyl group of the bromo ketal is acylated with benzoyl chloride. This step is crucial as it creates a crystalline ester. The cis and trans diastereomers exhibit different solubilities, allowing for the selective crystallization and isolation of the desired cis-isomer from the mixture.[5]

  • Imidazole Substitution: The isolated cis-bromo benzoyl ester is reacted with imidazole. The imidazole nitrogen displaces the bromine atom via nucleophilic substitution to form the imidazolylmethyl derivative.

  • Deprotection and Activation: The benzoyl protecting group is removed through hydrolysis to regenerate the free primary alcohol. This alcohol is then "activated" by converting it into a better leaving group, typically a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively.[6][7] The tosylate intermediate, cis-[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane]-4-methyl p-toluenesulfonate, is a key precursor.[6]

  • Final Condensation: The final step involves the condensation of the activated tosylate intermediate with the piperazine side chain, 1-acetyl-4-(4-hydroxyphenyl)piperazine, in the presence of a base to form the ether linkage, yielding (rac)-cis-ketoconazole.[8]

Detailed Experimental Protocol: Benzoylation and Isolation of cis-Isomer

This protocol is a representative summary based on the procedure described by Heeres et al.[5]

  • Objective: To synthesize and isolate the cis-isomer of the benzoylated bromo ketal intermediate (cis-4).

  • Materials:

    • Bromo ketal intermediate (3) (0.91 mol)

    • Dry Pyridine (600 mL)

    • Benzoyl chloride (1.0 mol)

    • Chloroform (CHCl₃)

    • 6 N Hydrochloric Acid (HCl)

    • Magnesium Sulfate (MgSO₄)

    • Ethanol (EtOH)

  • Procedure:

    • A solution of the bromo ketal (3) (0.91 mol) in 600 mL of dry pyridine is prepared in a suitable reaction vessel and cooled to 5 °C in an ice bath.

    • Benzoyl chloride (1.0 mol) is added dropwise to the stirred solution over a period of 1 hour, maintaining the temperature at 5 °C.

    • After the addition is complete, the mixture is stirred for an additional 2.5 hours at the same temperature.

    • The reaction mixture is diluted with water and extracted with chloroform.

    • The organic layer is washed with 6 N HCl to remove pyridine, dried over anhydrous MgSO₄, and filtered.

    • The solvent is evaporated in vacuo to yield an oily residue, which solidifies upon stirring with methanol.

    • The crude solid represents a mixture of cis and trans isomers. The desired cis-isomer (4) is isolated and purified by recrystallization from ethanol. The purity can be confirmed by gas chromatography (GC) and melting point analysis (mp 118.3 °C).[5]

Chiral Resolution of (Rac)-cis-Ketoconazole

Separating the racemic mixture of cis-ketoconazole into its individual enantiomers, (+)-(2R,4S) and (-)-(2S,4R), is essential for studying their distinct biological activities. Chromatographic techniques are the most widely reported and effective methods for achieving this separation.

The general workflow for chiral resolution is depicted below.

G cluster_products Isolated Enantiomers A (Rac)-cis-Ketoconazole Mixture of (+)-(2R,4S) and (-)-(2S,4R) B Chiral Separation System (e.g., HPLC with Chiral Stationary Phase) A->B Injection C Separated Enantiomers B->C Elution & Detection D (-)-(2S,4R)-Ketoconazole (Levoketoconazole) C->D E (+)-(2R,4S)-Ketoconazole C->E

Caption: General workflow for the chiral resolution of Ketoconazole.

Resolution Methodologies

Several advanced analytical techniques have been successfully employed for the chiral resolution of ketoconazole.

  • High-Performance Liquid Chromatography (HPLC): This is a prevalent method. Resolution can be achieved using either a Chiral Stationary Phase (CSP) or a Chiral Mobile Phase Additive (CMPA).[9]

    • CSPs: Polysaccharide-based columns, such as those with amylose derivatives, have proven effective.[10]

    • CMPAs: Various cyclodextrins, including sulfobutyl ether-β-cyclodextrin (SBE-β-CD) and heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (TMβCD), are added to the mobile phase to form transient diastereomeric complexes with the enantiomers, allowing for their separation on a standard reversed-phase column (e.g., C18).[11][12]

  • Subcritical Fluid Chromatography (SFC): SFC using an amylose-based column has been shown to provide high resolution and rapid analysis times (less than 7 minutes).[10][13]

  • Capillary Electrophoresis (CE): This technique, particularly electrokinetic chromatography, has successfully separated all four stereoisomers of ketoconazole using TMβCD as a chiral selector and sodium dodecyl sulfate (SDS) as a surfactant.[11][14]

Quantitative Data on Chiral Resolution

The following table summarizes the conditions and outcomes of various reported methods for the chiral resolution of ketoconazole enantiomers.

Method Chiral Selector / Stationary Phase Mobile Phase / Buffer Key Conditions Resolution (Rs) Analysis Time Reference
SFC Amylose-based columnCO₂ with 30% Ethanol (containing 0.1% TEA and 0.1% TFA)P: 300 bar, T: 35°C, Flow: 3 mL/min4.29< 7 min[10][13]
HPLC C18 column with CMPAMethanol / 0.02 M NaH₂PO₄ (60:40, v/v) with 1.0 mM SBE-β-CD and 0.02% TEA, pH 3.0T: 30°C, Flow: 1.0 mL/min, λ: 225 nm2.05Not specified[12]
CE 20 mM TMβCD (Chiral Selector)10 mM Phosphate buffer (pH 2.5) with 5 mM SDS and 1.0% (v/v) MethanolVoltage: 25 kV, T: 25°CSuccessful separation of 4 stereoisomers< 17 min[11][14]

SFC: Subcritical Fluid Chromatography; HPLC: High-Performance Liquid Chromatography; CE: Capillary Electrophoresis; CMPA: Chiral Mobile Phase Additive; TEA: Triethylamine; TFA: Trifluoroacetic Acid; SBE-β-CD: Sulfobutyl ether-β-cyclodextrin; TMβCD: Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin; SDS: Sodium Dodecyl Sulfate.

Detailed Experimental Protocol: HPLC Resolution with a Chiral Mobile Phase Additive

This protocol is based on the method developed for separating ketoconazole enantiomers using SBE-β-CD.[12]

  • Objective: To resolve (rac)-cis-ketoconazole into its enantiomers using reversed-phase HPLC with a chiral mobile phase additive.

  • Instrumentation & Materials:

    • HPLC system with UV detector

    • C18 reversed-phase column

    • (Rac)-cis-Ketoconazole standard

    • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

    • Methanol (HPLC grade)

    • Sodium Dihydrogen Phosphate (NaH₂PO₄)

    • Triethylamine (TEA)

    • Phosphoric acid

  • Procedure:

    • Mobile Phase Preparation:

      • Prepare a 0.02 M NaH₂PO₄ aqueous solution.

      • To the aqueous portion, add SBE-β-CD to a final concentration of 1.0 mM and TEA to a final concentration of 0.02%.

      • Adjust the pH of the aqueous solution to 3.00 using phosphoric acid.

      • Mix the prepared aqueous phase with methanol in a 40:60 (v/v) ratio.

      • Degas the final mobile phase before use.

    • Chromatographic Conditions:

      • Column: C18 reversed-phase column.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Detection Wavelength: 225 nm.

    • Analysis:

      • Dissolve a sample of (rac)-cis-ketoconazole in the mobile phase.

      • Inject the sample into the HPLC system.

      • Record the chromatogram. Under these optimized conditions, a resolution (Rs) of 2.05 between the two enantiomer peaks is achieved.[12]

References

An In-depth Technical Guide to the In Vitro Antifungal Spectrum of (Rac)-Ketoconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antifungal activity of (Rac)-Ketoconazole, a broad-spectrum imidazole antimycotic agent. It details its mechanism of action, summarizes its activity against a wide range of fungal pathogens through quantitative data, and outlines the standardized experimental protocols for its evaluation.

Mechanism of Action

This compound exerts its antifungal effect by primarily targeting the integrity of the fungal cell membrane. Its mechanism involves the specific inhibition of a key enzyme in the ergosterol biosynthesis pathway.[][2][3][4]

  • Enzyme Inhibition: Ketoconazole inhibits the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[][2] This enzyme is critical for the conversion of lanosterol to 14-demethyl-lanosterol, a vital precursor for ergosterol synthesis.[][5]

  • Ergosterol Depletion: Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It is essential for maintaining membrane fluidity, integrity, and the proper function of membrane-bound enzymes.[][4]

  • Accumulation of Toxic Precursors: Inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and a simultaneous accumulation of toxic methylated sterol precursors.[2][5]

  • Disruption of Cell Function: The combined effect of ergosterol depletion and toxic sterol accumulation disrupts the fungal cell membrane's structure and function, leading to increased permeability and ultimately, the inhibition of fungal growth (fungistatic activity).[][4][5]

cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Integrity ACoA Acetyl-CoA Lanosterol Lanosterol ACoA->Lanosterol Multiple Steps Demethyl_Lanosterol 14-demethyl-lanosterol Lanosterol->Demethyl_Lanosterol Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Demethyl_Lanosterol->Ergosterol Multiple Steps Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Essential Component Ketoconazole This compound Inhibition INHIBITION Ketoconazole->Inhibition Inhibition->Lanosterol:e Blocks Enzyme

Caption: Mechanism of action of this compound via inhibition of the ergosterol pathway.

Quantitative In Vitro Antifungal Spectrum

Ketoconazole demonstrates a broad spectrum of activity against various fungal pathogens, including yeasts, dermatophytes, and certain molds.[6] However, its in vitro efficacy can be significantly influenced by the test medium and conditions.[6][7] The following tables summarize the Minimum Inhibitory Concentration (MIC) values reported in the literature. MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Table 1: In Vitro Activity against Yeast Species

Fungal Species Number of Isolates MIC Range (µg/mL) MIC₉₀ (µg/mL) Reference(s)
Candida albicans 201 0.003 - >256 - [8]
Candida albicans 58 0.015 - 256 - [7]
Candida albicans 148 - - [9]
Candida glabrata - - - [10]
Candida krusei - - 4 [10]
Candida parapsilosis - - - [11]
Candida tropicalis - - - [11]

| Malassezia furfur | - | 0.8 | - |[12] |

Note: MIC values can vary widely based on methodology and isolate-specific resistance.

Table 2: In Vitro Activity against Dermatophytes

Fungal Species Number of Isolates MIC Range (µg/mL) Geometric Mean MIC (µg/mL) Reference(s)
Trichophyton rubrum 78 - - [13]
Trichophyton rubrum - - 3.17 [14]
Trichophyton mentagrophytes 49 - - [13]
Epidermophyton floccosum 30 - - [13]
Trichophyton tonsurans 4 - - [13]
Trichophyton verrucosum 16 - - [13]

| General Dermatophytes | 100+ | <0.25 - ≥64 | - |[15] |

Table 3: In Vitro Activity against Molds

Fungal Species Number of Isolates MIC Range (µg/mL) Notes Reference(s)
Aspergillus fumigatus - - Itraconazole is ~100x more potent [16]
Aspergillus niger - 0.0625 - >32 - [17]
Aspergillus flavus - 2.0 - 32.0 - [17]
Aspergillus spp. 31 >0.62 Itraconazole is significantly more active [18]
Zygomycetes (Mucor, Rhizopus) - - Less active compared to other agents [19]

| Dematiaceous Molds | - | 0.03 - 4.0 | Generally good activity |[14] |

Experimental Protocols for Antifungal Susceptibility Testing

Standardized methodologies are crucial for obtaining reproducible in vitro susceptibility data. The most widely accepted protocols are provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

3.1 Broth Microdilution Method (CLSI M27/M38 and EUCAST E.Def 7.3.2)

The broth microdilution method is the reference standard for determining MICs.[20][21]

Key Methodological Steps:

  • Medium Preparation: RPMI 1640 broth with L-glutamine, without bicarbonate, and buffered with MOPS is the standard medium.[22] EUCAST specifies supplementation with 2% glucose, whereas CLSI uses 0.2%.[22]

  • Antifungal Agent Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial twofold dilutions are then prepared in 96-well microtiter plates using the RPMI medium.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (e.g., Sabouraud Dextrose Agar) for 24-48 hours.[21] A suspension is prepared in sterile water or saline, and the turbidity is adjusted using a spectrophotometer to achieve a final standardized inoculum concentration in the wells (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts via CLSI M27-A3).[23][24][25]

  • Incubation: The inoculated microtiter plates are incubated at 35°C. Incubation times vary by organism: typically 24-48 hours for yeasts and 48-96 hours for most molds.[26]

  • MIC Determination: The plates are read visually or with a spectrophotometer. For azoles like ketoconazole, the MIC is defined as the lowest drug concentration that causes a significant reduction in growth (typically ≥50% or ≥80%) compared to the drug-free growth control well.[14][26]

Start Start: Fungal Isolate on Agar Inoculum 1. Prepare Standardized Inoculum Suspension Start->Inoculum Inoculate 3. Inoculate Microplate Wells with Fungal Suspension Inoculum->Inoculate Dilution 2. Prepare Serial Dilutions of Ketoconazole in Microplate Dilution->Inoculate Incubate 4. Incubate at 35°C (24-96 hours) Inoculate->Incubate Read 5. Visually or Spectrophotometrically Read Growth Inhibition Incubate->Read End Result: Determine MIC Value (μg/mL) Read->End

Caption: Generalized workflow for broth microdilution antifungal susceptibility testing.

3.2 Other Methodologies

  • Disk Diffusion: This method involves placing paper disks containing a known amount of ketoconazole onto an agar plate inoculated with the fungus. The diameter of the resulting zone of inhibition is measured.[27] It is a simpler, qualitative or semi-quantitative alternative to broth microdilution.

  • Agar Dilution: This involves incorporating the antifungal agent directly into the agar medium at various concentrations. It is less common for routine testing but can be useful for certain fungi.

References

The Pharmacokinetic Profile of Racemic Ketoconazole: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of racemic ketoconazole in various animal models. The information presented herein is intended to support research and development efforts by offering a consolidated resource on the absorption, distribution, metabolism, and excretion (ADME) of this broad-spectrum antifungal agent. All quantitative data has been summarized into structured tables for comparative analysis, and detailed experimental methodologies are provided for key cited studies.

Pharmacokinetic Parameters of Racemic Ketoconazole in Animal Models

The pharmacokinetic properties of racemic ketoconazole have been investigated in several animal species, most notably in rats and dogs. Significant variability in parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), half-life (t½), and oral bioavailability has been observed across species and even between different studies within the same species, likely due to differences in experimental design and analytical methodologies.

Rat (Rattus norvegicus)

Ketoconazole has been extensively studied in rats, with data available for both intravenous and oral administration. Following intravenous administration to Sprague-Dawley rats, ketoconazole exhibits a volume of distribution of approximately 655 ± 91 ml/kg and a clearance of 14.4 ± 5.1 ml/min/kg.[1][2] The elimination half-life is relatively short, around 35.0 ± 12.3 minutes.[1][2]

Oral administration in rats reveals that the time to peak plasma concentration is between 30 and 60 minutes.[1][2] However, the oral bioavailability is modest, at approximately 35.8 ± 3.55%, suggesting significant first-pass metabolism.[1][2] Studies have also indicated stereoselective pharmacokinetics in rats, with plasma concentrations of the (+)-enantiomer being higher than the (-)-enantiomer after oral dosing.

Table 1: Pharmacokinetic Parameters of Racemic Ketoconazole in Rats

Administration RouteDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)t½ (h)Bioavailability (%)Reference
Intravenous5---0.58 ± 0.21-[1][2]
Oral5-0.5 - 1.0--35.8 ± 3.55[1][2]
Oral30064.82 ± 2.475.15 ± 0.68---[3]

Note: Dashes indicate data not provided in the cited source.

Dog (Canis lupus familiaris)

In dogs, intravenous administration of ketoconazole results in a systemic clearance of 2.74 ± 1.10 mL/min/kg and a volume of distribution at steady state of 0.72 ± 0.28 L/kg.[4] The half-life is approximately 2.7 ± 1.6 hours.[4]

Oral bioavailability of ketoconazole tablets in dogs is around 50 ± 38%, though considerable variability has been reported.[4] The mean residence time of orally administered ketoconazole has been shown to increase with multiple dosing, suggesting auto-inhibition of its own metabolism.[5]

Table 2: Pharmacokinetic Parameters of Racemic Ketoconazole in Dogs

Administration RouteDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)t½ (h)Bioavailability (%)Reference
Intravenous376 mg (total dose)---2.7 ± 1.6-[4]
Oral (tablet)400 mg (total dose)----50 ± 38[4]
Oral (solution)400 mg (total dose)----56 ± 23[4]

Note: Dashes indicate data not provided in the cited source.

Other Animal Models

Limited pharmacokinetic data for ketoconazole is available for other animal species. In a study involving a single 10 mg/kg oral dose, the mean plasma levels two hours post-dose were 12.9 µg/mL in rats, 0.9 µg/mL in rabbits, and varied in guinea pigs.[6] The elimination half-life was reported to be 0.70 hours in guinea pigs and 2.76 hours in dogs in the same study.[6]

Experimental Protocols

The following sections detail the methodologies employed in key pharmacokinetic studies of racemic ketoconazole in animal models.

Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats.[1][2]

  • Drug Administration:

    • Intravenous (IV): A single dose of 5 mg/kg of ³H-ketoconazole was administered.[1][2]

    • Oral (PO): A single oral dose was given to determine absolute bioavailability.[1][2] In another study, a single oral dose of 300 mg/kg was administered.[3]

  • Sample Collection: Serial blood samples were collected over a specified period.

  • Analytical Method: Plasma concentrations of ketoconazole were determined using a high-performance liquid chromatography (HPLC) assay with fluorescence detection.[1][2]

Pharmacokinetic Study in Dogs
  • Animal Model: Male mongrel dogs.[4]

  • Drug Administration:

    • Intravenous (IV): A single intravenous dose of 376 mg was administered.[4]

    • Oral (PO): Single oral doses of 400 mg were administered as both tablets and a solution.[4]

  • Sample Collection: Blood samples were collected at predetermined time points.

  • Analytical Method: Serum concentrations of ketoconazole were evaluated using HPLC.[4]

Metabolism of Racemic Ketoconazole

Ketoconazole is extensively metabolized in the liver of animal models, with the primary metabolic pathways including N-deacetylation, oxidation, and degradation of the imidazole and piperazine rings.[7] N-deacetyl ketoconazole is a major initial metabolite in mice. The products of metabolism are mainly excreted in the feces.[8]

Ketoconazole_Metabolism Ketoconazole Racemic Ketoconazole N_deacetyl N-deacetyl Ketoconazole Ketoconazole->N_deacetyl N-deacetylation (Primary Pathway in Mice) Oxidized_Metabolites Oxidized Metabolites Ketoconazole->Oxidized_Metabolites Oxidation Degradation_Products Imidazole & Piperazine Ring Degradation Products Ketoconazole->Degradation_Products Ring Degradation

Figure 1. Major metabolic pathways of racemic ketoconazole in animal models.

Experimental Workflow and Logical Relationships

The general workflow for a typical pharmacokinetic study of ketoconazole involves several key steps, from drug administration to data analysis.

Pharmacokinetic_Workflow cluster_study_design Study Design cluster_execution Experimental Execution cluster_analysis Analysis cluster_interpretation Data Interpretation Animal_Model Select Animal Model (e.g., Rat, Dog) Dosing_Regimen Define Dosing Regimen (Route, Dose) Animal_Model->Dosing_Regimen Drug_Admin Drug Administration (IV or Oral) Dosing_Regimen->Drug_Admin Sample_Collection Serial Blood Sampling Drug_Admin->Sample_Collection Plasma_Processing Plasma Separation & Storage Sample_Collection->Plasma_Processing Bioanalysis Quantification of Ketoconazole (e.g., HPLC, LC-MS/MS) Plasma_Processing->Bioanalysis PK_Modeling Pharmacokinetic Modeling (Cmax, Tmax, AUC, etc.) Bioanalysis->PK_Modeling Report Data Summary & Reporting PK_Modeling->Report

Figure 2. General experimental workflow for a pharmacokinetic study.

This guide provides a foundational understanding of the pharmacokinetic profile of racemic ketoconazole in key animal models. Researchers are encouraged to consult the primary literature for more detailed information specific to their research interests.

References

The Discovery and Development of Ketoconazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and development of ketoconazole, a pioneering broad-spectrum antifungal agent. It details the seminal synthesis, key experimental evaluations, mechanism of action, and the clinical journey of this imidazole derivative. Quantitative data from pivotal in vitro and in vivo studies are presented in structured tables for comparative analysis. Detailed experimental protocols for foundational assays are provided to enable replication and further research. The guide also includes visualizations of the drug's signaling pathway and its developmental workflow, rendered using Graphviz, to offer a clear graphical representation of complex processes. This document serves as a technical resource for professionals in the fields of mycology, pharmacology, and drug discovery, offering a deep dive into the science behind a landmark antifungal medication.

Introduction

The landscape of antifungal therapy was significantly altered with the advent of azole antifungals. Prior to their introduction, treatment options for systemic mycoses were limited and often associated with significant toxicity. Ketoconazole, a synthetic imidazole derivative, emerged as a groundbreaking development, being the first orally active broad-spectrum antifungal agent. Its discovery in 1976 by scientists at Janssen Pharmaceutica marked a new era in the management of fungal infections.[1] This guide chronicles the journey of ketoconazole from its chemical synthesis to its clinical applications, providing a detailed technical account for the scientific community.

History and Discovery

The development of ketoconazole was a significant milestone in the history of antimicrobial agents. The timeline below outlines the key events in its journey:

  • 1976: Ketoconazole was first synthesized by a team of researchers at Janssen Pharmaceutica in Beerse, Belgium.[1]

  • 1977: A patent for ketoconazole was filed, securing the intellectual property of this novel compound.[1]

  • 1981: Ketoconazole was introduced for medical use, becoming the first orally bioavailable azole antifungal for the treatment of systemic fungal infections.[1][2]

  • Mid-1980s onwards: While initially successful, concerns regarding hepatotoxicity and drug interactions began to emerge, leading to a gradual decline in its use as a first-line systemic agent in favor of newer, less toxic triazoles like fluconazole and itraconazole.[1]

The discovery of ketoconazole was a direct result of a dedicated research program at Janssen aimed at identifying novel antifungal agents with improved properties over existing treatments.

Chemical Synthesis

The original synthesis of ketoconazole was a multi-step process that laid the groundwork for the production of this important antifungal agent. The following is a description of the synthetic route based on the seminal publication by Heeres et al. (1979).

Experimental Protocol: Synthesis of Ketoconazole

The synthesis of cis-1-acetyl-4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine (ketoconazole) involves several key steps:

  • Preparation of the Dioxolane Intermediate: The initial step involves the reaction of 2,4-dichloroacetophenone with glycerol in the presence of an acid catalyst to form the corresponding 1,3-dioxolane.

  • Bromination: The dioxolane intermediate is then brominated to introduce a reactive bromine atom.

  • Introduction of the Imidazole Moiety: The brominated intermediate is reacted with imidazole to form the core imidazole-dioxolane structure.

  • Formation of the Piperazine Side Chain: A separate synthesis route prepares the 1-acetyl-4-(4-hydroxyphenyl)piperazine side chain.

  • Coupling Reaction: The imidazole-dioxolane core is then coupled with the piperazine side chain via an ether linkage to yield the final ketoconazole molecule.

A more recent and improved synthesis method involves a condensation reaction, followed by purification steps including elutriation, centrifugation, drying, and refining with ethanol and activated carbon.[3][4]

Mechanism of Action

Ketoconazole exerts its antifungal effect by primarily targeting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Inhibition of Lanosterol 14α-Demethylase

The key molecular target of ketoconazole is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[5][6] This enzyme is crucial for the conversion of lanosterol to ergosterol. By binding to the heme iron of this enzyme, ketoconazole effectively blocks this demethylation step.[7]

The inhibition of ergosterol synthesis leads to:

  • Depletion of ergosterol in the fungal cell membrane.

  • Accumulation of toxic 14α-methylated sterol precursors.

  • Increased membrane permeability and disruption of membrane-bound enzyme function.

  • Ultimately, inhibition of fungal growth and replication (fungistatic effect).

Signaling Pathway Diagram

Ketoconazole Mechanism of Action cluster_fungal_cell Fungal Cell Lanosterol Lanosterol CYP51A1 Lanosterol 14α-demethylase (CYP51A1) Lanosterol->CYP51A1 Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane Incorporation CYP51A1->Ergosterol Catalyzes conversion Disrupted_Membrane Disrupted Fungal Cell Membrane (Increased Permeability, Impaired Function) CYP51A1->Disrupted_Membrane Growth_Inhibition Inhibition of Fungal Growth Disrupted_Membrane->Growth_Inhibition Ketoconazole Ketoconazole Ketoconazole->CYP51A1 Inhibits

Caption: Mechanism of action of ketoconazole.

In Vitro Antifungal Activity

The antifungal spectrum of ketoconazole was established through extensive in vitro testing against a wide range of fungal pathogens.

Experimental Protocol: Broth Microdilution Assay

A standardized method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents is the broth microdilution assay, following guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or water and the turbidity is adjusted to a standard concentration (e.g., 0.5 McFarland standard). This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration.[8][9]

  • Drug Dilution: A serial two-fold dilution of ketoconazole is prepared in microtiter plates containing RPMI 1640 medium.

  • Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate. The plates are then incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).[8][9]

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥80% inhibition) compared to the growth in the drug-free control well.[9]

Quantitative Data: In Vitro Susceptibility

The following tables summarize the MIC ranges, MIC₅₀, and MIC₉₀ values of ketoconazole against various fungal species as reported in the literature.

Table 1: MIC of Ketoconazole against Candida Species

Candida SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
C. albicans0.003 - >256≤0.125 - 32≤0.25 - >64[10][11][12]
C. tropicalis0.248--[13]
C. parapsilosis---[13]
C. glabrata--≤0.25[14]
C. krusei--4[14]

Table 2: IC₅₀ of Ketoconazole against Lanosterol 14α-Demethylase (CYP51)

Enzyme SourceIC₅₀ (µM)Reference(s)
Candida albicans CYP510.039 - 0.30
Human CYP51≥30

In Vivo Efficacy

The efficacy of ketoconazole was further demonstrated in various animal models of fungal infections.

Experimental Protocol: Murine Model of Systemic Candidiasis
  • Infection: Mice are infected intravenously with a lethal or sublethal dose of Candida albicans.

  • Treatment: Ketoconazole is administered orally at various dose levels, starting at a specified time post-infection and continuing for a defined duration.

  • Evaluation: Efficacy is assessed by monitoring survival rates, and by determining the fungal burden in target organs (e.g., kidneys, liver, spleen) through colony-forming unit (CFU) counts at the end of the treatment period.

Quantitative Data: In Vivo Studies

The oral administration of ketoconazole has shown significant efficacy in animal models of various fungal infections. For instance, in a rabbit model of pityriasis versicolor, a dose of 1 mg/kg afforded protection in all animals.[15] In guinea pigs with cutaneous candidosis, a daily oral dose of 10 mg/kg for 14 days resulted in almost complete protection.[16]

Clinical Development and Application

Ketoconazole was evaluated in numerous clinical trials for a variety of superficial and systemic fungal infections.

Clinical Trial Design: A Phase II Study in Systemic Mycoses

A notable early study was a Phase II evaluation conducted by the National Institute of Allergy and Infectious Diseases Mycoses Study Group.[17][18][19]

  • Patient Population: The study enrolled 52 patients with confirmed systemic mycoses, including blastomycosis, coccidioidomycosis, histoplasmosis, and cryptococcosis.[17][18]

  • Dosing Regimen: Patients received daily oral doses of ketoconazole ranging from 100 mg to 600 mg.[17][18]

  • Duration of Therapy: The treatment duration varied from less than one month to 22 months.[17][18]

  • Endpoints: Efficacy was assessed based on clinical response (cure or marked improvement) and mycological eradication. Safety was evaluated by monitoring for adverse events.

Quantitative Data: Clinical Efficacy and Safety

Table 3: Clinical Response to Oral Ketoconazole in Systemic Mycoses

Fungal InfectionNumber of PatientsCure or Marked Improvement (%)Reference(s)
Histoplasmosis8>80%[17][20]
Blastomycosis1670% (at 400 mg/day)[20]
Coccidioidomycosis13-[17]
Cryptococcosis (non-meningeal)7-[17]
Overall (52 patients) 52 52% [17][18]

Adverse Effects: The most common adverse effects reported in early clinical trials were gastrointestinal, including nausea, anorexia, and vomiting, occurring in approximately 21% of patients.[17][18] A more serious, though less common, adverse effect that later became a significant concern was hepatotoxicity.

Drug Development Workflow

The discovery and development of ketoconazole followed a logical progression from initial synthesis to clinical application.

Workflow Diagram

Ketoconazole Drug Development Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development Synthesis Chemical Synthesis (Heeres et al., 1979) In_Vitro In Vitro Screening (Antifungal Activity, MIC) Synthesis->In_Vitro Mechanism Mechanism of Action Studies (Inhibition of Lanosterol 14α-demethylase) In_Vitro->Mechanism In_Vivo In Vivo Efficacy (Animal Models) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase_I Phase I Trials (Safety and Pharmacokinetics) Tox->Phase_I Phase_II Phase II Trials (Efficacy in Patients) Phase_I->Phase_II Phase_III Phase III Trials (Large-scale Efficacy and Safety) Phase_II->Phase_III Approval Regulatory Approval (e.g., FDA, 1981) Phase_III->Approval Post_Market Post-marketing Surveillance (Monitoring for long-term adverse effects) Approval->Post_Market

Caption: The drug discovery and development workflow of ketoconazole.

Conclusion

The discovery of ketoconazole represents a pivotal moment in the history of medical mycology. As the first orally active, broad-spectrum antifungal, it provided a much-needed therapeutic option for a range of debilitating and life-threatening fungal infections. Its mechanism of action, the inhibition of ergosterol biosynthesis, became a blueprint for the development of subsequent azole antifungals. While its systemic use has been curtailed due to safety concerns, the story of ketoconazole's discovery and development offers invaluable lessons in drug design, preclinical evaluation, and clinical application. This technical guide serves as a detailed repository of the foundational scientific work that brought this important therapeutic agent to the forefront of antifungal therapy.

References

A Technical Guide to the Solubility of (Rac)-Ketoconazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the solubility of (Rac)-Ketoconazole (KTZ), a Biopharmaceutics Classification System (BCS) Class II antifungal agent.[1] Due to its poor aqueous solubility and pH-dependent absorption, understanding its behavior in organic solvents is critical for the development of effective pharmaceutical formulations.[1][2] Ketoconazole is a weakly basic molecule with a molecular formula of C₂₆H₂₈Cl₂N₄O₄ and a molecular weight of 531.43 g/mol .[3][4] This guide summarizes quantitative solubility data, details common experimental protocols for its determination, and illustrates key relationships governing its dissolution.

Quantitative Solubility Data

The solubility of this compound has been determined in a range of organic solvents and solvent systems. The data reveals a significant dependence on the choice of solvent and temperature. The following tables summarize key quantitative solubility findings from various studies.

Table 1: Solubility of this compound in Various Organic Solvents

SolventTemperatureSolubility (mg/mL)Solubility (Mole Fraction, xₑ)Reference
Dichloromethane-Freely Soluble-[5]
Dimethyl Sulfoxide (DMSO)22°C~20-[4]
Ethanol (anhydrous)45°C~20-[4]
Methanol22°C~5-[4]
Chloroform22°C~10-[4]
Transcutol (THP)45°C-4.9 x 10⁻²[3][6]
Span 8045°C-6.9 x 10⁻²[3][6]
Oleic Acid45°C-8.5 x 10⁻³[3][6]
Eugenol45°C-4.5 x 10⁻³[3][6]
Limonene45°C-7.3 x 10⁻³[3][6]
Supercritical CO₂ (338 K, 30 MPa)65°C-8.02 x 10⁻⁵[7]
Water25°C0.0000866 - 0.000134.0 x 10⁻⁷[1][4][8]

Note: "Freely Soluble" is a qualitative description from pharmacopeial standards. Mole fraction is a dimensionless quantity.

Experimental Protocols for Solubility Determination

The most reliable and widely used method for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method .[9] This technique is considered the gold standard for its robustness and accuracy.

Detailed Protocol: Isothermal Shake-Flask Method

  • Preparation of Supersaturated Solution: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed container, such as a glass vial or stoppered flask.[9][10] Adding sufficient excess solid is crucial to ensure a saturated suspension is achieved.[9]

  • Equilibration: The sealed container is placed in a mechanical shaker or agitator within a temperature-controlled environment (e.g., a shaking water bath). The mixture is agitated for an extended period, typically ranging from 18 to 72 hours, to ensure that equilibrium between the solid and dissolved drug is reached.[8][10]

  • Phase Separation: After equilibration, the suspension is removed from the shaker. The undissolved solid particles must be separated from the saturated solution. This is typically achieved through high-speed centrifugation (e.g., 10,000 x g for 30 minutes) followed by filtration of the supernatant through a microporous filter (e.g., 0.45 µm).[1][11] This step is critical to prevent solid particles from interfering with the final concentration analysis.

  • Sampling and Dilution: A precise aliquot of the clear, saturated filtrate is carefully withdrawn and diluted with an appropriate solvent to bring the concentration within the linear range of the analytical instrument.

  • Concentration Analysis: The concentration of ketoconazole in the diluted sample is quantified using a validated analytical method. Common techniques include:

    • High-Performance Liquid Chromatography (HPLC): An Agilent Eclipse XDB-C18 column is often used with a mobile phase like methanol and water (80/20, v/v), with UV detection at a wavelength such as 254 nm.[1]

    • UV-Vis Spectrophotometry: The absorbance of the solution is measured at the maximum absorption wavelength (λ_max) of ketoconazole, which is around 230 nm in a phosphate buffer medium.[12] A calibration curve prepared from standard solutions of known concentrations is used to calculate the final solubility.[10]

  • Calculation: The equilibrium solubility is calculated from the measured concentration, taking into account the dilution factor. Experiments are typically performed in triplicate to ensure reproducibility.[1][8]

G Figure 1: General workflow for the Shake-Flask solubility determination method. cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep 1. Prepare Suspension (Excess KTZ in Solvent) equilibrate 2. Agitate at Constant Temp (e.g., 24-72 hours) prep->equilibrate separate 3. Centrifuge and/or Filter (Remove undissolved solid) equilibrate->separate sample 4. Sample & Dilute Filtrate separate->sample analyze 5. Quantify Concentration (HPLC / UV-Vis) sample->analyze calculate 6. Calculate Solubility analyze->calculate

Figure 1: General workflow for the Shake-Flask solubility determination method.

Factors Influencing Ketoconazole Solubility

The solubility of a drug is a complex interplay between its intrinsic physicochemical properties and the characteristics of the solvent system, governed by thermodynamic principles.

G Figure 2: Factors influencing the solubility of this compound. cluster_ktz cluster_solvent cluster_conditions Solubility Ketoconazole Solubility KTZ_Props Drug Properties KTZ_Props->Solubility pKa pKa (weak base) (2.94, 6.51) KTZ_Props->pKa logP logP (lipophilicity) (~4.3) KTZ_Props->logP MP Melting Point (148-152 °C) KTZ_Props->MP Solvent_Props Solvent Properties Solvent_Props->Solubility Polarity Polarity / Dipole Moment Solvent_Props->Polarity H_Bond Hydrogen Bonding (Donor/Acceptor) Solvent_Props->H_Bond Conditions System Conditions Conditions->Solubility Temp Temperature Conditions->Temp Pressure Pressure (for SC-CO₂) Conditions->Pressure

Figure 2: Factors influencing the solubility of this compound.
  • Physicochemical Properties of Ketoconazole:

    • pKa: As a weak base with pKa values of 2.94 and 6.51, its solubility is highly pH-dependent.[1][2][3] In acidic conditions, it becomes protonated and more soluble, while in neutral or basic media, it is practically insoluble.

    • Lipophilicity (logP): With a high logP of approximately 4.3, ketoconazole is inherently lipophilic ("fat-loving"), which explains its poor water solubility and preference for organic solvents.[3]

    • Crystal Lattice Energy: The drug's high melting point (148-152°C) suggests a stable crystal lattice, which requires significant energy to overcome during the dissolution process.[2][5]

  • Solvent Properties: The principle of "like dissolves like" is paramount. Solvents that can form favorable intermolecular interactions (e.g., hydrogen bonds, dipole-dipole interactions) with the functional groups in the ketoconazole molecule will be more effective at dissolving it. The enhanced solubility in solvents like DMSO and warm ethanol is a testament to this principle.[4]

  • System Conditions:

    • Temperature: For ketoconazole, the dissolution process is generally endothermic, meaning solubility increases with rising temperature.[3][13] This is a common observation and a key parameter that can be modulated to enhance drug loading in formulations.

    • Pressure: In supercritical fluid solvent systems, such as supercritical carbon dioxide (SC-CO₂), both pressure and temperature are critical variables that significantly alter the solvent density and, consequently, its solvating power.[7]

References

(Rac)-Ketoconazole: A Comprehensive Technical Guide to its Chemical Stability and Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical stability of (Rac)-Ketoconazole and its degradation products. Understanding the stability profile of an active pharmaceutical ingredient (API) is paramount in drug development, ensuring the safety, efficacy, and quality of the final drug product. This document summarizes key findings from forced degradation studies, details the experimental protocols used, and presents the degradation pathways of ketoconazole under various stress conditions.

Chemical Stability of this compound

This compound, a broad-spectrum antifungal agent, is susceptible to degradation under specific environmental conditions. Forced degradation studies, which intentionally stress the molecule, are crucial for identifying potential degradation products and understanding its intrinsic stability. The primary degradation pathways for ketoconazole are hydrolysis and oxidation, with photolytic degradation also observed.[1][2][3][4][5] The molecule demonstrates relative stability under thermal stress.[1]

pH-Dependent Stability

The degradation kinetics of ketoconazole are strongly dependent on pH.[6] Studies have shown that ketoconazole is most stable in acidic conditions, with significant degradation occurring in neutral to basic environments. This is a critical consideration for the formulation of liquid dosage forms.

Summary of Forced Degradation Studies

Forced degradation studies are essential for developing stability-indicating analytical methods and for predicting the degradation pathways of a drug substance. The following tables summarize the quantitative data from various stress testing conditions applied to this compound.

Stress ConditionReagents and ConditionsIncubation TimeDegradation (%)Degradation Products IdentifiedReference
Acid Hydrolysis 1N HCl, boiling water bath (100°C)8 minutesNot SpecifiedHydrolysis Degradant (Impurity D)[1]
Base Hydrolysis 1N NaOH, boiling water bath (100°C)30 minutesNot SpecifiedHydrolysis Degradant (Impurity D)[1]
Oxidative Degradation 30% H₂O₂, boiling water bath10 minutesNot SpecifiedKetoconazole N-Oxide[1][7]
Thermal Degradation 105°C in oven24 hoursStable-[1]
Photolytic Degradation UV light at 254 nm24 hoursStable-[1]
Photolytic Degradation UV-A (352 nm) & UV-C (254 nm) radiationNot SpecifiedSignificantPhotodechlorination Products[8]

Note: The term "Not Specified" indicates that the cited literature did not provide a specific quantitative value for degradation under the described conditions, though degradation was observed.

Degradation Products and Pathways

The major degradation products of this compound have been identified and characterized using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3][5]

Hydrolytic Degradation

Under both acidic and basic conditions, ketoconazole undergoes hydrolysis of the amide linkage in the piperazine ring, leading to the formation of a deacetylated impurity, referred to as Impurity D in the European Pharmacopoeia.[1][9]

Oxidative Degradation

Exposure to oxidative stress, typically using hydrogen peroxide, results in the formation of Ketoconazole N-Oxide.[1][7] The oxidation occurs at one of the nitrogen atoms in the piperazine ring.

Photolytic Degradation

When exposed to UV radiation, ketoconazole can undergo photodechlorination, where one or both of the chlorine atoms on the dichlorophenyl ring are replaced by hydrogen atoms.[8][10] Another photolytic degradation product has been identified as a cyclized derivative.[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of stability studies. The following sections outline the typical experimental protocols for the forced degradation of this compound.

Materials and Reagents
  • This compound reference standard

  • Hydrochloric acid (HCl), 1N

  • Sodium hydroxide (NaOH), 1N

  • Hydrogen peroxide (H₂O₂), 30%

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, purified

  • Buffers for HPLC mobile phase (e.g., phosphate buffer)

Acid Hydrolysis
  • Accurately weigh approximately 25 mg of this compound and transfer to a 25 mL volumetric flask.

  • Add 5 mL of 1N HCl.

  • Heat the flask in a boiling water bath for a specified period (e.g., 8 minutes).[1]

  • Cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 1N NaOH.

  • Dilute to volume with a suitable solvent (e.g., methanol or mobile phase).

  • Analyze the resulting solution by HPLC.

Base Hydrolysis
  • Accurately weigh approximately 25 mg of this compound and transfer to a 25 mL volumetric flask.

  • Add 5 mL of 1N NaOH.

  • Heat the flask in a boiling water bath for a specified period (e.g., 30 minutes).[1]

  • Cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 1N HCl.

  • Dilute to volume with a suitable solvent.

  • Analyze the resulting solution by HPLC.

Oxidative Degradation
  • Accurately weigh approximately 25 mg of this compound and transfer to a 25 mL volumetric flask.

  • Add 5 mL of 30% H₂O₂.

  • Keep the flask at room temperature or heat gently for a specified period (e.g., 10 minutes in a boiling water bath).[1]

  • Dilute to volume with a suitable solvent.

  • Analyze the resulting solution by HPLC.

Thermal Degradation
  • Accurately weigh approximately 25 mg of this compound and place it in a suitable container (e.g., a petri dish).

  • Expose the sample to a high temperature in a calibrated oven for a specified duration (e.g., 105°C for 24 hours).[1]

  • After exposure, allow the sample to cool to room temperature.

  • Dissolve the sample in a suitable solvent in a volumetric flask and dilute to the mark.

  • Analyze the resulting solution by HPLC.

Photolytic Degradation
  • Accurately weigh approximately 25 mg of this compound and dissolve it in a suitable solvent in a quartz cuvette or other UV-transparent container.

  • Expose the solution to a UV light source providing a specific wavelength and intensity for a defined period (e.g., 254 nm for 24 hours).[1]

  • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions.

  • After exposure, analyze both the exposed and control samples by HPLC.

Visualizations

Degradation Pathways of this compound

G Degradation Pathways of this compound cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation cluster_photolysis Photolysis ketoconazole This compound hydrolysis_product Hydrolysis Degradant (Impurity D) ketoconazole->hydrolysis_product H⁺ or OH⁻ oxidation_product Ketoconazole N-Oxide ketoconazole->oxidation_product [O] (e.g., H₂O₂) photodechlorination_product Photodechlorination Products ketoconazole->photodechlorination_product UV Light cyclization_product Cyclization Product ketoconazole->cyclization_product UV Light

Caption: Major degradation pathways of this compound under stress conditions.

Experimental Workflow for Forced Degradation Studies

G Experimental Workflow for Forced Degradation Studies start Start: this compound API stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Sample at Time Points stress->sampling analysis Analyze by Stability-Indicating Method (e.g., HPLC) sampling->analysis identification Characterize Degradation Products (e.g., LC-MS, NMR) analysis->identification reporting Report Findings: - Degradation Profile - Pathway Elucidation - Method Validation identification->reporting end End reporting->end

Caption: A typical workflow for conducting forced degradation studies of a drug substance.

References

(Rac)-Ketoconazole: An In-depth Technical Guide to Molecular Targets Beyond Cytochrome P450

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ketoconazole, a racemic mixture of cis-(2S,4R)-(−) and cis-(2R,4S)-(+) enantiomers, is a broad-spectrum antifungal agent historically recognized for its potent inhibition of cytochrome P450 (CYP) enzymes, particularly lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi.[1][2] However, a growing body of evidence reveals that the pharmacological actions of (Rac)-Ketoconazole extend significantly beyond its effects on the CYP450 superfamily. This technical guide provides a comprehensive overview of the molecular targets of ketoconazole outside of the cytochrome P450 system, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows. Understanding these off-target interactions is critical for drug development professionals and researchers aiming to repurpose ketoconazole or develop new therapeutics with improved selectivity and reduced side-effect profiles.

Glucocorticoid Receptor Antagonism

Ketoconazole has been identified as a direct antagonist of the human glucocorticoid receptor (hGR).[3][4] This interaction is not dependent on CYP450 inhibition and contributes to some of the endocrine side effects observed with high-dose ketoconazole therapy, such as its use in treating Cushing's syndrome.[5]

Quantitative Data: Glucocorticoid Receptor Binding

While a precise dissociation constant (Ki) for the binding of ketoconazole to the glucocorticoid receptor is not consistently reported, studies have demonstrated its competitive antagonism with glucocorticoids like dexamethasone. The potency of this antagonism has been shown to be greater than the experimental compound RS 49910 but less than clotrimazole.[6] Functionally, ketoconazole has been observed to inhibit the induction of glutamine synthetase by triamcinolone acetonide at concentrations ranging from 45-90 μM.[7]

TargetLigandAssay TypeSpeciesQuantitative ValueReference(s)
Glucocorticoid Receptor (GR)[3H]dexamethasoneCompetitive BindingHumanPotency: Clotrimazole > Ketoconazole > RS 49910[6]
Glucocorticoid Receptor (GR)Triamcinolone acetonideFunctional Antagonism (Glutamine Synthetase Induction)HumanEffective Concentration: 45-90 µM[7]
Experimental Protocol: Dexamethasone-Induced Tyrosine Aminotransferase (TAT) Activity Assay

This assay functionally assesses the glucocorticoid receptor antagonism by ketoconazole.

Objective: To measure the inhibition of dexamethasone-induced TAT activity by ketoconazole in hepatoma tissue culture (HTC) cells.

Materials:

  • Hepatoma Tissue Culture (HTC) cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with and without serum

  • Dexamethasone

  • This compound

  • Cell lysis buffer

  • Reagents for spectrophotometric measurement of TAT activity

Procedure:

  • Cell Culture: HTC cells are cultured in DMEM supplemented with serum until they reach the desired confluency. For the experiment, cells are typically switched to a serum-free medium.

  • Treatment: Cells are treated with varying concentrations of ketoconazole in the presence of a fixed concentration of dexamethasone (e.g., 100 nM) for a specified period (e.g., 24 hours). Control groups include untreated cells, cells treated with dexamethasone alone, and cells treated with ketoconazole alone.

  • Cell Lysis: After incubation, the culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). A lysis buffer is then added to disrupt the cells and release the intracellular contents.

  • TAT Activity Measurement: The cell lysates are centrifuged to remove cellular debris. The supernatant is then used to determine TAT activity via a spectrophotometric method, which measures the conversion of tyrosine to p-hydroxyphenylpyruvate.

  • Data Analysis: The TAT activity is normalized to the total protein concentration in each sample. The inhibitory effect of ketoconazole is calculated by comparing the TAT activity in cells co-treated with dexamethasone and ketoconazole to those treated with dexamethasone alone.

Signaling Pathway: Glucocorticoid Receptor Antagonism

Glucocorticoid Receptor Antagonism by Ketoconazole cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Glucocorticoid Glucocorticoid GR_HSP90 GR-HSP90 Complex Glucocorticoid->GR_HSP90 Binds Ketoconazole Ketoconazole Ketoconazole->GR_HSP90 Competitively Binds GR_active Active GR Dimer GR_HSP90->GR_active HSP90 Dissociation & Dimerization GRE Glucocorticoid Response Element (GRE) GR_active->GRE Binds Gene_Transcription Gene Transcription (e.g., TAT) GRE->Gene_Transcription Activates

Caption: Ketoconazole competitively binds to the glucocorticoid receptor, preventing its activation.

Hedgehog Signaling Pathway Inhibition

A significant non-CYP450 target of ketoconazole is the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and tissue homeostasis that is often dysregulated in cancer. Ketoconazole, along with its structural analog itraconazole, inhibits this pathway by targeting the transmembrane protein Smoothened (Smo).

Quantitative Data: Hedgehog Pathway Inhibition
TargetLigandAssay TypeSpeciesQuantitative ValueReference(s)
Hedgehog Signaling PathwaySonic hedgehog (Shh)Gli-luciferase reporter assayMurineIC50: ~9 µM
Experimental Protocol: Smoothened (Smo) Ciliary Translocation Assay

This assay visualizes the inhibitory effect of ketoconazole on a key step in Hedgehog pathway activation.

Objective: To determine the effect of ketoconazole on the translocation of Smoothened to the primary cilium upon Hedgehog pathway stimulation.

Materials:

  • NIH/3T3 cells or other suitable cell line expressing a fluorescently tagged Smoothened (e.g., Smo-GFP)

  • Sonic hedgehog (Shh) ligand or a Smoothened agonist (e.g., SAG)

  • This compound

  • Primary antibodies against ciliary markers (e.g., acetylated α-tubulin)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Cells expressing Smo-GFP are seeded on coverslips and grown to an appropriate density. The cells are then treated with Shh or SAG in the presence or absence of varying concentrations of ketoconazole.

  • Immunofluorescence Staining: Following treatment, the cells are fixed, permeabilized, and stained with a primary antibody against a ciliary marker, followed by a fluorescently labeled secondary antibody. DAPI is used to counterstain the nuclei.

  • Microscopy and Image Analysis: The coverslips are mounted and imaged using a fluorescence microscope. The percentage of cells showing co-localization of Smo-GFP with the ciliary marker is quantified.

  • Data Analysis: The inhibitory effect of ketoconazole is determined by comparing the percentage of cells with ciliary Smo localization in the ketoconazole-treated groups to the control group stimulated with Shh or SAG alone.

Signaling Pathway: Hedgehog Pathway Inhibition

Hedgehog Signaling Inhibition by Ketoconazole Hh_ligand Hedgehog Ligand (Shh) Patched Patched (PTCH1) Hh_ligand->Patched Binds Smoothened Smoothened (SMO) Patched->Smoothened Inhibits SUFU_Gli SUFU-Gli Complex Smoothened->SUFU_Gli Inhibits Ketoconazole Ketoconazole Ketoconazole->Smoothened Inhibits Translocation Gli_active Active Gli SUFU_Gli->Gli_active Dissociates Target_Genes Target Gene Transcription Gli_active->Target_Genes Activates

Caption: Ketoconazole inhibits Hedgehog signaling by preventing Smoothened translocation.

Other Noteworthy Molecular Targets

Beyond the glucocorticoid receptor and the Hedgehog pathway, this compound has been shown to interact with several other proteins that are not part of the cytochrome P450 family.

Quantitative Data: Various Molecular Targets
TargetLigand/SubstrateAssay TypeSpeciesQuantitative ValueReference(s)
P-glycoprotein (P-gp)Marker SubstrateWhole-cell retention assayHumanIC50: ~6 µM[3]
Androgen Receptor (AR)[3H]methyltrienolone (R1881)Competitive BindingHuman50% displacement at 64 µM
Fatty Acid Amide Hydrolase (FAAH)Anandamide (AEA)Cellular Uptake AssayHumanIC50: 17-18 µM[1][2]
Fatty Acid Amide Hydrolase (FAAH)Anandamide (AEA)Enzyme Activity Assay (cell lysate)HumanIC50: 34 µM[1][2]
Phosphodiesterases (PDEs)---No significant direct inhibition reported-
Experimental Workflows

The following diagrams illustrate the general workflows for key experimental methodologies cited in this guide.

Workflow: Competitive Radioligand Binding Assay Prepare_Receptor Prepare Receptor Source (e.g., cell lysate, membrane fraction) Incubate Incubate Receptor with Radioligand and Ketoconazole Prepare_Receptor->Incubate Separate Separate Bound and Free Radioligand Incubate->Separate Quantify Quantify Radioactivity Separate->Quantify Analyze Data Analysis (IC50/Ki) Quantify->Analyze

Caption: General workflow for determining the binding affinity of ketoconazole to a target receptor.

Workflow: Cell-Based Reporter Assay Culture_Cells Culture Reporter Cell Line Treat_Cells Treat Cells with Stimulus and Ketoconazole Culture_Cells->Treat_Cells Incubate_Cells Incubate for a Defined Period Treat_Cells->Incubate_Cells Lyse_Cells Lyse Cells Incubate_Cells->Lyse_Cells Measure_Signal Measure Reporter Signal (e.g., Luminescence) Lyse_Cells->Measure_Signal Analyze_Data Data Analysis (IC50) Measure_Signal->Analyze_Data

Caption: Workflow for assessing the functional effect of ketoconazole on a signaling pathway.

Conclusion

The pharmacological profile of this compound is more complex than its well-established role as a cytochrome P450 inhibitor. Its interactions with the glucocorticoid receptor, the Hedgehog signaling pathway, P-glycoprotein, the androgen receptor, and fatty acid amide hydrolase highlight a broad off-target activity. This technical guide provides a foundational resource for researchers and drug development professionals to better understand these non-CYP450 mediated effects. A thorough characterization of these interactions is essential for the rational design of future therapeutic agents with improved specificity and for considering the potential for repurposing ketoconazole in new therapeutic contexts, such as oncology and endocrinology. Further research is warranted to fully elucidate the clinical implications of these molecular targets.

References

(Rac)-Ketoconazole as a Tool for Investigating Fungal Resistance Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of antifungal resistance is a significant global health threat, necessitating a deeper understanding of the underlying molecular mechanisms. (Rac)-Ketoconazole, an early-generation imidazole antifungal, remains a valuable tool in the research laboratory for elucidating these resistance pathways. Its well-characterized mechanism of action and the diverse ways fungi have evolved to counteract it provide a robust model for studying the broader phenomena of azole resistance. This guide details the core principles of using ketoconazole as an investigational probe, outlines key experimental protocols, and presents the primary molecular pathways involved in fungal resistance.

Introduction to this compound

Ketoconazole is a broad-spectrum imidazole antifungal agent that was first approved for systemic use in 1981.[1] Like other azoles, it is generally fungistatic, meaning it inhibits fungal growth rather than directly killing the cells.[1][2] Its primary mechanism of action involves the disruption of the fungal cell membrane's integrity by inhibiting the synthesis of ergosterol, a crucial sterol component in fungi that is analogous to cholesterol in mammals.[1][3][4] This selective toxicity makes it effective against a range of fungal pathogens.[3] While its clinical use for systemic infections has been limited due to concerns about toxicity and drug interactions, its utility as a research compound is well-established for probing the genetic and physiological adaptations that lead to drug resistance.[4]

Mechanism of Action

Ketoconazole exerts its antifungal effect by targeting and inhibiting lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme encoded by the ERG11 or CYP51 gene.[1][4][5] This enzyme is critical for the conversion of lanosterol to ergosterol in the ergosterol biosynthesis pathway.[1][4] Inhibition of this step leads to two primary consequences for the fungal cell:

  • Ergosterol Depletion: The lack of ergosterol alters the physical properties of the cell membrane, increasing its permeability and disrupting the function of membrane-bound proteins.[1][5]

  • Toxic Sterol Accumulation: The blockage of the pathway causes the buildup of toxic 14α-methylated sterol precursors, such as 14α-methyl-3,6-diol, which further disrupt membrane structure and function, ultimately leading to growth arrest.[1][6]

G cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Intermediate 14α-methylfecosterol Lanosterol->Intermediate Erg11p (CYP51) Ergosterol Ergosterol Intermediate->Ergosterol Erg3p ToxicSterol Toxic 14α-methyl-3,6-diol Intermediate->ToxicSterol Accumulation Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains ToxicSterol->Membrane Disrupts Ketoconazole This compound Erg11p (CYP51) Erg11p (CYP51) Ketoconazole->Erg11p (CYP51) Inhibits G cluster_cell Fungal Cell cluster_resistance Resistance Mechanisms Ketoconazole_in Ketoconazole Target Erg11p (Target) Ketoconazole_in->Target Inhibits EffluxPumps Efflux Pumps ABC Transporters (Cdr1/2p) MFS Transporters (Mdr1p) Ketoconazole_in->EffluxPumps:f0 Substrate Ketoconazole_out Ketoconazole EffluxPumps->Ketoconazole_out Efflux (ATP/H+) Ketoconazole_out->Ketoconazole_in Enters Cell Target_Mod Target Modification (ERG11 mutations/ overexpression) Target_Mod->Target Alters/Increases Efflux_Up Efflux Pump Overexpression Efflux_Up->EffluxPumps Increases G start Start: Fungal Isolate prep_inoculum Prepare Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate dilute_drug Prepare Serial Dilutions of Ketoconazole in 96-well Plate dilute_drug->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Read MIC (Lowest concentration with ≥50% growth inhibition) incubate->read_mic end Result: MIC Value read_mic->end

References

Methodological & Application

Application Notes and Protocols for Chiral Separation of (Rac)-Ketoconazole Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed methodologies for the separation of (Rac)-Ketoconazole enantiomers using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

Ketoconazole is a chiral antifungal agent marketed as a racemic mixture of two enantiomers, (+)-Ketoconazole and (-)-Ketoconazole. The enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify the individual enantiomers is crucial for drug development, quality control, and pharmacokinetic studies. This application note details two primary HPLC-based approaches for the chiral resolution of this compound: the use of a Chiral Mobile Phase Additive (CMPA) with a standard achiral column and the use of a Chiral Stationary Phase (CSP).

Data Presentation: Comparison of Chiral HPLC Methods

The following table summarizes the quantitative data for two distinct and effective HPLC methods for the enantiomeric separation of this compound.

ParameterMethod 1: Chiral Mobile Phase AdditiveMethod 2: Chiral Stationary Phase (SFC)
Stationary Phase C18 Reversed-Phase ColumnAmylose-based Chiral Stationary Phase
Mobile Phase Methanol / 0.02 M NaH2PO4 (60:40, v/v) containing 1.0 mM Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) and 0.02% Triethylamine, pH 3.030% Ethanol (containing 0.1% Triethylamine and 0.1% Trifluoroacetic Acid) in CO2
Flow Rate 1.0 mL/min[1]3.0 mL/min[2]
Column Temperature 30 °C[1]35 °C[2]
Detection Wavelength 225 nm[1]Not Specified (typically UV, e.g., 225 nm or 254 nm)
Resolution (Rs) 2.05[1]4.29[2]
Analysis Time Not specified< 7 minutes[2]

Experimental Protocols

Method 1: Chiral Mobile Phase Additive (CMPA)

This method utilizes a standard C18 column and introduces a chiral selector into the mobile phase to achieve enantiomeric separation.

1. Materials and Reagents:

  • This compound standard

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Methanol (HPLC grade)

  • Sodium Dihydrogen Phosphate (NaH2PO4)

  • Triethylamine (TEA)

  • Phosphoric Acid

  • Water (HPLC grade)

  • 0.45 µm membrane filter

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column

  • Mobile Phase: Prepare a solution of 0.02 M NaH2PO4 in water. Mix with methanol in a 40:60 (v/v) ratio. Add SBE-β-CD to a final concentration of 1.0 mM and triethylamine to a final concentration of 0.02%. Adjust the pH to 3.00 with phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30 °C[1]

  • Injection Volume: 20 µL (typical, can be optimized)

  • Detection: UV at 225 nm[1]

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Sample from Pharmaceutical Formulation (e.g., Tablets):

    • Weigh and finely powder a tablet.

    • Accurately weigh a portion of the powder equivalent to a specific amount of Ketoconazole.

    • Transfer to a volumetric flask and add the mobile phase.

    • Sonicate for 15 minutes to dissolve the active ingredient.

    • Dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm membrane filter before injection.

Method 2: Chiral Stationary Phase (CSP) using Supercritical Fluid Chromatography (SFC)

This method employs a specialized column where the chiral selector is immobilized on the stationary phase. SFC is utilized for a fast and high-resolution separation.

1. Materials and Reagents:

  • This compound standard

  • Ethanol (HPLC grade)

  • Triethylamine (TEA)

  • Trifluoroacetic Acid (TFA)

  • Carbon Dioxide (SFC grade)

  • Methanol (for sample preparation)

2. Chromatographic Conditions:

  • Column: Amylose-based chiral stationary phase (e.g., Chiralpak AD, Chiralcel OD)[3]

  • Mobile Phase: 30% Ethanol (containing 0.1% Triethylamine and 0.1% Trifluoroacetic Acid) in CO2[2]

  • Flow Rate: 3.0 mL/min[2]

  • Back Pressure: 300 bar[2]

  • Column Temperature: 35 °C[2]

  • Injection Volume: 5 µL (typical, can be optimized)

  • Detection: UV, wavelength to be optimized (e.g., 225 nm or 254 nm)

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound in methanol to obtain a known concentration (e.g., 1 mg/mL).

  • Sample from Raw Material:

    • Accurately weigh the this compound raw material.

    • Dissolve in methanol to a suitable concentration.

    • Filter the solution through a 0.45 µm membrane filter if necessary.

Visualizations

Experimental Workflow for HPLC Analysis

The following diagram illustrates the general workflow for the HPLC analysis of this compound enantiomers.

Caption: General workflow for the chiral HPLC analysis of this compound.

Logical Relationship of Chiral Separation Techniques

This diagram illustrates the two main approaches to achieve chiral separation of this compound by HPLC.

G cluster_components_cmpa Key Components cluster_components_csp Key Components rac_keto This compound cmpa Chiral Mobile Phase Additive (CMPA) rac_keto->cmpa approach 1 csp Chiral Stationary Phase (CSP) rac_keto->csp approach 2 achiral_col Achiral Column (e.g., C18) cmpa->achiral_col chiral_additive Chiral Additive in Mobile Phase (e.g., SBE-β-CD) cmpa->chiral_additive chiral_col Chiral Column (e.g., Amylose-based) csp->chiral_col achiral_mp Achiral Mobile Phase csp->achiral_mp

Caption: Two primary approaches for the chiral HPLC separation of Ketoconazole.

References

Application Notes: (Rac)-Ketoconazole Susceptibility Testing in Candida albicans

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(Rac)-Ketoconazole is an imidazole antifungal agent that disrupts the synthesis of ergosterol, a critical component of the fungal cell membrane.[1][2] It is used in the treatment of various fungal infections, including those caused by Candida albicans. The emergence of resistance to antifungal agents necessitates standardized and reliable methods for susceptibility testing to guide clinical therapy and support the development of new antifungal drugs.[3] These application notes provide a detailed protocol for determining the minimum inhibitory concentration (MIC) of this compound against C. albicans using the broth microdilution method, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6][7]

Mechanism of Action of Ketoconazole

Ketoconazole exerts its fungistatic effect by inhibiting the cytochrome P450 enzyme 14α-lanosterol demethylase, which is encoded by the ERG11 gene.[1][2] This enzyme is crucial for the conversion of lanosterol to ergosterol in the ergosterol biosynthesis pathway.[1] Inhibition of Erg11 leads to the accumulation of toxic sterol intermediates and depletion of ergosterol, which disrupts membrane integrity and function, ultimately inhibiting fungal growth.[2]

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans. The MIC is defined as the lowest concentration of the drug that inhibits the visible growth of the microorganism after a specified incubation period.[4] For azoles like ketoconazole, the endpoint is typically a ≥50% reduction in growth compared to the growth control well.[5][8]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Candida albicans isolate

  • Sabouraud Dextrose Agar (SDA) plates

  • RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile saline (0.85%)

  • Spectrophotometer or microplate reader

  • Incubator (35°C)

  • Vortex mixer

  • Micropipettes and sterile tips

Protocol Steps:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL).

    • Perform serial dilutions of the stock solution in RPMI-1640 medium to prepare working solutions.

  • Inoculum Preparation:

    • Subculture the C. albicans isolate on an SDA plate and incubate at 35°C for 24 hours to ensure purity and viability.

    • Select several well-isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Microtiter Plate Preparation:

    • In a 96-well microtiter plate, add 100 µL of the appropriate this compound dilution to each well, creating a two-fold serial dilution range (e.g., 0.016 to 16 µg/mL).

    • Include a drug-free well for a growth control and a media-only well for a sterility control.

    • Add 100 µL of the prepared C. albicans inoculum to each well (except the sterility control).

  • Incubation:

    • Seal the microtiter plate and incubate at 35°C for 24 to 48 hours.[8][9]

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the wells for turbidity or by using a microplate reader to measure the optical density at 490 nm.

    • The MIC is the lowest concentration of this compound that causes a ≥50% reduction in growth compared to the growth control.[5][8]

Data Presentation

The following table summarizes the typical MIC ranges for this compound against Candida albicans isolates as reported in the literature. These values can be used as a reference for interpreting susceptibility testing results.

ParameterMIC Range (µg/mL)Reference
MIC Range0.002 - 32[3]
MIC500.016[3]
MIC90> 32[3]
Susceptible≤ 0.125[3]
Dose-dependently Susceptible0.25 - 0.5[3]
Resistant≥ 1[3]

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively. Breakpoints can vary based on institutional and regional guidelines.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis prep_drug Prepare this compound Stock and Dilutions setup_plate Dispense Drug Dilutions and Inoculum into 96-Well Plate prep_drug->setup_plate prep_inoculum Prepare C. albicans Inoculum (0.5 McFarland) prep_inoculum->setup_plate incubate Incubate at 35°C for 24-48 hours setup_plate->incubate read_plate Read Plate Visually or with Spectrophotometer incubate->read_plate det_mic Determine MIC (≥50% Growth Inhibition) read_plate->det_mic G cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug_action Drug Action cluster_resistance Resistance Mechanisms Lanosterol Lanosterol Erg11 14α-lanosterol demethylase (Erg11) Lanosterol->Erg11 Substrate Ergosterol Ergosterol Erg11->Ergosterol Product Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Ketoconazole This compound Ketoconazole->Erg11 Inhibition ERG11_mutation ERG11 Gene Mutation ERG11_mutation->Erg11 Reduces Binding Efflux_pumps Overexpression of Efflux Pumps (CDR1, CDR2) Efflux_pumps->Ketoconazole Drug Efflux

References

Application of (Rac)-Ketoconazole in Steroidogenesis Inhibition Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Ketoconazole, an imidazole-based antifungal agent, is a well-established and potent inhibitor of steroid biosynthesis. Its broad-spectrum inhibitory action on several key cytochrome P450 (CYP450) enzymes involved in the steroidogenic pathway makes it an invaluable tool in endocrinology research and a therapeutic agent for conditions characterized by steroid excess, such as Cushing's syndrome and prostate cancer.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in steroidogenesis inhibition studies.

Mechanism of Action

This compound primarily exerts its inhibitory effects by binding to the heme iron atom within the active site of various CYP450 enzymes, thereby competitively inhibiting their function.[1] This leads to a disruption of the steroidogenic cascade at multiple points. The principal enzymes inhibited by ketoconazole include those crucial for the synthesis of glucocorticoids, mineralocorticoids, and androgens.[2][4]

The key enzymatic targets of ketoconazole in the steroidogenesis pathway are:

  • CYP11A1 (Cholesterol side-chain cleavage enzyme): Catalyzes the initial and rate-limiting step of steroidogenesis, the conversion of cholesterol to pregnenolone.[2][5]

  • CYP17A1 (17α-hydroxylase/17,20-lyase): A bifunctional enzyme responsible for the conversion of pregnenolone and progesterone to their 17α-hydroxylated forms, and subsequently to dehydroepiandrosterone (DHEA) and androstenedione.[2][6][7][8]

  • CYP11B1 (11β-hydroxylase): Catalyzes the final step in cortisol synthesis, the conversion of 11-deoxycortisol to cortisol.[2][9][10]

  • CYP11B2 (Aldosterone synthase): Involved in the final steps of aldosterone synthesis.[2]

  • CYP19A1 (Aromatase): While some studies suggest an inhibitory effect, particularly at higher concentrations, its inhibition of aromatase is generally less potent compared to other steroidogenic enzymes.[5][11]

The inhibitory effect of ketoconazole is reversible; upon removal of the drug, steroidogenic cells can resume normal hormone production in response to stimulation.[12][13]

Data Presentation: Quantitative Inhibition Data

The following tables summarize the reported inhibitory concentrations (IC50) and inhibition constants (Ki) of this compound on various steroidogenic enzymes. These values can vary depending on the experimental system (e.g., cell type, tissue homogenates, purified enzymes) and assay conditions.

Table 1: IC50 Values of this compound for Adrenal Steroidogenic Enzymes

EnzymeSpecies/SystemIC50 (µM)Reference
C17,20-desmolaseHuman Adrenal Tissue Slices2[6]
16α-hydroxylaseHuman Adrenal Tissue Slices9[6]
17α-hydroxylaseHuman Adrenal Tissue Slices18[6]
18-hydroxylaseHuman Adrenal Tissue Slices28[6]
11β-hydroxylaseHuman Adrenal Tissue Slices35[6]

Table 2: IC50 and Ki Values of this compound for Gonadal and Other Steroidogenic Enzymes

EnzymeSpecies/SystemIC50 (µM)Ki (µM)Reference
CYP11A1 (P450scc)Rat Ovary Cells0.56-[11]
CYP17A1 (17α-hydroxylase)Rat Ovary Cells3.36-[11]
CYP19A1 (Aromatase)Rat Ovary Cells0.56-[11]
CYP3A4 (Testosterone 6β-hydroxylation)Human Liver Microsomes0.840.27[14]
CYP3A4 (Midazolam 1'-hydroxylation)Human Liver Microsomes1.062.28[14]
Cortisol SecretionACTH-stimulated Adrenal Cells3.6-[13]
Testosterone SecretionLH-stimulated Leydig Cells0.61-[13]

Mandatory Visualizations

Signaling Pathway of Steroidogenesis and Ketoconazole Inhibition

G cluster_Mitochondria Mitochondrion cluster_ER Endoplasmic Reticulum cluster_Mitochondria_2 Mitochondrion Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 (P450scc) Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD _17OH_Pregnenolone 17-OH Pregnenolone Pregnenolone->_17OH_Pregnenolone CYP17A1 (17α-hydroxylase) _17OH_Progesterone 17-OH Progesterone Progesterone->_17OH_Progesterone CYP17A1 (17α-hydroxylase) Corticosterone Corticosterone Progesterone->Corticosterone CYP21A2, CYP11B1 DHEA DHEA _17OH_Pregnenolone->DHEA CYP17A1 (17,20-lyase) Androstenedione Androstenedione _17OH_Progesterone->Androstenedione CYP17A1 (17,20-lyase) _11_Deoxycortisol 11-Deoxycortisol _17OH_Progesterone->_11_Deoxycortisol CYP21A2 DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estradiol Estradiol Testosterone->Estradiol CYP19A1 (Aromatase) Cortisol Cortisol _11_Deoxycortisol->Cortisol CYP11B1 _18OH_Corticosterone 18-OH Corticosterone Corticosterone->_18OH_Corticosterone CYP11B2 Aldosterone Aldosterone _18OH_Corticosterone->Aldosterone CYP11B2 Ketoconazole This compound Ketoconazole->Pregnenolone Inhibits Ketoconazole->_17OH_Pregnenolone Inhibits Ketoconazole->_17OH_Progesterone Inhibits Ketoconazole->DHEA Inhibits Ketoconazole->Androstenedione Inhibits Ketoconazole->Estradiol Inhibits Ketoconazole->Cortisol Inhibits Ketoconazole->Aldosterone Inhibits

Caption: Steroidogenesis pathway and sites of this compound inhibition.

Experimental Workflow for In Vitro Steroidogenesis Inhibition Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Isolate and Culture Steroidogenic Cells (e.g., Leydig, Adrenal, Granulosa cells) D Seed cells in culture plates and allow to adhere A->D B Prepare this compound Stock Solution E Pre-incubate cells with varying concentrations of this compound B->E C Prepare Radiolabeled Steroid Precursor (e.g., [3H]-Progesterone) F Add radiolabeled steroid precursor to initiate the reaction C->F D->E E->F G Incubate for a defined period (e.g., 1-4 hours) F->G H Terminate the reaction (e.g., by adding acid or cold solvent) G->H I Extract steroids from the culture medium H->I J Separate steroid metabolites using TLC or HPLC I->J K Quantify radioactivity of precursor and product bands/peaks (Liquid Scintillation Counting) J->K L Calculate percent inhibition and determine IC50 values K->L

Caption: General workflow for an in vitro steroidogenesis inhibition assay.

Experimental Protocols

The following are generalized protocols that can be adapted for specific cell types and research questions. It is recommended to optimize conditions for your specific experimental setup.

Protocol 1: In Vitro Steroidogenesis Inhibition Assay in Cultured Leydig Cells

This protocol details the assessment of this compound's effect on testosterone production in isolated rat Leydig cells.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Collagenase Type IV

  • M199 culture medium

  • Fetal Bovine Serum (FBS)

  • Luteinizing Hormone (LH)

  • This compound

  • [³H]-Progesterone (radiolabeled precursor)

  • Scintillation fluid and vials

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing solvent for TLC (e.g., Dichloromethane/Methanol/Water, 95/5/0.2 v/v)

  • Ethyl acetate for extraction

  • 24-well culture plates

  • Scintillation counter

Procedure:

  • Leydig Cell Isolation:

    • Anesthetize and euthanize rats according to approved animal care protocols.

    • Decapsulate testes and digest with collagenase IV in M199 medium to obtain a suspension of interstitial cells.

    • Purify Leydig cells using a Percoll gradient.

    • Assess cell viability and purity (e.g., by 3β-HSD staining).

  • Cell Culture and Treatment:

    • Resuspend purified Leydig cells in M199 medium supplemented with 10% FBS.

    • Seed 5 x 10⁵ viable cells per well in a 24-well plate and incubate at 34°C in a 5% CO₂ atmosphere for 2 hours to allow for attachment.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the medium from the wells and replace it with fresh medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).

    • Pre-incubate the cells with Ketoconazole for 30 minutes.

  • Steroidogenesis Assay:

    • To each well, add LH to a final concentration of 1 ng/mL to stimulate steroidogenesis.

    • Immediately after adding LH, add [³H]-Progesterone to a final concentration of 1 µM.

    • Incubate for 2 hours at 34°C.

  • Steroid Extraction and Analysis:

    • Terminate the reaction by adding 1 mL of ice-cold ethyl acetate to each well.

    • Vortex and centrifuge to separate the organic and aqueous phases.

    • Collect the upper organic phase containing the steroids and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a small volume of methanol.

    • Spot the samples onto a TLC plate alongside standards for progesterone and testosterone.

    • Develop the TLC plate in the appropriate solvent system.

    • Visualize the steroid spots under UV light.

    • Scrape the silica corresponding to the progesterone and testosterone spots into separate scintillation vials.

    • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the conversion of [³H]-Progesterone to [³H]-Testosterone.

    • Determine the percentage inhibition of testosterone production for each Ketoconazole concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the Ketoconazole concentration to determine the IC50 value.

Protocol 2: Steroidogenesis Inhibition Assay in H295R Human Adrenocortical Carcinoma Cells

The H295R cell line is a widely used in vitro model for studying adrenal steroidogenesis as it expresses all the key enzymes required for the synthesis of corticosteroids and adrenal androgens.

Materials:

  • H295R cells (ATCC® CRL-2128™)

  • DMEM/F12 medium supplemented with insulin, transferrin, selenium (ITS), and serum.

  • This compound

  • Forskolin (or other stimulant)

  • Radiolabeled precursor (e.g., [³H]-Pregnenolone)

  • HPLC system with a C18 column and a radiodetector, or a fraction collector for subsequent scintillation counting.

  • Cell culture flasks and plates.

Procedure:

  • Cell Culture:

    • Culture H295R cells in DMEM/F12 medium supplemented with the necessary growth factors and serum in a humidified incubator at 37°C with 5% CO₂.

    • Subculture the cells as needed.

  • Treatment:

    • Seed H295R cells into 24-well plates and grow to near confluence.

    • Wash the cells with serum-free medium.

    • Add fresh serum-free medium containing various concentrations of this compound or vehicle control.

    • Pre-incubate for 1 hour.

  • Steroidogenesis Assay:

    • Add a stimulant such as forskolin to induce steroidogenesis.

    • Add the radiolabeled precursor (e.g., [³H]-Pregnenolone).

    • Incubate for 24-48 hours.

  • Steroid Analysis by HPLC:

    • Collect the culture medium.

    • Extract the steroids using a solid-phase extraction (SPE) column or liquid-liquid extraction.

    • Evaporate the solvent and reconstitute the residue in the HPLC mobile phase.

    • Inject the sample into an HPLC system equipped with a C18 column.

    • Use a gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile) to separate the different steroid metabolites.

    • Monitor the elution of radiolabeled steroids using an in-line radiodetector or by collecting fractions and performing liquid scintillation counting.

  • Data Analysis:

    • Identify and quantify the peaks corresponding to the precursor and various steroid products (e.g., cortisol, androstenedione).

    • Calculate the inhibition of the production of specific steroids at different concentrations of Ketoconazole.

    • Determine the IC50 values for the inhibition of the synthesis of each steroid.

Conclusion

This compound is a powerful and versatile tool for investigating the intricate pathways of steroidogenesis. Its well-characterized inhibitory profile allows researchers to probe the function of specific CYP450 enzymes and to study the physiological and pathological consequences of impaired steroid synthesis. The protocols provided herein offer a foundation for conducting robust in vitro studies to further elucidate the mechanisms of steroidogenesis and to screen for novel modulators of this critical endocrine pathway. Careful optimization of experimental conditions is paramount to ensure reproducible and meaningful results.

References

Application Note: Cell-Based Assays for Evaluating (Rac)-Ketoconazole Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(Rac)-Ketoconazole is an imidazole antifungal agent used in the treatment of various fungal infections. Its mechanism of action involves the inhibition of ergosterol synthesis, a vital component of fungal cell membranes.[1][2] However, ketoconazole has been associated with hepatotoxicity, which has limited its systemic use.[1] This toxicity is linked to its inhibitory effects on cytochrome P450 enzymes in mammalian cells.[1][3][4] Understanding the cytotoxic potential of this compound is crucial for drug development and safety assessment. This application note provides a detailed protocol for evaluating the cytotoxicity of this compound using common cell-based assays, including the MTT, LDH, and Annexin V assays, with a focus on a human hepatoma cell line (HepG2) as an in vitro model for hepatotoxicity.

Principle

This protocol outlines a multi-parametric approach to assess the cytotoxicity of this compound.

  • MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[3][5][6] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.[3] The amount of formazan produced is proportional to the number of living cells.

  • LDH Assay: The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[7][8][9] LDH is a stable cytosolic enzyme that is released upon membrane damage, a hallmark of necrosis.[7][9]

  • Annexin V Apoptosis Assay: This flow cytometry-based assay detects apoptosis, a form of programmed cell death.[5][10] During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10][11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[11] Propidium iodide (PI) is used as a counterstain to differentiate early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and viable (Annexin V-/PI-) cells.[10]

Recommended Cell Line

HepG2 (Human Hepatoma Cell Line): This cell line is a suitable in vitro model for studying drug-induced liver injury as it retains many of the metabolic enzymes found in primary hepatocytes.[2][12]

Experimental Workflow

The overall workflow for evaluating this compound cytotoxicity is depicted below.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis prep_cells Cell Culture (HepG2) seed_cells Seed Cells in 96-well or 6-well plates prep_cells->seed_cells prep_drug This compound Stock Solution Preparation treat_cells Treat cells with varying concentrations of This compound prep_drug->treat_cells seed_cells->treat_cells mtt_assay MTT Assay (Cell Viability) treat_cells->mtt_assay ldh_assay LDH Assay (Necrosis) treat_cells->ldh_assay annexin_assay Annexin V/PI Assay (Apoptosis) treat_cells->annexin_assay read_plate Spectrophotometer/ Flow Cytometer Reading mtt_assay->read_plate ldh_assay->read_plate annexin_assay->read_plate calc_data Calculate % Viability, % Cytotoxicity, % Apoptosis read_plate->calc_data dose_response Generate Dose-Response Curves and IC50 Values calc_data->dose_response

Figure 1: Experimental workflow for this compound cytotoxicity assessment.

Protocols

Cell Culture and Treatment
  • Cell Seeding:

    • For MTT and LDH assays, seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • For the Annexin V assay, seed HepG2 cells in a 6-well plate at a density of 2 x 10⁵ cells/well in 2 mL of complete culture medium.

    • Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • This compound Preparation:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

  • Cell Treatment:

    • Remove the culture medium from the wells and replace it with medium containing various concentrations of this compound.

    • Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., a known cytotoxic agent).

    • Incubate the plates for 24 or 48 hours at 37°C in a humidified 5% CO₂ incubator.

MTT Assay Protocol
  • Reagent Preparation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter-sterilize the solution and store it at -20°C, protected from light.

  • Assay Procedure:

    • After the treatment period, add 10 µL of the MTT stock solution to each well.[3]

    • Incubate the plate for 4 hours at 37°C in a humidified 5% CO₂ incubator.[3]

    • After incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[13]

    • Gently pipette to dissolve the formazan crystals.

    • Incubate the plate overnight at 37°C in a humidified incubator.[3]

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

LDH Cytotoxicity Assay Protocol
  • Assay Procedure:

    • After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate for 30 minutes at room temperature, protected from light.[8]

    • Add 50 µL of stop solution to each well.

  • Data Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.[8]

    • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[8][14]

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Annexin V Apoptosis Assay Protocol
  • Cell Preparation:

    • After the treatment period, collect both the adherent and floating cells. For adherent cells, use trypsin to detach them.

    • Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[5]

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[15]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour of staining.

    • Use appropriate compensation controls for FITC and PI.

    • Identify the four populations:

      • Viable cells: Annexin V- / PI-

      • Early apoptotic cells: Annexin V+ / PI-

      • Late apoptotic/necrotic cells: Annexin V+ / PI+

      • Necrotic cells: Annexin V- / PI+

Data Presentation

Table 1: Cytotoxicity of this compound on HepG2 Cells (MTT Assay)
This compound (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
1085.3 ± 4.1
2562.1 ± 3.5
5048.7 ± 2.9
7531.5 ± 2.2
10015.8 ± 1.8
IC50 (µM) ~50.3 [2][16]
Table 2: Membrane Integrity Assessment of HepG2 Cells Treated with this compound (LDH Assay)
This compound (µM)% Cytotoxicity (Mean ± SD)
0 (Vehicle Control)5.1 ± 1.2
1012.4 ± 2.3
2528.9 ± 3.1
5045.6 ± 4.5
7568.2 ± 5.1
10085.7 ± 6.3
Table 3: Apoptosis Induction by this compound in HepG2 Cells (Annexin V/PI Assay)
This compound (µM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
0 (Vehicle Control)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
2570.1 ± 3.518.3 ± 2.211.6 ± 1.9
5045.8 ± 4.235.7 ± 3.118.5 ± 2.8
7520.3 ± 2.948.1 ± 4.531.6 ± 3.7

Signaling Pathway of Ketoconazole-Induced Cytotoxicity

Ketoconazole-induced cytotoxicity in hepatocytes is a complex process involving multiple signaling pathways. A key mechanism is the induction of oxidative stress through the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction.[13][17][18] This can trigger the intrinsic apoptosis pathway, characterized by the involvement of p53, the upregulation of pro-apoptotic proteins like Bax, and the activation of caspases.[1][19] Additionally, the JNK signaling pathway has been implicated in ketoconazole-induced apoptosis.[20]

G cluster_trigger Trigger cluster_cellular_effects Cellular Effects cluster_signaling Signaling Pathways cluster_outcome Outcome drug This compound ros ↑ Reactive Oxygen Species (ROS) drug->ros mito Mitochondrial Dysfunction ros->mito p53 ↑ p53 mito->p53 jnk ↑ JNK Phosphorylation mito->jnk bax ↑ Bax p53->bax caspase Caspase Activation bax->caspase jnk->caspase apoptosis Apoptosis caspase->apoptosis

Figure 2: Proposed signaling pathway for this compound-induced cytotoxicity.

Conclusion

The combination of MTT, LDH, and Annexin V assays provides a comprehensive in vitro assessment of the cytotoxicity of this compound. These assays allow for the determination of the concentration-dependent effects on cell viability, membrane integrity, and the induction of apoptosis. The data generated from these protocols can be used to determine the IC50 value and to elucidate the primary mechanisms of cell death induced by this compound, which is critical for its preclinical safety evaluation.

References

(rac)-Ketoconazole: A Versatile Tool for Investigating P-glycoprotein Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Introduction

(rac)-Ketoconazole, a broad-spectrum antifungal agent, is a well-established inhibitor of P-glycoprotein (P-gp, also known as MDR1 or ABCB1).[1][2] P-gp is an ATP-dependent efflux transporter with a significant role in drug absorption, distribution, and elimination, contributing to multidrug resistance in cancer and influencing drug-drug interactions.[2] The dual inhibitory action of ketoconazole on both P-gp and cytochrome P450 3A4 (CYP3A4) makes it a critical tool for in vitro and in vivo studies aimed at elucidating the contributions of these pathways to drug disposition.[2][3][4] This document provides detailed protocols for utilizing this compound as a P-gp inhibitor in common experimental models.

Mechanism of Action

Ketoconazole inhibits P-gp function, leading to increased intracellular concentrations of P-gp substrates.[1] This inhibition can reverse P-gp-mediated multidrug resistance and alter the pharmacokinetics of co-administered drugs that are P-gp substrates.[1][2] The interaction of ketoconazole with P-gp can be characterized by its effect on P-gp's ATPase activity, which is essential for the transport process.

cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP Substrate_out P-gp Substrate (Extracellular) Pgp->Substrate_out Efflux ATP ATP ATP->Pgp Hydrolysis provides energy Substrate_in P-gp Substrate (Intracellular) Substrate_in->Pgp Binds to P-gp Ketoconazole This compound Ketoconazole->Pgp Inhibits start Start prep_mem Prepare P-gp expressing membrane vesicles start->prep_mem add_keto Add this compound (various concentrations) prep_mem->add_keto add_act Add P-gp activator (e.g., verapamil) add_keto->add_act pre_incubate Pre-incubate at 37°C add_act->pre_incubate add_atp Initiate reaction with Mg-ATP pre_incubate->add_atp incubate Incubate at 37°C add_atp->incubate stop_rxn Stop reaction incubate->stop_rxn detect_pi Detect inorganic phosphate (Pi) (e.g., colorimetric method) stop_rxn->detect_pi analyze Analyze data to determine IC50/Ki detect_pi->analyze end End analyze->end start Start seed_cells Seed P-gp overexpressing cells and parental cells in a 96-well plate start->seed_cells culture Culture cells to confluence seed_cells->culture add_keto Add this compound (various concentrations) culture->add_keto pre_incubate Pre-incubate at 37°C add_keto->pre_incubate add_calcein Add Calcein AM pre_incubate->add_calcein incubate Incubate at 37°C add_calcein->incubate wash Wash cells to remove extracellular dye incubate->wash measure_fluo Measure intracellular fluorescence wash->measure_fluo analyze Analyze data to determine IC50 measure_fluo->analyze end End analyze->end start Start seed_cells Seed Caco-2 or MDCK-MDR1 cells on Transwell inserts start->seed_cells culture Culture until a confluent monolayer is formed and TEER is stable seed_cells->culture pre_incubate Pre-incubate with this compound in both apical and basolateral chambers culture->pre_incubate add_substrate Add P-gp substrate (e.g., Loperamide) to the donor chamber (apical or basolateral) pre_incubate->add_substrate incubate Incubate at 37°C for a defined time add_substrate->incubate sample Take samples from the receiver chamber at specified time points incubate->sample quantify Quantify substrate concentration (e.g., by LC-MS/MS) sample->quantify analyze Calculate apparent permeability (Papp) and efflux ratio quantify->analyze end End analyze->end

References

Application Notes and Protocols for the Spectroscopic Characterization of (Rac)-Ketoconazole Polymorphs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(Rac)-Ketoconazole is a broad-spectrum antifungal agent widely used in the treatment of fungal infections. Like many active pharmaceutical ingredients (APIs), this compound can exist in different solid-state forms known as polymorphs. Polymorphs are distinct crystalline structures of the same chemical compound that can exhibit different physicochemical properties, including solubility, dissolution rate, melting point, and stability. These differences can significantly impact the bioavailability and therapeutic efficacy of the drug product. Therefore, the identification and characterization of this compound polymorphs are critical for drug development, quality control, and regulatory compliance.

This document provides a comprehensive overview of the primary spectroscopic techniques used to characterize this compound polymorphs. While detailed comparative data for distinct polymorphic forms of this compound are not extensively available in publicly accessible literature, this guide presents standardized protocols and representative data to illustrate the application of these techniques. For demonstrative purposes, comparative data from a similar well-characterized azole antifungal, fluconazole, is also referenced to exemplify the expected differences between polymorphic forms.

Key Spectroscopic Techniques for Polymorphic Characterization

A suite of complementary analytical techniques is employed to unambiguously identify and differentiate between polymorphs. These include:

  • Powder X-ray Diffraction (PXRD): Considered the "gold standard" for polymorph identification, PXRD provides a unique "fingerprint" of the crystalline lattice structure.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique probes the vibrational modes of molecules. Differences in the crystalline packing and molecular conformation between polymorphs can lead to distinct shifts in the vibrational frequencies.

  • Raman Spectroscopy: Similar to FT-IR, Raman spectroscopy also provides information on molecular vibrations but is particularly sensitive to non-polar bonds and can be advantageous for analyzing aqueous samples.

  • Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: ssNMR provides detailed information about the local chemical environment of atoms within the crystal lattice, making it a powerful tool for distinguishing between polymorphs with subtle structural differences.

Data Presentation: Comparative Spectroscopic Data

Due to the limited availability of comprehensive public data on distinct this compound polymorphs, the following tables provide a template for how such data would be presented. Representative data for crystalline this compound is included where available, and comparative data for Fluconazole polymorphs (Form I and Form II) are provided as an illustrative example of the expected variations.

Table 1: Powder X-ray Diffraction (PXRD) Data

CompoundPolymorphic FormCharacteristic 2θ Peaks (°)[1]
This compoundCrystalline15.36, 19.56, 25.00, 27.47
FluconazoleForm I12.9, 15.2, 17.8, 20.7, 26.0
FluconazoleForm II10.6, 13.7, 18.2, 21.3, 23.9

Table 2: Fourier-Transform Infrared (FT-IR) Spectroscopy Data

CompoundPolymorphic FormKey Vibrational Bands (cm⁻¹)
This compoundCrystallineSpecific peaks can be found in the fingerprint region (1600-600 cm⁻¹), often related to C=O, C-N, and C-Cl stretching, and aromatic ring vibrations.
FluconazoleForm IDistinct peaks in the regions of N-H stretching, C=N stretching, and fingerprint region.
FluconazoleForm IIShifts in peak positions and/or splitting of peaks compared to Form I, particularly in the fingerprint region, indicating different intermolecular interactions.[]

Table 3: Raman Spectroscopy Data

CompoundPolymorphic FormCharacteristic Raman Shifts (cm⁻¹)
This compoundCrystallineCharacteristic peaks related to the imidazole and dichlorophenyl rings.
FluconazoleForm ISpecific shifts corresponding to triazole and difluorobenzyl groups.
FluconazoleForm IINoticeable differences in the low-frequency lattice vibrations and shifts in the fingerprint region compared to Form I.[]

Table 4: Solid-State NMR (ssNMR) Spectroscopy Data

CompoundPolymorphic Form¹³C Chemical Shifts (ppm) - Key Differences
This compoundCrystallineUnique chemical shifts for each carbon environment in the solid state.
FluconazoleForm ICharacteristic chemical shifts for the carbon atoms in the triazole and difluorophenyl rings.
FluconazoleForm IISplitting or shifting of specific carbon resonances compared to Form I, reflecting different molecular conformations and packing in the unit cell.[]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results in polymorph characterization.

Protocol 1: Preparation of this compound Polymorphs (General Approach)

The controlled crystallization from different solvents or under different conditions is the primary method for obtaining different polymorphs.

Materials:

  • This compound

  • Various organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate)

  • Anti-solvents (e.g., water, hexane)

  • Crystallization vials

  • Magnetic stirrer and hot plate

  • Filtration apparatus

Procedure:

  • Solvent Screening: Dissolve this compound in a selected solvent at an elevated temperature to achieve saturation.

  • Cooling Crystallization: Slowly cool the saturated solution to induce crystallization. The cooling rate can influence the resulting polymorphic form.

  • Anti-Solvent Addition: Alternatively, add an anti-solvent to the saturated solution to induce precipitation. The rate of addition can be critical.

  • Evaporation: Allow the solvent to evaporate slowly at a controlled temperature.

  • Isolation and Drying: Isolate the resulting crystals by filtration and dry them under vacuum at a controlled temperature.

  • Characterization: Immediately characterize the obtained solid form using PXRD, FT-IR, and Raman spectroscopy to identify the polymorphic form.

Protocol 2: Powder X-ray Diffraction (PXRD) Analysis

Instrumentation:

  • Powder X-ray Diffractometer with a Cu Kα radiation source.

Sample Preparation:

  • Gently grind the this compound sample to a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites.

  • Pack the powdered sample into the sample holder, ensuring a flat and level surface.

Data Acquisition:

  • Set the 2θ scan range typically from 5° to 40°.

  • Use a step size of 0.02° and a scan speed of 1-2°/min.

  • The voltage and current of the X-ray source should be set according to the instrument's specifications (e.g., 40 kV and 40 mA).

Data Analysis:

  • Process the raw data to remove background noise.

  • Identify the positions (2θ) and relative intensities of the diffraction peaks.

  • Compare the obtained diffractogram with reference patterns of known polymorphs.

Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

Instrumentation:

  • FT-IR spectrometer, typically with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.

  • Attenuated Total Reflectance (ATR) accessory is commonly used for solid samples.

Sample Preparation (ATR method):

  • Place a small amount of the this compound powder directly onto the ATR crystal.

  • Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect the spectrum over a range of 4000 to 400 cm⁻¹.

  • Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.

  • Set the spectral resolution to 4 cm⁻¹.

  • Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

Data Analysis:

  • Perform an ATR correction on the collected spectrum if necessary.

  • Compare the vibrational frequencies and relative intensities of the absorption bands with those of known polymorphs. Pay close attention to the fingerprint region (1800-600 cm⁻¹).

Protocol 4: Raman Spectroscopy Analysis

Instrumentation:

  • Raman spectrometer equipped with a laser excitation source (e.g., 785 nm).

  • Microscope for targeted analysis of individual crystals.

Sample Preparation:

  • Place a small amount of the this compound powder on a microscope slide.

Data Acquisition:

  • Focus the laser on the sample using the microscope objective.

  • Set the laser power to a level that does not induce thermal degradation of the sample.

  • Collect the Raman spectrum over a relevant spectral range (e.g., 100 to 3200 cm⁻¹).

  • Acquire spectra for a sufficient duration and co-add multiple scans to obtain a high-quality spectrum.

Data Analysis:

  • Perform baseline correction and cosmic ray removal on the raw spectrum.

  • Compare the Raman shifts and relative intensities with those of known polymorphs. The low-frequency region (< 200 cm⁻¹) is particularly sensitive to lattice vibrations and can be highly informative for distinguishing polymorphs.

Visualization of Experimental Workflow and Polymorphic Relationships

The following diagrams, generated using Graphviz, illustrate the logical workflow for polymorph characterization and the relationship between different solid-state forms.

experimental_workflow cluster_prep Polymorph Preparation cluster_char Spectroscopic Characterization cluster_data Data Analysis and Identification cluster_output Output start Rac-Ketoconazole crystallization Controlled Crystallization (Solvent, Temperature, etc.) start->crystallization polymorphs Potential Polymorphic Forms (Form I, Form II, etc.) crystallization->polymorphs pxrd PXRD Analysis polymorphs->pxrd ftir FT-IR Analysis polymorphs->ftir raman Raman Analysis polymorphs->raman ssnmr ssNMR Analysis polymorphs->ssnmr compare Compare Spectroscopic Data with Reference Standards pxrd->compare ftir->compare raman->compare ssnmr->compare identify Identify and Classify Polymorphic Form compare->identify report Characterization Report identify->report

Caption: Experimental workflow for the preparation and characterization of this compound polymorphs.

polymorphic_relationship cluster_forms Solid-State Forms of this compound form1 Polymorph I (Thermodynamically Stable) form2 Polymorph II (Metastable) form2->form1 Spontaneous Conversion amorphous Amorphous Form amorphous->form1 Crystallization amorphous->form2 Crystallization (Kinetic Control)

Caption: Logical relationship between different potential solid-state forms of this compound.

References

Application Notes and Protocols for the Preparation of (Rac)-Ketoconazole Stock Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the preparation of (Rac)-Ketoconazole stock solutions intended for use in cell culture applications. It includes information on solubility, recommended solvents, and step-by-step procedures for dissolution and storage. Additionally, it summarizes key quantitative data in tabular format and presents diagrams illustrating the experimental workflow and the primary mechanism of action of Ketoconazole. These guidelines aim to ensure the consistent and effective use of Ketoconazole in a research setting.

Introduction

This compound is a broad-spectrum imidazole antifungal agent.[1] Its primary mechanism of action involves the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[2][3] This disruption leads to increased membrane permeability and ultimately inhibits fungal growth.[3] Beyond its antifungal properties, Ketoconazole is also known to inhibit mammalian cytochrome P450 enzymes, such as CYP3A4 and those involved in steroidogenesis, making it a valuable tool in various cell-based assays, including studies on drug metabolism and cancer therapy.[4][5][6] For instance, it has been shown to induce cell cycle arrest and apoptosis in cancer cell lines.[5][6]

Proper preparation of stock solutions is critical for obtaining reliable and reproducible results in cell culture experiments. Ketoconazole is a crystalline solid that is practically insoluble in water but soluble in several organic solvents.[7][8][9] This guide outlines the necessary materials, safety precautions, and protocols for preparing stable and sterile Ketoconazole stock solutions.

Materials and Equipment

  • This compound powder (≥98% purity)[8]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Dimethylformamide (DMF), cell culture grade

  • Phosphate-buffered saline (PBS), pH 7.2, sterile

  • Sterile microcentrifuge tubes or cryovials

  • Analytical balance

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Data Presentation: Solubility and Storage

The solubility of Ketoconazole can vary depending on the solvent and temperature. The following tables summarize its solubility in commonly used solvents and recommended storage conditions.

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (approx.)Notes
Dimethyl sulfoxide (DMSO)2 - 25.5 mg/mL[7][10][11]Gentle warming and use of fresh, anhydrous DMSO can increase solubility.[10][11][12]
Dimethylformamide (DMF)5 mg/mL[7][8]Useful for preparing intermediate solutions for further dilution in aqueous buffers.[7]
Ethanol1 mg/mL[7][8]
Methanol0.2 mg/mL (200 ppm)[13]
1:1 DMF:PBS (pH 7.2)0.5 mg/mL[7][8]Achieved by first dissolving in DMF, then diluting with PBS.[7]
Water / Aqueous BuffersSparingly soluble / Insoluble[7][9]Direct dissolution is not recommended.

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureStability
Crystalline Solid (as supplied)-20°C[7][8]≥ 2-4 years[7][8]
Stock Solution in Organic Solvent-20°C or -80°C[14]Up to 1 year at -20°C; up to 2 years at -80°C.[14] Aliquot to avoid freeze-thaw cycles.[14]
Aqueous Working Solution2-8°CNot recommended for storage longer than one day.[7][8]

Experimental Protocols

Safety Precaution: this compound should be handled as a hazardous substance. Do not ingest, inhale, or allow contact with skin and eyes. Always use appropriate PPE and handle the compound in a chemical fume hood.[7][8]

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This is the most common method for preparing Ketoconazole for in vitro cell culture experiments.

  • Calculate Required Mass:

    • The molecular weight of Ketoconazole is 531.4 g/mol .[8]

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 531.4 g/mol * (1000 mg / 1 g) = 5.314 mg

  • Weighing:

    • Using an analytical balance, carefully weigh out 5.314 mg of this compound powder.

  • Dissolution:

    • Transfer the powder to a sterile microcentrifuge tube or vial.

    • Add 1 mL of cell culture-grade DMSO.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if needed.[11]

  • Sterilization:

    • To ensure sterility for cell culture use, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This step is crucial to prevent contamination of cell cultures.

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile cryovials.

    • Label the vials clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C.[14] Avoid repeated freeze-thaw cycles.[14]

Protocol 2: Preparation of a Stock Solution for Aqueous Dilution

This protocol is useful when the final concentration of the primary organic solvent (e.g., DMSO) in the cell culture medium needs to be minimized.

  • Prepare High-Concentration Stock:

    • Prepare a concentrated stock solution in DMF (e.g., 5 mg/mL) following steps 1-3 of Protocol 1, substituting DMF for DMSO.[7]

  • Intermediate Dilution:

    • Perform an intermediate dilution in an aqueous buffer. For example, to achieve a 0.5 mg/mL solution, dilute the 5 mg/mL DMF stock 1:10 with sterile PBS (pH 7.2).[7] Add the DMF stock to the PBS dropwise while vortexing to prevent precipitation.

  • Final Use:

    • This 0.5 mg/mL aqueous solution can then be further diluted into the cell culture medium.

    • Note: Do not store aqueous solutions of Ketoconazole for more than one day.[7][8] Prepare fresh as needed.

Diagrams

Experimental Workflow

The following diagram illustrates the general workflow for preparing a sterile this compound stock solution.

G cluster_prep Preparation cluster_sterile Sterilization & Storage weigh 1. Weigh this compound Powder add_solvent 2. Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve 3. Dissolve Completely (Vortex / Gentle Warming) add_solvent->dissolve sterilize 4. Sterile Filter (0.22 µm Syringe Filter) dissolve->sterilize aliquot 5. Aliquot into Sterile Vials sterilize->aliquot store 6. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway: Mechanism of Action

This diagram illustrates the primary mechanism of action of Ketoconazole in fungal cells and its inhibitory effect on key enzymes in mammalian cells.

G cluster_fungal Fungal Cell cluster_mammalian Mammalian Cell (Off-Target Effects) lanosterol Lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 Substrate ergosterol Ergosterol membrane Fungal Cell Membrane (Disrupted Integrity) ergosterol->membrane cyp51->ergosterol Synthesis cyp3a4 CYP3A4 (Drug Metabolism) cyp17a1 CYP17A1 (Steroidogenesis) ketoconazole Ketoconazole ketoconazole->cyp51 Inhibition ketoconazole->cyp3a4 Inhibition ketoconazole->cyp17a1 Inhibition

References

Application Notes and Protocols for In Vivo Efficacy Studies of (Rac)-Ketoconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Ketoconazole is a broad-spectrum imidazole antifungal agent that has been utilized in the treatment of various fungal infections. Its primary mechanism of action involves the inhibition of the cytochrome P450 enzyme 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The disruption of ergosterol synthesis leads to increased cell membrane permeability, ultimately inhibiting fungal growth and replication. These application notes provide detailed experimental designs and protocols for evaluating the in vivo efficacy of this compound in established animal models of systemic and cutaneous fungal infections.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Ketoconazole exerts its antifungal effect by targeting the ergosterol biosynthesis pathway in fungi.[1] Specifically, it inhibits the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), which is responsible for the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a precursor of ergosterol. This inhibition leads to a depletion of ergosterol in the fungal cell membrane and an accumulation of toxic methylated sterol precursors.[2][3] The absence of ergosterol alters the physical properties of the cell membrane, increasing its fluidity and permeability, which disrupts the function of membrane-bound enzymes and ultimately leads to the inhibition of fungal growth.[1]

Ergosterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Multiple Steps Mevalonate Mevalonate HMGCoA->Mevalonate FarnesylPP Farnesyl Pyrophosphate (FPP) Mevalonate->FarnesylPP Multiple Steps Squalene Squalene FarnesylPP->Squalene ERG9 SqualeneEpoxide Squalene Epoxide Squalene->SqualeneEpoxide ERG1 Lanosterol Lanosterol SqualeneEpoxide->Lanosterol ERG7 ErgosterolPrecursor Ergosterol Precursors Lanosterol->ErgosterolPrecursor ERG11 InhibitedMembrane Fungal Cell Membrane (Disrupted Function) Lanosterol->InhibitedMembrane Accumulation leads to Ergosterol Ergosterol ErgosterolPrecursor->Ergosterol Multiple Steps ErgosterolPrecursor->InhibitedMembrane Depletion leads to FungalCellMembrane Fungal Cell Membrane (Normal Function) Ergosterol->FungalCellMembrane Ketoconazole This compound ERG11 ERG11 (Lanosterol 14α-demethylase) Ketoconazole->ERG11 Inhibits ERG10 ERG10 HMGS HMGS HMGR HMGR ERG9 ERG9 (Squalene Synthase) ERG1 ERG1 (Squalene Epoxidase) ERG7 ERG7 (Lanosterol Synthase) Systemic_Candidiasis_Workflow Start Start: Acclimatize Mice Inoculum_Prep Prepare Candida albicans Inoculum Start->Inoculum_Prep Infection Induce Systemic Infection (Intravenous Injection) Inoculum_Prep->Infection Grouping Randomize into Treatment Groups (Vehicle, Ketoconazole Doses) Infection->Grouping Treatment Administer Treatment (Oral Gavage) Grouping->Treatment Monitoring Monitor Animal Health (Weight, Clinical Signs) Treatment->Monitoring Endpoint Endpoint Determination (e.g., Day 7 Post-Infection) Monitoring->Endpoint Sacrifice Euthanize Animals Endpoint->Sacrifice Organ_Harvest Harvest Kidneys, Spleen, Liver Sacrifice->Organ_Harvest CFU_Assay Determine Fungal Burden (CFU/gram of tissue) Organ_Harvest->CFU_Assay Data_Analysis Analyze and Compare Data CFU_Assay->Data_Analysis End End of Study Data_Analysis->End Dermatophytosis_Workflow Start Start: Acclimatize Guinea Pigs Inoculum_Prep Prepare Trichophyton mentagrophytes Inoculum Start->Inoculum_Prep Infection_Site_Prep Prepare Infection Site on the Dorsum Inoculum_Prep->Infection_Site_Prep Infection Induce Cutaneous Infection Infection_Site_Prep->Infection Grouping Randomize into Treatment Groups (Vehicle, Ketoconazole Doses) Infection->Grouping Treatment Administer Topical Treatment Grouping->Treatment Lesion_Scoring Evaluate Clinical Lesion Scores Treatment->Lesion_Scoring Mycological_Eval Mycological Evaluation (Fungal Culture) Lesion_Scoring->Mycological_Eval Data_Analysis Analyze and Compare Data Mycological_Eval->Data_Analysis End End of Study Data_Analysis->End

References

Application Note: Quantification of (Rac)-Ketoconazole in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantification of racemic ketoconazole in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward liquid-liquid extraction procedure for sample preparation and utilizes a C18 reversed-phase column for chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development and clinical research settings.

Introduction

Ketoconazole is a broad-spectrum antifungal agent belonging to the imidazole class.[1] It is utilized in the treatment of various fungal infections.[1] Accurate and reliable quantification of ketoconazole in plasma is crucial for pharmacokinetic analysis, dose optimization, and monitoring patient compliance. LC-MS/MS has become the preferred method for bioanalysis due to its high sensitivity, specificity, and speed.[2] This document provides a detailed protocol for the determination of ketoconazole in plasma, including sample preparation, chromatographic conditions, and mass spectrometric parameters.

Experimental

Materials and Reagents
  • Ketoconazole reference standard

  • Internal Standard (IS) (e.g., Carbamazepine or a structural analog like R51012)[3][4]

  • HPLC-grade acetonitrile, methanol, and ethyl acetate[3][5]

  • Formic acid and ammonium acetate[6]

  • Ultrapure water

  • Human plasma (with anticoagulant)

Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[3]

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Sample Preparation: Liquid-Liquid Extraction

A liquid-liquid extraction procedure is employed to isolate ketoconazole and the internal standard from the plasma matrix.[3][5]

  • Thaw frozen plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Pipette 100 µL of plasma into a clean microcentrifuge tube.[4]

  • Add 20 µL of the internal standard working solution.

  • Add 3 mL of ethyl acetate as the extraction solvent.[3][5]

  • Vortex the mixture for 3 minutes to ensure thorough mixing.[7]

  • Centrifuge the samples at 4000 rpm for 8 minutes to separate the organic and aqueous layers.[7]

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 37°C.[7]

  • Reconstitute the dried residue in 100 µL of the mobile phase.[7]

  • Vortex the reconstituted sample and centrifuge at 15,600 rpm for 5 minutes.[7]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a C18 reversed-phase column.

  • Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent[3]

  • Mobile Phase A: 10 mM Ammonium Acetate with 0.1% Formic Acid in Water[6]

  • Mobile Phase B: Acetonitrile[6]

  • Flow Rate: 0.45 mL/min[3]

  • Injection Volume: 10 µL[7]

  • Gradient: A gradient elution can be optimized for better separation. An example gradient is as follows:

    • Start with a suitable percentage of Mobile Phase B, hold for a short duration, then ramp up to a higher percentage to elute the analyte and internal standard, followed by a re-equilibration step.

Mass Spectrometry

Detection is carried out using a triple quadrupole mass spectrometer with an ESI source operating in positive ion mode.[3]

  • Ionization Mode: Electrospray Ionization (ESI), Positive[3]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Ketoconazole: m/z 531.2 → 489.3[3]

    • Internal Standard (Carbamazepine): To be determined based on the specific IS used.

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).

Data Analysis

Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the nominal concentration of the calibration standards. A linear or quadratic regression with appropriate weighting (e.g., 1/x or 1/x²) is used to fit the curve.

Quantitative Data Summary

The following tables summarize the performance characteristics of a typical LC-MS/MS method for the quantification of ketoconazole in plasma.

Table 1: Linearity and Range

ParameterValue
Linearity Range5 - 15,000 ng/mL[3]
Correlation Coefficient (r²)≥ 0.9985[4]

Table 2: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Precision (%RSD)Inter-day Accuracy (%RE)
LLOQ20≤ 4.4[4]-0.6 to 1.4[4]≤ 8.6[4]-1.4 to 0.9[4]
Low QC-≤ 4.4[4]-0.6 to 1.4[4]≤ 8.6[4]-1.4 to 0.9[4]
Mid QC-≤ 4.4[4]-0.6 to 1.4[4]≤ 8.6[4]-1.4 to 0.9[4]
High QC-≤ 4.4[4]-0.6 to 1.4[4]≤ 8.6[4]-1.4 to 0.9[4]

Table 3: Recovery

AnalyteRecovery (%)
Ketoconazole102[4]
Internal Standard (R51012)106[4]

Experimental Workflow

experimental_workflow plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard plasma_sample->add_is add_solvent Add Ethyl Acetate (3 mL) add_is->add_solvent vortex Vortex (3 min) add_solvent->vortex centrifuge Centrifuge (4000 rpm, 8 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N2, 37°C) transfer->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute final_centrifuge Centrifuge (15,600 rpm, 5 min) reconstitute->final_centrifuge inject Inject into LC-MS/MS final_centrifuge->inject

Caption: LC-MS/MS Sample Preparation Workflow.

Ketoconazole Metabolism

Ketoconazole is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, with CYP3A4 being a major contributor.[8] The metabolism involves several pathways, including oxidation of the imidazole and piperazine rings, N-deacetylation, and aromatic hydroxylation.[8] It is important to note that some metabolites may have biological activity or contribute to drug-drug interactions.

ketoconazole_metabolism ketoconazole Ketoconazole cyp3a4 CYP3A4 ketoconazole->cyp3a4 oxidation Oxidation (Imidazole & Piperazine Rings) cyp3a4->oxidation deacetylation N-deacetylation cyp3a4->deacetylation hydroxylation Aromatic Hydroxylation cyp3a4->hydroxylation inactive_metabolites Inactive Metabolites oxidation->inactive_metabolites deacetylation->inactive_metabolites hydroxylation->inactive_metabolites

Caption: Simplified Ketoconazole Metabolism Pathway.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of ketoconazole in plasma. The simple sample preparation and rapid analysis time make it well-suited for high-throughput applications in research and clinical settings. The method demonstrates good linearity, precision, accuracy, and recovery, meeting the typical requirements for bioanalytical method validation.

References

Troubleshooting & Optimization

Troubleshooting poor solubility of (Rac)-Ketoconazole in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of (Rac)-Ketoconazole.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer?

A1: this compound is a weakly basic drug and is classified under the Biopharmaceutics Classification System (BCS) as a Class II compound, which means it has high permeability but low aqueous solubility.[1][2][3][4] Its solubility is highly pH-dependent.[1][5][6][7] In neutral or alkaline aqueous solutions, its solubility is very low (approximately 0.087 mg/L at 25°C in water), but it increases significantly in acidic conditions.[1] If your buffer has a pH above 6, you will likely encounter significant solubility issues.

Q2: What are the key physicochemical properties of this compound that I should be aware of?

A2: Understanding the physicochemical properties of this compound is crucial for troubleshooting solubility issues.

PropertyValueSignificance
pKa 2.94 and 6.51[1][5][7][8]Ketoconazole has two basic centers. The pKa of 6.51 (piperazine ring) is particularly important for its solubility in physiological pH ranges. Below this pH, the molecule becomes protonated and more soluble.
logP (o/w) 4.35[9][10]The high logP value indicates that Ketoconazole is highly lipophilic (fat-soluble), which corresponds to its poor water solubility.
Melting Point 146 °C[9][11]The crystalline nature of the drug contributes to its low solubility.
Aqueous Solubility ~2 µg/mL at pH > 8[5]Extremely low solubility in neutral to basic conditions.

Q3: How does pH affect the solubility of this compound?

A3: The solubility of this compound is directly and exponentially related to the pH of the aqueous medium.[5] As a weak base, it becomes protonated and thus more soluble as the pH decreases. At a pH below its pKa of 6.51, a greater proportion of the drug will be in its ionized, more soluble form. For instance, at pH 2 and 3, dissolution is greater than 85% complete within five minutes.[6] Conversely, as the pH increases above 5.5, the drug begins to precipitate from the solution.[6]

Q4: I have to work at a neutral pH. What are my options to increase the solubility of this compound?

A4: If adjusting the pH is not an option for your experiment, you can employ several other techniques to enhance the solubility of this compound:

  • Co-solvents: The addition of a water-miscible organic solvent can significantly increase solubility.[12][13][14]

  • Surfactants: Surfactants can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in water.[15]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface. They can form inclusion complexes with poorly soluble drugs like Ketoconazole, thereby increasing their aqueous solubility.[16][17][18]

  • Solid Dispersions: Dispersing Ketoconazole in a hydrophilic carrier can enhance its dissolution rate.[3][12]

  • Cocrystals: Forming cocrystals of Ketoconazole with other molecules (coformers) can alter its crystal lattice and improve its solubility.[1][4][8][19]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting poor solubility of this compound.

G cluster_0 Start: Poor Solubility Observed cluster_1 Step 1: pH Adjustment cluster_2 Step 2: Alternative Solubilization Methods start Initial Observation: This compound precipitates in aqueous buffer ph_check Is acidic pH acceptable for the experiment? start->ph_check ph_adjust Lower buffer pH to < 5.5 (e.g., using acetate buffer) ph_check->ph_adjust Yes alt_methods Explore alternative solubilization techniques ph_check->alt_methods No ph_success Solubility Achieved ph_adjust->ph_success cosolvent Use Co-solvents (e.g., Ethanol, PEG) alt_methods->cosolvent surfactant Use Surfactants (e.g., Tween 80) alt_methods->surfactant cyclodextrin Use Cyclodextrins (e.g., β-cyclodextrin) alt_methods->cyclodextrin alt_success Solubility Achieved cosolvent->alt_success surfactant->alt_success cyclodextrin->alt_success G A 1. Add excess This compound to buffer B 2. Agitate at constant temperature (e.g., 37°C) for 24-48h A->B C 3. Separate solid and liquid phases (centrifuge/filter) B->C D 4. Analyze supernatant for drug concentration (UV-Vis/HPLC) C->D G cluster_0 Mechanism of Cyclodextrin Solubilization ketoconazole Ketoconazole (Hydrophobic) complex Inclusion Complex (Water Soluble) ketoconazole->complex cyclodextrin Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) cyclodextrin->complex

References

How to prevent (Rac)-Ketoconazole precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to prevent the precipitation of (Rac)-Ketoconazole in cell culture media.

Troubleshooting Guides

Issue: Precipitation observed immediately after adding this compound stock solution to cell culture media.

  • Question: Why did my this compound precipitate immediately upon addition to the cell culture medium?

    • Answer: This is likely due to the low aqueous solubility of this compound at the neutral pH of most cell culture media.[1][2] this compound is a weakly basic compound and is significantly more soluble in acidic environments.[1][2][3] When a concentrated stock solution (likely in an organic solvent like DMSO) is diluted into the aqueous, buffered medium, the drug may rapidly come out of solution.

  • Question: How can I prevent this immediate precipitation?

    • Answer:

      • Optimize Stock Solution Concentration: Prepare a higher concentration stock solution in 100% DMSO to minimize the volume added to your media.[4][5] This reduces the immediate solvent-exchange shock.

      • Step-wise Dilution: Instead of adding the stock directly to the full volume of media, first pre-mix the stock solution with a small volume of serum-free media or PBS before adding it to the final culture vessel.

      • Slow Addition and Mixing: Add the stock solution dropwise to the media while gently swirling or vortexing the media.[6] This facilitates rapid dispersion and dissolution.

      • Pre-warm the Media: Using media pre-warmed to 37°C can sometimes improve the solubility of compounds.[7]

Issue: this compound precipitates over time during incubation.

  • Question: My this compound solution was initially clear but developed a precipitate after several hours/days in the incubator. What could be the cause?

    • Answer: This can be due to several factors:

      • pH Shift: The CO2 environment in an incubator can cause a slight decrease in the pH of the media over time, but more importantly, local pH changes or interactions with cellular metabolism can influence drug solubility.

      • Interaction with Media Components: this compound is highly protein-bound, primarily to albumin.[8][9] Interactions with serum proteins and other components in the media can affect its stability in solution over time.[10] While this binding can sometimes help keep the drug in solution, changes in protein conformation or concentration can lead to precipitation.

      • Temperature Fluctuations: Although incubators maintain a constant temperature, minor fluctuations during door openings can potentially affect the solubility of a supersaturated solution.

  • Question: How can I improve the long-term stability of this compound in my cell culture experiments?

    • Answer:

      • Reduce Final Concentration: If experimentally feasible, lowering the final concentration of this compound may keep it below its solubility limit in the specific medium.

      • Increase Serum Concentration: If your experimental design allows, increasing the percentage of fetal bovine serum (FBS) or other serum can enhance the solubility of highly protein-bound drugs like ketoconazole.[9][10]

      • Use a Solubility Enhancer: For specific applications, the use of solubilizing agents like cyclodextrins could be explored, though their effects on your cells would need to be carefully validated.[1]

      • Frequent Media Changes: If the experiment allows, changing the media more frequently can help maintain a stable concentration of dissolved this compound.

Frequently Asked Questions (FAQs)

  • Q1: What are the key physicochemical properties of this compound I should be aware of?

    • A1: this compound is a weakly basic drug with very low water solubility that is highly dependent on pH.[1][2] It is also highly lipophilic and extensively binds to plasma proteins, particularly albumin.[8][9][11] See the data table below for more details.

  • Q2: What is the best solvent for making a stock solution of this compound?

    • A2: Dimethyl sulfoxide (DMSO) is a commonly used and effective solvent for preparing high-concentration stock solutions of this compound.[4][5] Ethanol and dimethylformamide (DMF) are also viable options.[4][5]

  • Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

    • A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, with many researchers aiming for a concentration of 0.1% or lower.[6][12]

  • Q4: Can I filter my media to remove the this compound precipitate?

    • A4: No, filtering the media to remove the precipitate is not recommended. This will reduce the effective concentration of the drug in your experiment, leading to inaccurate and non-reproducible results.[6] The underlying cause of the precipitation should be addressed instead.

  • Q5: Does the brand or type of cell culture medium affect this compound solubility?

    • A5: Yes, the composition of the cell culture medium, including its buffering system, protein content (if supplemented with serum), and presence of other ions and small molecules, can influence the solubility and stability of this compound.[13][14] It is advisable to perform a solubility test in your specific medium.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₆H₂₈Cl₂N₄O₄[4]
Molecular Weight531.43 g/mol [4]
pKa2.94 and 6.51[2][11]
Water SolubilityVery low, ~0.00931 mg/mL[11]
Solubility in DMSO~2 mg/mL[4]
Solubility in Ethanol~1 mg/mL[4]
LogP4.35[11]
Plasma Protein Binding~99% (mainly albumin)[8][9][11]

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound in a Specific Cell Culture Medium

Objective: To empirically determine the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.

Materials:

  • This compound powder

  • 100% DMSO

  • Your specific cell culture medium (with all supplements, e.g., FBS)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Vortex mixer

  • Incubator set to your experimental conditions (e.g., 37°C, 5% CO₂)

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 20 mM). Ensure it is fully dissolved. Gentle warming at 37°C and vortexing can aid dissolution.

  • Pre-warm Media: Pre-warm your complete cell culture medium to 37°C.

  • Prepare Serial Dilutions:

    • In a series of sterile tubes or wells, prepare a range of this compound concentrations in your pre-warmed medium.

    • For example, to test concentrations from 1 µM to 50 µM, add the appropriate amount of your stock solution to the medium. Ensure the final DMSO concentration remains constant and below 0.5%.

    • Include a "vehicle control" with the same final concentration of DMSO but no this compound.

  • Initial Observation: Immediately after preparation, visually inspect each dilution for any signs of precipitation (cloudiness, crystals).

  • Incubation: Place the tubes or plate in the incubator for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Microscopic Examination: At various time points, take a small aliquot from each concentration and examine it under a microscope to look for crystalline precipitates.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate throughout the incubation period is your maximum working soluble concentration.

Protocol 2: Recommended Method for Preparing this compound Working Solutions in Cell Culture Media

Objective: To prepare a working solution of this compound in cell culture medium with a minimized risk of precipitation.

Materials:

  • High-concentration this compound stock solution in 100% DMSO (e.g., 20 mM)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Calculate Required Volumes: Determine the volume of stock solution needed to achieve your desired final concentration in the total volume of media.

  • Dispense Media: Add the pre-warmed complete cell culture medium to a sterile conical tube.

  • Slow Addition with Agitation: While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise.

  • Brief Incubation: Allow the working solution to sit at 37°C for 10-15 minutes to ensure complete dissolution before adding it to your cells.

  • Visual Confirmation: Visually inspect the final solution for any signs of precipitation before use.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Precipitation A Precipitation Observed B Immediate Precipitation? A->B C Precipitation Over Time? A->C D Optimize Stock Concentration (Higher Conc. in DMSO) B->D Yes E Use Slow, Dropwise Addition with Vortexing B->E Yes F Pre-warm Media to 37°C B->F Yes G Reduce Final Concentration C->G Yes H Increase Serum Percentage (if applicable) C->H Yes I Consider Solubility Enhancers (with validation) C->I Yes G cluster_1 pH-Dependent Solubility of this compound pKa1 pKa ~2.94 pKa2 pKa ~6.51 Low_Sol Low Solubility (Neutral Form) pKa2->Low_Sol Solubility Solubility Low_pH Low pH (Acidic) e.g., < pH 4 High_Sol High Solubility (Protonated Form) Low_pH->High_Sol Favors Neutral_pH Neutral pH e.g., ~pH 7.4 (Cell Culture) Neutral_pH->Low_Sol Favors High_pH High pH (Basic) e.g., > pH 8 High_pH->Low_Sol Favors High_Sol->pKa2

References

Addressing batch-to-batch variability of (Rac)-Ketoconazole powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address batch-to-batch variability of (Rac)-Ketoconazole powder.

Troubleshooting Guide

This guide provides systematic approaches to common issues encountered during experimentation due to the variability in this compound powder.

Q1: My new batch of this compound powder shows significantly lower dissolution compared to a previous, well-performing batch. What steps should I take?

A1: Inconsistent dissolution is a primary consequence of batch-to-batch variability for a BCS Class II compound like Ketoconazole.[1][2] A systematic investigation is recommended to identify the root cause.

Initial Steps:

  • Review the Certificate of Analysis (CoA): Carefully compare the CoAs of both batches. Look for any differences in reported specifications such as particle size, purity, and residual solvents.

  • Visual Inspection: Note any macroscopic differences between the powders, such as color, texture, or static charge. Off-white color could indicate minor impurities or degradation.[3][4]

Recommended Analytical Workflow: If initial checks do not resolve the issue, a head-to-head comparison of the two batches using the following analytical techniques is advised.

  • Particle Size Analysis: The particle size distribution is critical for the dissolution rate of poorly soluble drugs.[5][6] A larger particle size in the new batch could explain the slower dissolution.

  • Polymorphism Screening: Ketoconazole can exist in different crystalline forms (polymorphs, salts, or cocrystals), which can have drastically different solubilities and dissolution rates.[2][7][8] Techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) are essential to identify the solid-state form.

  • Equilibrium Solubility Study: Determine the solubility of both batches in your specific dissolution medium. This will confirm if there is a fundamental difference in solubility.

dot

Start Problem: New Batch Shows Poor Dissolution ReviewCoA Review & Compare Certificates of Analysis Start->ReviewCoA Visual Visual Inspection (Color, Texture) ReviewCoA->Visual Characterize Perform Head-to-Head Physicochemical Characterization Visual->Characterize PSD Particle Size Analysis (e.g., DLS, Laser Diffraction) Characterize->PSD Polymorph Polymorphism Screen (DSC, PXRD) Characterize->Polymorph Solubility Equilibrium Solubility Test Characterize->Solubility Decision Are Physicochemical Properties Different? PSD->Decision Polymorph->Decision Solubility->Decision CausePSD Root Cause Likely: Larger Particle Size Decision->CausePSD Yes, Particle Size Increased CausePolymorph Root Cause Likely: Different Crystal Form (Polymorph/Salt) Decision->CausePolymorph Yes, Thermal Profile or Diffractogram Differs Contact No Obvious Difference: Contact Supplier for Manufacturing Details Decision->Contact No

Caption: Troubleshooting workflow for inconsistent dissolution.

Q2: I am observing variable results in my in-vitro potency assays. Could this be linked to the this compound powder?

A2: Yes, variability in biological assays can often be traced back to the physical properties of the test compound, especially for poorly soluble drugs. The effective concentration of the drug reaching the target may be lower than the nominal concentration if the powder does not fully dissolve in the assay medium.

Troubleshooting Steps:

  • Examine Stock Solution Preparation: Ensure your protocol for preparing stock solutions is robust. This compound is practically insoluble in water but soluble in solvents like methanol and dichloromethane.[4] Visually confirm that the drug is fully dissolved before further dilution.

  • Check for Precipitation: After diluting the stock solution into your aqueous assay buffer, check for any signs of precipitation over the time course of your experiment. Ketoconazole's solubility is strongly pH-dependent and can precipitate in neutral or basic buffers.[2][9]

  • Characterize the Powder: If you suspect incomplete dissolution is the issue, characterize the powder batch as outlined in the workflow for Q1. A batch with larger particles or a less soluble polymorphic form will exacerbate this problem.

  • Consider Formulation Strategy: For consistent results, you may need to use a formulation approach, such as creating a solid dispersion or using co-solvents, to ensure the drug remains in solution in the final assay medium.[1][10]

Frequently Asked Questions (FAQs)

Q: What are the critical physicochemical properties of this compound that I should be aware of?

A: this compound is a synthetic imidazole antifungal agent with several key properties that influence its behavior in experiments. It is a weakly basic drug administered as a racemic mixture.[11] Understanding these properties is crucial for consistent results.

Table 1: Key Physicochemical Properties of this compound

Property Value / Description Significance
BCS Classification Class II[2][6] Low aqueous solubility and high membrane permeability. Dissolution is often the rate-limiting step for absorption.[1]
Aqueous Solubility Very low (~0.017 mg/mL at 25°C, neutral pH).[1][6] Prone to incomplete dissolution, leading to variability. Solubility is pH-dependent.
pKa 2.94 and 6.51[2][11] As a weak base, it is more soluble in acidic environments.
Polymorphism Can form various salts and cocrystals.[7][8] Different solid-state forms can have dramatically different solubilities and stabilities.

| Log P | High (lipophilic)[11] | Contributes to high permeability but also poor aqueous solubility. |

Q: How does pH affect the solubility and stability of this compound?

A: The pH of the medium has a profound and opposing effect on the solubility and stability of Ketoconazole.

  • Solubility: As a weak base, Ketoconazole's solubility increases significantly as the pH becomes more acidic. It is sparingly soluble in acidic media but practically insoluble at neutral or higher pH values.[2][9]

  • Stability: Conversely, Ketoconazole is least stable at very low pH. Studies show it degrades most rapidly at pH 1, following specific acid-catalyzed hydrolysis.[12][13][14] Its maximum stability is observed around pH 4.[15]

Table 2: pH-Dependent Effects on this compound

pH Range Solubility Stability Implication
1-2 (Strongly Acidic) Higher Low[12][13] Suitable for dissolution testing but not for long-term storage in aqueous solution.
3-5 (Weakly Acidic) Moderate High[15] Optimal range for balancing solubility and stability in aqueous formulations.

| > 6 (Neutral/Basic) | Very Low[9] | High | Drug may precipitate from solution, leading to low bioavailability and inconsistent assay results. |

Q: What are the recommended storage conditions for this compound powder?

A: To ensure stability and prevent degradation, this compound powder should be stored in a well-closed container, protected from light, in a cool, dry, and well-ventilated place.[4][16] Exposure to light can cause photodechlorination, leading to a significant decrease in antifungal activity.[3]

Experimental Protocols

Protocol 1: Standardized Qualification of Incoming this compound Batches

To minimize variability, it is crucial to qualify new batches of API upon receipt. This workflow ensures that the new batch is comparable to previous batches.

dot

Start New Batch of This compound Received CoA 1. Review Certificate of Analysis Start->CoA Visual 2. Visual Inspection CoA->Visual HPLC 3. Purity & Identity Check (HPLC-UV) Visual->HPLC FTIR 4. Identity Check (FTIR Spectroscopy) HPLC->FTIR DSC_PXRD 5. Solid-State Characterization (DSC & PXRD) FTIR->DSC_PXRD Dissolution 6. Dissolution Profile Test DSC_PXRD->Dissolution Compare Compare Data to Reference Batch and Specifications Dissolution->Compare Accept Batch Accepted for Use Compare->Accept Meets Specs Reject Batch Rejected or Investigated Further Compare->Reject Fails Specs

Caption: Recommended experimental workflow for qualifying new API batches.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This method is for determining the purity of this compound and separating it from potential related compounds.[17][18]

  • Instrumentation: HPLC system with a PDA or UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.5% w/v Ammonium acetate) and an organic solvent (e.g., Methanol or Acetonitrile). A common mobile phase is 90:10 (v/v) Methanol:Ammonium acetate buffer, with pH adjusted to ~6.5.[17]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 243 nm.[17]

  • Standard Preparation: Accurately weigh and dissolve Ketoconazole reference standard in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for the calibration curve (e.g., 10-50 µg/mL).[17]

  • Sample Preparation: Prepare the sample solution of the Ketoconazole powder batch at a concentration within the calibration range using the mobile phase as the diluent.

  • Analysis: Inject the standard and sample solutions. Purity is determined by the area percentage of the main peak. The concentration is calculated against the calibration curve.

Protocol 3: Dissolution Testing (USP Apparatus 2 - Paddle Method)

This protocol assesses the rate at which the drug substance dissolves from the powder form, which is critical for predicting in-vivo performance.[19][20]

  • Apparatus: USP Apparatus 2 (Paddles).

  • Dissolution Medium: 900 mL of a justified medium. Given Ketoconazole's pH-dependent solubility, a pH of 1.2 to 4.5 is often used. A common medium is 0.1 N HCl (pH ~1.2) or a pH 4.5 acetate buffer.[9][20] Surfactants like sodium lauryl sulphate (SLS) may be added to achieve sink conditions for this poorly soluble drug.[1]

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 or 100 rpm.[10][20]

  • Procedure:

    • Add a precisely weighed amount of Ketoconazole powder to the dissolution vessel.

    • At specified time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the dissolution medium.

    • Filter the sample immediately using a suitable syringe filter (e.g., 0.45 µm).

    • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis: Analyze the concentration of dissolved Ketoconazole in the filtered samples using a validated analytical method, typically UV-Vis spectrophotometry or HPLC.

Protocol 4: Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is used to assess the thermal properties of the powder, which can reveal its polymorphic form, crystallinity, and melting point.

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the Ketoconazole powder into an aluminum pan and hermetically seal it.

  • Method:

    • Equilibrate the sample at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) up to a temperature above the melting point (e.g., 200 °C).

    • Use an inert nitrogen purge gas (e.g., 50 mL/min).

  • Analysis: Analyze the resulting thermogram for thermal events. The melting point of pure Ketoconazole is typically between 148-152°C.[4] The presence of different peaks, or shifts in the melting endotherm compared to a reference standard, can indicate a different polymorphic form or the presence of impurities.

References

Technical Support Center: Overcoming (Rac)-Ketoconazole Resistance in Fungal Isolates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on (Rac)-Ketoconazole and fungal resistance. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to this compound in fungal isolates?

A1: Resistance to ketoconazole, an azole antifungal, is a multifaceted issue. The primary mechanisms include:

  • Target enzyme modification: Mutations in the ERG11 gene, which encodes the target enzyme lanosterol 14α-demethylase, can reduce the binding affinity of ketoconazole to its target.[1][2]

  • Overexpression of efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters (like Cdr1p and Cdr2p) and major facilitator superfamily (MFS) transporters (like Mdr1p) can actively pump the drug out of the fungal cell, reducing its intracellular concentration.

  • Alterations in the ergosterol biosynthesis pathway: Mutations in other genes within this pathway can lead to the accumulation of sterols that are less disruptive to the cell membrane, even when Erg11p is inhibited.

  • Formation of biofilms: Fungi within a biofilm are often more resistant to antifungals due to the protective extracellular matrix, which can sequester the drug and prevent it from reaching the fungal cells.[3]

Q2: What is the difference between antifungal resistance and antifungal tolerance?

A2: Antifungal resistance is the ability of a fungal strain to grow at high concentrations of an antifungal drug, typically measured by a high Minimum Inhibitory Concentration (MIC). In contrast, antifungal tolerance is the ability of a subpopulation of a susceptible strain to grow slowly at drug concentrations above the MIC. This tolerance is often a transient and reversible phenomenon.[4][5]

Q3: My ketoconazole susceptibility testing results are inconsistent. What could be the cause?

A3: Inconsistent Minimum Inhibitory Concentration (MIC) values can arise from several factors. Key aspects to check are:

  • Inoculum preparation: Ensure the inoculum concentration is standardized. A concentration outside the recommended range can lead to elevated MICs.[6]

  • Media composition: The type and pH of the growth medium can influence susceptibility. For instance, some studies have shown that a lower pH can lead to higher MICs for certain antifungals.[7]

  • Incubation time and temperature: Adherence to standardized incubation times (e.g., 24-48 hours) and temperatures is crucial. Reading the results too early or too late can affect the MIC determination.[6]

  • Trailing growth: This phenomenon, where there is reduced but persistent growth at concentrations above the MIC, can complicate visual reading of results.[8]

Q4: How can I investigate if efflux pump overexpression is the cause of ketoconazole resistance in my isolates?

A4: You can investigate the role of efflux pumps through:

  • Gene expression analysis: Use quantitative real-time PCR (qPCR) to measure the mRNA levels of genes encoding major efflux pumps, such as CDR1, CDR2, and MDR1. Compare the expression levels in your resistant isolates to those in susceptible control strains.

  • Use of efflux pump inhibitors: While not always specific, certain compounds can inhibit the function of efflux pumps. A significant decrease in the MIC of ketoconazole in the presence of such an inhibitor would suggest the involvement of efflux pumps.

Troubleshooting Guides

Troubleshooting Antifungal Susceptibility Testing
Problem Possible Cause Suggested Solution
No zone of inhibition in disk diffusion assay Highly resistant isolate.Confirm with broth microdilution to determine the MIC.
Inactive antifungal disk.Check the expiration date and storage conditions of the disks. Use quality control strains to verify disk potency.
Inconsistent MIC values in broth microdilution Variation in inoculum preparation.Standardize the inoculum using a spectrophotometer or hemocytometer to ensure a consistent starting cell density.
"Skipped wells" or paradoxical growth.This can occur with some antifungal agents. Repeat the assay, ensuring proper mixing and dilution of the drug.
Contamination of the culture.Streak the isolate on a fresh plate to ensure purity before starting the susceptibility test.
Troubleshooting Combination Therapy Experiments (Checkerboard Assay)
Problem Possible Cause Suggested Solution
Difficulty interpreting the Fractional Inhibitory Concentration Index (FICI) The standard FICI range for additivity (0.5 to 4) may be too broad.Some studies suggest that a narrower range may be more appropriate for defining interactions. Consider the distribution of your data and consult recent literature for interpretation guidelines.[9]
Inconsistent results between replicates.Ensure precise pipetting and thorough mixing of reagents. Use multi-channel pipettes for consistency.
No synergistic effect observed with a known potentiator (e.g., calcineurin inhibitor) The concentration of the potentiator may be suboptimal.Perform a dose-response experiment for the potentiator alone to determine the optimal non-inhibitory concentration to use in the combination assay.
The resistance mechanism in the isolate is not affected by the potentiator.Consider other mechanisms of resistance, such as target site mutations.

Quantitative Data Summary

Table 1: Ketoconazole MIC Ranges for Candida Species
Species Susceptible MIC (µg/mL) Susceptible Dose-Dependent MIC (µg/mL) Resistant MIC (µg/mL) Reference
Candida albicans≤ 0.1250.25 - 0.5≥ 1
Candida krusei-0.25 - 0.5≥ 1[10]
Candida tropicalis≤ 1-> 1[10]
Candida parapsilosis≤ 1-> 1[10]

Note: MIC breakpoints can vary based on the specific guidelines (e.g., CLSI) and may be updated. Always refer to the latest standards.

Table 2: Effect of Inhibitors on Azole Activity
Fungal Species Inhibitor Effect on Azole (e.g., Fluconazole) MIC Reference
Candida albicans BiofilmGeldanamycin (Hsp90 inhibitor)Reduced MIC50 from >1000 µg/mL to 31.25 µg/mL.[3]
Candida albicans BiofilmGenetic depletion of Hsp90Reduced fluconazole MIC50 from >512 µg/mL to 8 µg/mL.[3]
Candida albicansCyclosporin A (Calcineurin inhibitor)Synergistic effect with fluconazole against biofilms.[11]
Table 3: Interpretation of Fractional Inhibitory Concentration Index (FICI) in Checkerboard Assays
FICI Value Interpretation Reference
≤ 0.5Synergy[12]
> 0.5 to 4.0Additive/Indifference[12]
> 4.0Antagonism[12]

Note: Some studies may use slightly different cutoff values for interpretation.[13][14]

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method (Adapted from CLSI guidelines)

This protocol is a generalized version for determining the Minimum Inhibitory Concentration (MIC) of ketoconazole.

Materials:

  • Fungal isolate

  • Sabouraud Dextrose Agar (SDA) or Yeast Peptone Dextrose (YPD) agar plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • This compound stock solution (e.g., 1600 µg/mL in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal isolate on an SDA or YPD plate and incubate for 24-48 hours at 35°C.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • Prepare a working suspension by diluting the adjusted suspension 1:1000 in RPMI-1640 medium to achieve a final concentration of 1-5 x 10^3 CFU/mL.

  • Drug Dilution:

    • In a 96-well plate, perform serial twofold dilutions of the ketoconazole stock solution in RPMI-1640 medium to achieve a range of final concentrations (e.g., 0.015 to 16 µg/mL).

    • Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

  • Inoculation and Incubation:

    • Add 100 µL of the working fungal suspension to each well containing 100 µL of the diluted drug, resulting in a final volume of 200 µL per well.

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of ketoconazole that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control well. The reading can be done visually or with a microplate reader.

Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between ketoconazole and a second agent (e.g., an Hsp90 inhibitor).

Procedure:

  • Prepare serial twofold dilutions of ketoconazole horizontally across a 96-well plate in 50 µL of RPMI-1640 medium.

  • Prepare serial twofold dilutions of the second agent vertically down the plate in 50 µL of RPMI-1640 medium.

  • The result is a matrix of wells containing various combinations of the two agents.

  • Add 100 µL of the standardized fungal inoculum (prepared as in the broth microdilution protocol) to each well.

  • Incubate and read the MICs for each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) for each well showing no growth:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FICI = FIC of Drug A + FIC of Drug B

  • Interpret the results based on the FICI values in Table 3.

Visualizations

Signaling Pathways and Experimental Workflows

Ketoconazole_Mechanism cluster_synthesis Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane Lanosterol Lanosterol Erg11 Lanosterol 14α-demethylase (Erg11p/CYP51) Lanosterol->Erg11 Ergosterol Ergosterol Membrane Membrane Integrity Disrupted (Fungistatic Effect) Erg11->Ergosterol Ketoconazole This compound Ketoconazole->Erg11 Inhibits

Caption: Mechanism of action of this compound.

Resistance_Mechanisms cluster_mechanisms Mechanisms of Resistance Ketoconazole This compound FungalCell Fungal Cell Ketoconazole->FungalCell Enters cell ERG11_mutation ERG11 Gene Mutation (Reduced drug binding) FungalCell->ERG11_mutation Leads to Efflux Efflux Pump Overexpression (e.g., CDR1, MDR1) FungalCell->Efflux Leads to Biofilm Biofilm Formation FungalCell->Biofilm Leads to Efflux->Ketoconazole Pumps out drug

Caption: Key mechanisms of fungal resistance to this compound.

Hsp90_Calcineurin_Pathway AzoleStress Azole Stress (e.g., Ketoconazole) Hsp90 Hsp90 AzoleStress->Hsp90 Activates Calcineurin Calcineurin Hsp90->Calcineurin Stabilizes Crz1 Crz1 Calcineurin->Crz1 Activates StressResponse Stress Response & Drug Tolerance Crz1->StressResponse Hsp90_Inhibitor Hsp90 Inhibitors (e.g., Geldanamycin) Hsp90_Inhibitor->Hsp90 Calcineurin_Inhibitor Calcineurin Inhibitors (e.g., Cyclosporin A) Calcineurin_Inhibitor->Calcineurin

Caption: Hsp90-Calcineurin signaling pathway in azole tolerance.

References

Refinement of animal models for studying (Rac)-Ketoconazole toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This resource provides researchers, scientists, and drug development professionals with essential information for refining animal models used in the study of (Rac)-Ketoconazole toxicity. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to promote humane and effective research.

Section 1: Frequently Asked Questions (FAQs) - Model Selection & Refinement

Q1: Which animal model is most appropriate for studying Ketoconazole-induced hepatotoxicity?

A1: Both mice and rats are commonly used; however, the choice depends on the specific research question. Rats are often preferred for general toxicity and endocrine disruption studies due to their extensive use in regulatory toxicology and the availability of historical control data.[1][2] For instance, Sprague-Dawley rats have been used to demonstrate Ketoconazole's effects on the endocrine system, such as altered hormone levels and reproductive organ weights.[1][3] Mice can also be suitable, particularly for studies investigating specific genetic factors or for initial screening, but may exhibit different sensitivity profiles.[4][5]

Q2: How can I refine my study to minimize animal distress and variability?

A2: Refining your study involves several key considerations:

  • Humane Endpoints: Establish clear, early humane endpoints to prevent severe suffering.[6][7] Instead of waiting for moribund states, use criteria such as a defined percentage of weight loss, specific clinical signs (e.g., jaundice, lethargy), or significant elevations in liver enzymes (e.g., ALT, AST) as triggers for euthanasia.[8]

  • Dose Selection: Use a dose-range finding study with a small number of animals to identify the appropriate dose levels for the main study. This avoids unnecessary mortality and severe toxicity in the high-dose groups.

  • Acclimatization: Ensure animals are properly acclimatized to the facility and handling procedures before the study begins to reduce stress-related physiological changes that can confound results.

  • Environmental Enrichment: Providing enrichment can reduce stress and may lead to more consistent physiological responses.

Q3: Are there alternatives to in vivo studies for preliminary Ketoconazole toxicity screening?

A3: Yes, in vitro and in silico models are valuable for initial screening and can reduce the number of animals used.[9][10]

  • In Vitro: Human-derived cell models, such as HepaRG cells or upcyte® hepatocytes, can be used to assess acute and long-term hepatotoxicity, including mechanisms like oxidative stress and mitochondrial dysfunction.[11]

  • In Silico: Computational toxicology models can predict potential toxicological endpoints, including hepatotoxicity, helping to prioritize compounds and design more focused in vivo studies.[9][10]

Section 2: Troubleshooting Guide

Issue Encountered Potential Cause(s) Troubleshooting Steps & Recommendations
High inter-individual variability in liver enzyme (ALT/AST) levels. 1. Genetic differences within the animal strain.2. Inconsistent gavage technique causing stress or injury.3. Underlying subclinical infections in the colony.4. Variability in food consumption affecting drug absorption.1. Use a well-characterized, genetically homogenous strain. Increase group sizes if variability is expected.2. Ensure all personnel are proficient in oral gavage. Consider using a less stressful administration route if possible.3. Source animals from a reputable vendor with a comprehensive health monitoring program.4. Monitor food intake. For oral studies, fasting before dosing can standardize absorption.
Unexpected mortality at doses previously reported as non-lethal. 1. Vehicle interaction or improper drug formulation.2. Strain or substrain differences in sensitivity.3. Animal health status (e.g., compromised immune system).4. Error in dose calculation or administration.1. Confirm the stability and homogeneity of the dosing solution. Ensure the vehicle is non-toxic at the volume administered.2. Verify the specific strain and source of animals used in reference literature.[12]3. Perform a thorough health check of all animals before starting the experiment.4. Double-check all calculations and ensure dosing equipment is accurately calibrated.
Endocrine effects are observed, but no significant liver injury. 1. Ketoconazole has potent endocrine-disrupting effects that can occur at doses lower than those causing overt hepatotoxicity.[1]2. The study duration may be too short to induce significant liver damage.1. This may be an expected finding. Ketoconazole is known to inhibit steroidogenesis.[3][4][5] Acknowledge and characterize the endocrine effects as a primary finding.2. Consider extending the study duration. Clinically apparent hepatotoxicity in humans can take 1 to 6 months to develop.[13]
Difficulty reproducing histopathological findings from the literature. 1. Differences in tissue fixation and processing.2. Subjectivity in pathological scoring.3. Timing of necropsy relative to the last dose.1. Standardize the entire histopathology workflow, from tissue collection to staining.2. Use a semi-quantitative scoring system and have slides evaluated by a board-certified veterinary pathologist, preferably blinded to the treatment groups.3. Ensure the timing of tissue collection is consistent across all groups and relevant to the expected peak of injury.

Section 3: Experimental Protocols

Protocol 1: 28-Day Repeated-Dose Oral Toxicity Study in Rats (Adapted from OECD 407)

This protocol is designed to assess the general and endocrine-mediated toxicity of this compound.

  • Animal Model: Young adult Sprague-Dawley rats (7 weeks old), 10 per sex per group.[1][3]

  • Acclimatization: Acclimatize animals for at least 5 days before the start of the study.

  • Groups & Dose Levels:

    • Group 1: Control (Vehicle, e.g., 0.5% methylcellulose)

    • Group 2: Low Dose (e.g., 6.25 mg/kg/day)[1][3]

    • Group 3: Mid Dose (e.g., 25 mg/kg/day)[1][3]

    • Group 4: High Dose (e.g., 100 mg/kg/day)[1][3]

  • Drug Administration: Administer the test substance or vehicle daily by oral gavage for 28 consecutive days.[1][3]

  • Observations:

    • Daily: Clinical signs of toxicity, morbidity, and mortality.

    • Weekly: Detailed clinical examination and body weight measurement.

  • Clinical Pathology:

    • Collect blood at termination for hematology and clinical chemistry analysis (include ALT, AST, ALP, bilirubin).

    • Collect blood for hormone analysis (e.g., testosterone, estradiol, LH, FSH, T3, T4, TSH).[1][3]

  • Necropsy & Histopathology:

    • At day 29, perform a full necropsy on all animals.

    • Record organ weights (liver, kidneys, adrenals, spleen, reproductive organs).[1][3]

    • Preserve all tissues as per standard guidelines.

    • Perform microscopic examination of tissues from the control and high-dose groups. If treatment-related effects are found, examine the same tissues from the lower dose groups.[14]

Protocol 2: Defining Humane Endpoints

This protocol provides a framework for establishing and implementing humane endpoints.

  • Objective: To minimize pain and distress by defining clear criteria for early study removal.[6][7]

  • Endpoint Criteria Development: Before the study begins, the Principal Investigator, veterinarian, and animal care staff must agree on specific endpoints.[6]

  • Monitoring Frequency: Increase monitoring frequency (e.g., twice daily) after the expected onset of adverse effects.

  • Scoring System: Implement a clinical scoring system. For example:

    • Weight Loss: Euthanize if body weight loss exceeds 20% of baseline.

    • Clinical Signs: Assign scores for posture (hunched), activity (lethargic), and appearance (piloerection, pale mucous membranes). Euthanize if a cumulative score reaches a pre-defined threshold.

    • Biomarkers: In studies with interim blood collection, a pre-defined severe elevation in liver enzymes (e.g., >10x upper limit of normal) can trigger euthanasia.

  • Action Plan: If an animal meets an endpoint criterion, it must be immediately and humanely euthanized. The reason for euthanasia should be documented.

Section 4: Quantitative Data Summary

Table 1: Effects of 28-Day Oral Ketoconazole Administration in Sprague-Dawley Rats
Dose (mg/kg/day)SexKey FindingsReference
6.25, 25, 100 MDose-dependent reduction in epididymis and accessory sex organ weights; decreased testosterone; increased estradiol, LH, and FSH.[1][3]
6.25, 25, 100 FProlongation of the estrous cycle; increased estradiol, LH, and FSH.[1][3]
100 M/FDecreased thyroxin (T4) and triiodothyronine (T3); increased thyroid-stimulating hormone (TSH).[1][3]
Table 2: Comparative Toxicity Data in Rodents
SpeciesRouteDose (mg/kg/day)DurationKey Toxicological ObservationsReference
Rat (Sprague-Dawley)Oral80Gestation Days 6-15Maternal toxicity (diarrhea, bleeding), embryotoxicity, and skeletal anomalies in fetuses.[15]
Rat (Sprague-Dawley)Oral80-Teratogenic effects (oligodactyly, syndactyly).[16]
MouseDermal40, 80, 16090 daysLiver pigmentation at all doses; renal hypertrophy at 80 & 160 mg/kg.[17]
HamsterOral120-Toxic necrosis of the bone marrow.[18]

Section 5: Mechanistic Pathways & Workflows

Ketoconazole-Induced Hepatotoxicity Pathway

Ketoconazole's primary mechanism of toxicity involves the inhibition of cytochrome P450 enzymes, leading to downstream cellular stress.[4][13] This can result in mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and ultimately, hepatocellular injury.[11]

Ketoconazole_Hepatotoxicity cluster_0 Molecular & Cellular Events cluster_1 Clinical Manifestations KC Ketoconazole CYP Cytochrome P450 (e.g., CYP3A4) Inhibition KC->CYP Mito_Dys Mitochondrial Dysfunction CYP->Mito_Dys Metabolic Disruption ROS Increased ROS (Oxidative Stress) Mito_Dys->ROS Cell_Injury Hepatocellular Injury (Necrosis/Apoptosis) ROS->Cell_Injury Enzymes Elevated Liver Enzymes (ALT, AST) Cell_Injury->Enzymes Hepatitis Acute Hepatitis-like Injury Enzymes->Hepatitis

Caption: Proposed pathway for Ketoconazole-induced liver injury.

Experimental Workflow for Toxicity Assessment

A refined workflow ensures consistency and adherence to the 3Rs (Replacement, Reduction, Refinement) principles in animal testing.

Experimental_Workflow start Study Design & Protocol Approval (IACUC) acclimate Animal Acclimatization & Baseline Health Check start->acclimate grouping Randomization & Group Allocation acclimate->grouping dosing Daily Dosing (Ketoconazole or Vehicle) grouping->dosing monitoring Clinical Observation & Humane Endpoint Monitoring dosing->monitoring 28 Days necropsy Terminal Necropsy & Tissue Collection monitoring->necropsy Endpoint Met or Study Completion analysis Data Analysis (Clinical Path, Histo, Stats) necropsy->analysis end Reporting & Interpretation analysis->end

Caption: Refined workflow for a 28-day rodent toxicity study.

References

Technical Support Center: Enhancing the Stability of (Rac)-Ketoconazole in Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of (Rac)-Ketoconazole during long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The major degradation pathways for this compound are hydrolysis and oxidation.[1][2][3] Hydrolysis is particularly significant under acidic conditions, while oxidative degradation can also occur.[1][2][3] Photodegradation, on the other hand, appears to be a less significant pathway as the drug substance has been found to be relatively stable under photolytic stress conditions.[2][4]

Q2: Which environmental factors have the most significant impact on the stability of Ketoconazole?

A2: The stability of Ketoconazole is most significantly influenced by pH, temperature, and the presence of oxidizing agents. It is least stable in acidic environments (pH 1) and its stability generally increases at higher pH values.[5][6][7][8][9] Standard storage recommendations include maintaining a controlled room temperature between 20°C to 25°C (68°F to 77°F) and protecting it from excessive heat and light.[10][11][12][13]

Q3: How can formulation strategies enhance the long-term stability of Ketoconazole?

A3: Several formulation strategies can improve the stability of Ketoconazole:

  • pH Control: For aqueous formulations, maintaining a pH between 6 and 8 has been shown to improve stability.[7]

  • Solid Dispersions: Creating amorphous solid dispersions with polymers like polyvinylpyrrolidone (PVP) K25 can prevent recrystallization and enhance physical stability.[14]

  • Co-crystals: The formation of co-crystals, for instance with adipic acid, has been shown to improve the dissolution profile and can offer a stable crystalline form.[15]

  • Excipient Selection: The choice of excipients is crucial. For solid dosage forms, compatible excipients such as lactose monohydrate, microcrystalline cellulose, and corn starch should be used.[15] In some cases, the use of superdisintegrants like croscarmellose associated with polyols like maltose has been shown to result in stable formulations.[16]

Q4: What are the recommended storage and handling conditions for Ketoconazole formulations?

A4: Ketoconazole formulations should be stored in well-closed containers at controlled room temperature (20°C to 25°C or 68°F to 77°F).[10][11][12] They should be protected from light and moisture.[12][13] For topical foams, it is advised not to store them at temperatures above 49°C (120°F) and to keep them away from heat and open flames as the contents may be flammable.[10]

Troubleshooting Guide

Issue 1: Rapid degradation of Ketoconazole in a newly developed aqueous formulation.

Possible Cause Troubleshooting Step
Incorrect pH Measure the pH of the formulation. Ketoconazole is unstable in acidic conditions.[5][6][7][8][9] Adjust the pH to a neutral or slightly basic range (pH 6-8) using appropriate buffering agents.
Oxidative Degradation The formulation may be susceptible to oxidation.[2][3][17] Consider the addition of a suitable antioxidant. However, the concentration of the antioxidant should be optimized, as excessive amounts of some antioxidants like butylated hydroxytoluene (BHT) have been shown to adversely affect stability.[5][6]
Incompatible Excipients Review the excipients used in the formulation. Conduct compatibility studies to ensure that the excipients are not reacting with the Ketoconazole.

Issue 2: Physical instability (e.g., crystallization) observed in an amorphous solid dispersion of Ketoconazole.

Possible Cause Troubleshooting Step
Inadequate Polymer Concentration The concentration of the stabilizing polymer may be insufficient to prevent crystallization.[14] Increase the polymer-to-drug ratio in the solid dispersion.
Hygroscopicity Moisture can act as a plasticizer and promote crystallization. Ensure that the formulation is protected from moisture by using appropriate packaging, such as blister packs with high moisture barrier properties.
Storage at Elevated Temperatures High temperatures can increase molecular mobility and lead to crystallization. Store the solid dispersion at controlled room temperature.

Quantitative Data Summary

Table 1: Summary of Ketoconazole Degradation under Stress Conditions

Stress ConditionReagents and ConditionsObservationReference
Acid Hydrolysis 0.1 M HCl at 80°C for 2 hoursMajor degradation observed.[2]
Base Hydrolysis 0.1 M NaOH at 80°C for 2 hoursMajor degradation observed.[2]
Oxidation 3% H₂O₂ at room temperature for 24 hoursSignificant degradation observed.[2]
Thermal Degradation 105°C for 24 hoursStable.[2]
Photodegradation UV light at 254 nm for 24 hoursStable.[2]

Table 2: pH-Dependent Dissolution of Ketoconazole Tablets

pH of Dissolution Medium% Drug Dissolved after 1 hourReference
1.2 (0.1 N HCl) 100%[18]
4.5 (Acetate Buffer) 43%[18]
6.8 (Phosphate Buffer) 4%[18]

Experimental Protocols

1. Stability-Indicating HPLC Method for Ketoconazole

This protocol is a representative example based on methodologies found in the literature for the analysis of Ketoconazole and its degradation products.[1][4]

  • Objective: To quantify the amount of intact Ketoconazole and separate it from its degradation products.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate adjusted to a specific pH) and an organic solvent (e.g., acetonitrile or methanol) in a defined ratio. The exact composition may need to be optimized.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: UV detection at a wavelength where Ketoconazole has maximum absorbance, for example, 243 nm.[19]

    • Injection Volume: 10-20 µL.

  • Procedure:

    • Standard Preparation: Prepare a standard solution of Ketoconazole of known concentration in the mobile phase.

    • Sample Preparation: Dissolve the sample containing Ketoconazole in the mobile phase to achieve a concentration within the linear range of the assay. Filter the sample through a 0.45 µm filter before injection.

    • Forced Degradation Studies (for method validation):

      • Acid/Base Hydrolysis: Reflux the drug solution in an acidic or basic medium.

      • Oxidation: Treat the drug solution with hydrogen peroxide.

      • Thermal Degradation: Expose the solid drug or drug solution to high temperatures.

      • Photodegradation: Expose the drug solution to UV light.

    • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

    • Quantification: Compare the peak area of the Ketoconazole peak in the sample chromatogram to that of the standard to determine the concentration. The appearance of new peaks in the stressed samples indicates degradation products.

2. In Vitro Dissolution Testing of Ketoconazole Formulations

This protocol is based on standard dissolution testing methods for oral solid dosage forms.[20][21][22]

  • Objective: To determine the rate and extent of drug release from a solid dosage form.

  • Apparatus: USP Dissolution Apparatus 2 (Paddle Method).

  • Dissolution Medium: 900 mL of a specified medium, such as 0.1 N HCl or a buffer solution simulating intestinal pH (e.g., pH 4.5 acetate buffer or pH 6.8 phosphate buffer).

  • Apparatus Settings:

    • Temperature: 37 ± 0.5°C.

    • Paddle Speed: 50 or 100 rpm.

  • Procedure:

    • Place one dosage form (e.g., one tablet) into each dissolution vessel.

    • Start the apparatus.

    • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium.

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

    • Filter the samples.

    • Analyze the concentration of Ketoconazole in the samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

    • Calculate the cumulative percentage of drug released at each time point.

Visualizations

ketoconazole This compound hydrolysis Hydrolysis (Acid/Base Catalyzed) ketoconazole->hydrolysis e.g., Cleavage of dioxolane ring oxidation Oxidation ketoconazole->oxidation e.g., N-oxide formation degradation_products Degradation Products hydrolysis->degradation_products oxidation->degradation_products

Caption: Primary degradation pathways of this compound.

start Start: Stability Issue Identified check_ph Is the formulation aqueous? start->check_ph adjust_ph Adjust pH to 6-8 check_ph->adjust_ph Yes check_excipients Review Excipient Compatibility check_ph->check_excipients No adjust_ph->check_excipients reformulate_excipients Replace incompatible excipients check_excipients->reformulate_excipients Incompatible consider_antioxidant Consider adding an optimized level of antioxidant check_excipients->consider_antioxidant Compatible reformulate_excipients->consider_antioxidant solid_state_strategy Implement solid-state stabilization (e.g., solid dispersion, co-crystal) consider_antioxidant->solid_state_strategy packaging Optimize packaging for moisture and light protection solid_state_strategy->packaging end Stability Enhanced packaging->end sample_prep Sample Preparation (Dissolution & Filtration) hplc HPLC System sample_prep->hplc Injection column C18 Column mobile_phase Mobile Phase Delivery detector UV Detector column->detector mobile_phase->column data_acq Data Acquisition & Analysis detector->data_acq

References

Validation & Comparative

Comparative analysis of (Rac)-Ketoconazole vs. fluconazole antifungal activity.

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the antifungal properties of (Rac)-Ketoconazole and fluconazole, two prominent members of the azole class of antifungal agents. The information presented herein, supported by experimental data, is intended to assist researchers and professionals in drug development in making informed decisions for their research and clinical applications.

Overview and Mechanism of Action

This compound, an imidazole, and fluconazole, a triazole, share a primary mechanism of action.[1][2] Both drugs disrupt the integrity of the fungal cell membrane by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[3][4] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1][3][4] The inhibition of ergosterol synthesis leads to the accumulation of toxic 14α-methyl sterols and increased membrane permeability, ultimately arresting fungal growth (fungistatic effect).[3][4]

The structural difference between ketoconazole's imidazole ring and fluconazole's triazole ring influences their selectivity and clinical use.[2] While imidazole antifungals are often used topically, triazoles like fluconazole are preferred for systemic treatment due to improved safety and predictable oral absorption.[1][2]

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Lanosterol Lanosterol 14-alpha-demethyl-lanosterol 14-alpha-demethyl-lanosterol Lanosterol->14-alpha-demethyl-lanosterol Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol 14-alpha-demethyl-lanosterol->Ergosterol Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Incorporation Azoles This compound Fluconazole Azoles->14-alpha-demethyl-lanosterol Inhibition

Caption: The inhibitory action of azole antifungals on the ergosterol biosynthesis pathway.

Comparative In Vitro Antifungal Activity

The in vitro efficacy of antifungal agents is commonly determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism. The following tables summarize comparative MIC data for this compound and fluconazole against a range of clinically relevant fungi. Generally, ketoconazole is more active in vitro against many fungal species than fluconazole.[5][6]

Table 1: Comparative MICs against Candida Species

Fungal SpeciesDrugMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Candida albicansThis compound≤0.03 - 0.1250.06 - 4-
Fluconazole0.25 - 0.51 - 64>256
Candida glabrataThis compound0.254-
Fluconazole864-
Candida kruseiThis compound0.54-
Fluconazole1664-
Candida parapsilosisThis compound0.062-
Fluconazole14-

Data compiled from multiple sources.[7][8][9] MIC values can vary based on testing methodology and geographical location of isolates.

Table 2: Comparative MICs against Dermatophytes

Fungal SpeciesDrugMIC Range (µg/mL)
Trichophyton rubrumThis compound0.25 - 8
Fluconazole0.25 - 16
Trichophyton mentagrophytesThis compound0.25 - 8
Fluconazole0.25 - 16
Microsporum canisThis compound≤0.12 - 4
Fluconazole0.5 - 32

Data compiled from multiple sources.[10][11][12] Fluconazole generally shows poorer activity against dermatophytes compared to other azoles.[13]

Experimental Protocols: Antifungal Susceptibility Testing

Standardized protocols are essential for reproducible MIC determination. The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is a widely accepted standard.

Broth Microdilution Method (CLSI M27-A3 for Yeasts)

This method involves preparing serial dilutions of the antifungal agents in a 96-well microtiter plate and then inoculating each well with a standardized fungal suspension. The plates are incubated, and the MIC is determined by visual inspection of fungal growth.

cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_analysis Phase 3: Data Analysis Prep_Media Prepare RPMI-1640 Medium Serial_Dilute Perform 2-fold Serial Dilutions of drugs in 96-well plate Prep_Media->Serial_Dilute Prep_Inoculum Prepare Fungal Inoculum (Adjust to 0.5 McFarland) Inoculate Inoculate wells with standardized fungal suspension Prep_Inoculum->Inoculate Prep_Drugs Prepare Stock Solutions of Ketoconazole & Fluconazole Prep_Drugs->Serial_Dilute Serial_Dilute->Inoculate Incubate Incubate plate at 35°C for 24-48h Inoculate->Incubate Read_Plate Visually read turbidity in each well Incubate->Read_Plate Determine_MIC Determine MIC: Lowest concentration with significant growth inhibition Read_Plate->Determine_MIC

References

A Comparative Guide to the Validation of an HPLC-UV Method for Ketoconazole Determination in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of ketoconazole in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely utilized analytical technique for this purpose, offering a balance of sensitivity, specificity, and cost-effectiveness.[1] This guide provides a comprehensive comparison of a validated HPLC-UV method with a more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the determination of ketoconazole in plasma.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. Below is a summary of the performance characteristics of a validated HPLC-UV method compared to a typical LC-MS/MS method for ketoconazole analysis in plasma.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 0.05 - 8 µg/mL[1]0.01 - 12 ng/mL[2] & 20 - 10,000 ng/mL[3][4]
Lower Limit of Quantification (LLOQ) 0.05 µg/mL (50 ng/mL)[1]0.01 ng/mL[2] & 20 ng/mL[3][4]
Intra-day Precision (%RSD) 1.82 - 13.56%[1]≤ 4.4%[3][4]
Inter-day Precision (%RSD) Not explicitly stated, but intra-day was <15%[1]≤ 8.6%[3][4]
Intra-day Accuracy (%RE) 0.59 - 3.94% (%diff)[1]-0.6 to 1.4%[3][4]
Inter-day Accuracy (%RE) Not explicitly stated, but intra-day was <15%[1]-1.4 to 0.9%[3][4]
Sample Preparation Protein precipitation[1]Liquid-liquid extraction[2][3]
Run Time ~11 minutes[1]~2.5 minutes[3][4]
Detector UV DetectorTandem Mass Spectrometer
Selectivity Good, no interference from endogenous components[1]High, based on mass-to-charge ratio
Cost Relatively lowHigh

Experimental Protocols

Detailed methodologies for both the HPLC-UV and LC-MS/MS methods are provided below to allow for replication and adaptation in your laboratory.

HPLC-UV Method Protocol

This protocol is based on a validated method for the determination of ketoconazole in rabbit plasma.[1]

1. Sample Preparation (Protein Precipitation):

  • To 150 µL of plasma sample, add 100 µL of internal standard solution (e.g., itraconazole).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Collect the supernatant for analysis.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of NaH2PO4 buffer and acetonitrile (e.g., 30:70 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 20 µL.

  • Retention Times: Approximately 5 minutes for ketoconazole and 11 minutes for itraconazole (internal standard).[1]

LC-MS/MS Method Protocol

This protocol is based on a validated method for the determination of ketoconazole in human plasma.[2][3]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To a plasma sample, add an internal standard (e.g., a structural analog of ketoconazole).

  • Add an alkalinizing agent (e.g., sodium hydroxide).

  • Perform liquid-liquid extraction using an organic solvent (e.g., ethyl acetate or diethyl ether).[2][3]

  • Vortex and centrifuge to separate the layers.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase for injection.

2. Chromatographic and Mass Spectrometric Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 10mM ammonium acetate with 0.1% formic acid).[2]

  • Flow Rate: 0.5 mL/min.[2]

  • Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions for ketoconazole and the internal standard should be optimized. For ketoconazole, a common transition is m/z 531.2 → 489.3.[2]

Experimental Workflow of HPLC-UV Method

The following diagram illustrates the logical flow of the HPLC-UV method for ketoconazole determination in plasma.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Deproteinization Protein Precipitation (Acetonitrile) Add_IS->Deproteinization Vortex Vortex Deproteinization->Vortex Centrifuge Centrifugation Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into HPLC Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (240 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Peak_Integration Peak Area Integration Chromatogram->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification

HPLC-UV experimental workflow for ketoconazole analysis.

Conclusion

The choice between an HPLC-UV and an LC-MS/MS method for the determination of ketoconazole in plasma hinges on the specific needs of the research. The HPLC-UV method offers a cost-effective, reliable, and straightforward approach suitable for studies where the expected plasma concentrations fall within the microgram per milliliter range.[1] Its simpler instrumentation and less demanding maintenance make it an accessible option for many laboratories.

Conversely, when ultra-high sensitivity is paramount, particularly for studies involving low dosage, topical administration, or detailed pharmacokinetic profiling at very low concentrations, the LC-MS/MS method is the superior choice.[2][3] Its ability to quantify ketoconazole at the nanogram per milliliter level, coupled with high selectivity and shorter run times, provides unparalleled performance for demanding bioanalytical applications. Ultimately, a thorough evaluation of the study's objectives, required sensitivity, and available resources will guide the selection of the most appropriate analytical methodology.

References

Cross-Validation of (Rac)-Ketoconazole Activity in Diverse Fungal Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro activity of (Rac)-Ketoconazole against a range of clinically relevant fungal strains. The data presented is compiled from various studies to offer a cross-validated perspective on its antifungal efficacy. Detailed experimental protocols for common antifungal susceptibility testing methods are also provided to support researchers in their study design and interpretation of results.

Comparative Antifungal Activity of this compound

This compound exhibits a broad spectrum of activity against various fungal pathogens. Its primary mechanism of action involves the inhibition of the cytochrome P450 enzyme 14-alpha-demethylase, a crucial enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell growth inhibition or death.

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against different fungal species, providing a quantitative comparison of its potency. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Table 1: this compound MIC Values for Candida Species
Fungal StrainMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Candida albicans0.04 - >640.25 - 200.5 - >64[1][2][3][4][5]
Candida tropicalis0.04 - 1000.248-[1][2]
Candida parapsilosis0.04 - 100--[1][2]
Candida krusei---[1]
Candida glabrata---[1]

MIC₅₀ and MIC₉₀ represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: this compound MIC Values for Aspergillus Species
Fungal StrainMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Aspergillus fumigatus---[6][7]
Aspergillus flavus-0.63-[7][8]
Aspergillus niger0.0625 - >322.5-[7][8]

Data for Aspergillus species is more limited in the reviewed literature, and ranges can be broad.

Table 3: this compound MIC Values for Dermatophytes
Fungal StrainMIC Range (µg/mL)Mean MIC (µg/mL)Reference(s)
Trichophyton rubrum<0.25 - >640.09 - 1.12[9][10][11][12]
Trichophyton mentagrophytes<0.25 - 2.00.09 - 1.12[9][10][11]
Epidermophyton floccosum<0.250.09 - 1.12[9][11]
Microsporum canis-0.09 - 1.12[9]
Trichophyton tonsurans-0.09 - 1.12[9]

Experimental Protocols for Antifungal Susceptibility Testing

Accurate and reproducible antifungal susceptibility testing is critical for both clinical diagnostics and drug development research. The Clinical and Laboratory Standards Institute (CLSI) has established standardized methods for this purpose. Below are detailed protocols for the broth microdilution and disk diffusion methods.

Broth Microdilution Method (Based on CLSI M27-A3 for Yeasts and M38-A2 for Filamentous Fungi)

This method determines the MIC of an antifungal agent in a liquid medium.

Materials:

  • 96-well microtiter plates

  • This compound powder

  • Appropriate solvent for ketoconazole (e.g., dimethyl sulfoxide - DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS buffer (pH 7.0)

  • Sterile saline or water

  • Fungal isolates

  • Spectrophotometer or McFarland standards

  • Sterile pipettes and other standard laboratory equipment

Procedure:

  • Preparation of Antifungal Stock Solution: Prepare a stock solution of this compound in the appropriate solvent at a high concentration.

  • Preparation of Antifungal Dilutions: Perform serial twofold dilutions of the ketoconazole stock solution in RPMI-1640 medium directly in the 96-well microtiter plates to achieve a range of final concentrations.

  • Inoculum Preparation:

    • For Yeasts (e.g., Candida spp.) : From a fresh culture (24-48 hours old), suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in each well.[13][14]

    • For Filamentous Fungi (e.g., Aspergillus spp.) : Grow the fungus on a suitable agar medium until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a specific optical density using a spectrophotometer and then dilute in RPMI-1640 medium to obtain a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL.[15][16][17][18]

  • Inoculation of Microtiter Plates: Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agent. Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

  • Incubation: Incubate the plates at 35°C. Incubation times vary depending on the fungus: 24-48 hours for most yeasts and 48-72 hours for filamentous fungi.[13][15]

  • Reading of Results: Determine the MIC by visually inspecting the plates or using a microplate reader. The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control.[14][19]

Disk Diffusion Method (Based on CLSI M44 for Yeasts)

This method provides a qualitative assessment of antifungal susceptibility.

Materials:

  • Mueller-Hinton agar plates supplemented with glucose and methylene blue

  • Paper disks impregnated with a standardized amount of this compound

  • Fungal isolates

  • Sterile saline or water

  • Sterile cotton swabs

  • McFarland standards

  • Ruler or caliper

Procedure:

  • Inoculum Preparation: Prepare a fungal suspension in sterile saline with a turbidity equivalent to a 0.5 McFarland standard, as described for the broth microdilution method.[20][21]

  • Inoculation of Agar Plates: Dip a sterile cotton swab into the adjusted inoculum suspension and rotate it firmly against the upper inside wall of the tube to express excess fluid. Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[20][21]

  • Application of Antifungal Disks: Aseptically apply the this compound-impregnated disks to the surface of the inoculated agar plate. Ensure that the disks are in firm contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C for 20-24 hours for Candida species.[22]

  • Reading of Results: After incubation, measure the diameter of the zone of growth inhibition around each disk to the nearest millimeter. Interpret the results as susceptible, intermediate, or resistant based on the zone diameter interpretive criteria provided by CLSI.[19][23]

Visualizing the Mechanism of Action and Experimental Workflow

Signaling Pathway: Ergosterol Biosynthesis and the Action of Ketoconazole

This compound targets the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane. The following diagram illustrates this pathway and the specific point of inhibition by ketoconazole.

Ergosterol_Biosynthesis cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene ...multiple steps... Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Ketoconazole This compound Ketoconazole->Lanosterol_14a_demethylase Inhibits

Caption: Ergosterol biosynthesis pathway and the inhibitory action of Ketoconazole.

Experimental Workflow: Broth Microdilution Antifungal Susceptibility Testing

The following diagram outlines the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

Broth_Microdilution_Workflow start Start prep_drug Prepare this compound Stock Solution start->prep_drug prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum serial_dilute Perform Serial Dilutions in 96-Well Plate prep_drug->serial_dilute inoculate_plate Inoculate Microtiter Plate serial_dilute->inoculate_plate dilute_inoculum Dilute Inoculum in RPMI-1640 prep_inoculum->dilute_inoculum dilute_inoculum->inoculate_plate incubate Incubate at 35°C inoculate_plate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

Caption: Workflow for broth microdilution antifungal susceptibility testing.

References

A Comparative Analysis of the In Vitro Efficacy of Ketoconazole Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of the enantiomers of ketoconazole, a broad-spectrum antifungal agent. The therapeutic form of ketoconazole is a racemic mixture of two cis-enantiomers: (+)-ketoconazole and (-)-ketoconazole.[1][2] Understanding the distinct biological activities of each enantiomer is crucial for the development of more selective and potent antifungal therapies with potentially fewer adverse effects. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying mechanisms of action.

Data Presentation: Quantitative Comparison of Ketoconazole Enantiomers

The in vitro efficacy of ketoconazole enantiomers is primarily assessed by their antifungal activity against various fungal strains and their inhibitory effects on key enzymes, namely the fungal lanosterol 14α-demethylase (the target for antifungal action) and human cytochrome P450 enzymes (a major cause of drug-drug interactions).[3]

Antifungal Activity

The antifungal potency of ketoconazole enantiomers exhibits stereoselectivity, which can also be species-dependent. Generally, (-)-ketoconazole is the more potent antifungal agent.

Fungal Group/SpeciesEnantiomerPotency ComparisonSource
Candida spp., Aspergillus spp., Cryptococcus neoformans(-)-Ketoconazole2- to 4-fold more active than (+)-ketoconazole.[3]
Candida albicans, Candida tropicalis(+)-KetoconazoleApproximately 2-fold more potent than (-)-ketoconazole.[1]
Other Candida strains (5 tested)(-)-KetoconazoleApproximately 7-fold more potent than (+)-ketoconazole.[1]
Inhibition of Cytochrome P450 Enzymes

A significant aspect of ketoconazole's clinical profile is its potent inhibition of human cytochrome P450 (CYP) enzymes, particularly CYP3A4, leading to numerous drug-drug interactions.[2][3] In vitro studies have demonstrated an enantiospecific difference in the inhibition of CYP3A4.[2]

EnzymeSubstrateEnantiomerIC50 (µM)Ki (µM)Source
Human CYP3A4/5 Testosterone(+)-Ketoconazole1.690.92[2]
(-)-Ketoconazole0.900.17[2]
Human CYP3A4/5 Midazolam(+)-Ketoconazole1.462.52[2]
(-)-Ketoconazole1.041.51[2]

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

The data indicates that (-)-ketoconazole is a more potent inhibitor of CYP3A4 than (+)-ketoconazole, with the difference being approximately 5-fold when testosterone is the substrate.[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key in vitro assays used to evaluate the efficacy of ketoconazole enantiomers.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the ketoconazole enantiomers against various fungal strains.

  • Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). A suspension is then prepared in a sterile saline solution and adjusted to a specific turbidity, corresponding to a defined concentration of fungal cells (e.g., 0.5 McFarland standard).

  • Preparation of Drug Dilutions: The ketoconazole enantiomers are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium such as RPMI 1640 or Sabouraud broth, often supplemented with serum.[4][5]

  • Inoculation and Incubation: A standardized volume of the fungal inoculum is added to each well of a microtiter plate containing the serially diluted enantiomers. The plates are then incubated at a controlled temperature (e.g., 25°C or 35°C) for a specified period (e.g., 24-48 hours, or up to 14 days for some fungi).[4]

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth, often determined visually or by spectrophotometric reading.

Cytochrome P450 (CYP3A4) Inhibition Assay

This assay quantifies the inhibitory potential of the ketoconazole enantiomers against the major drug-metabolizing enzyme, CYP3A4.

  • Reaction Mixture Preparation: The assay is typically performed using human liver microsomes as the source of CYP3A4.[2] A reaction mixture is prepared containing the microsomes (e.g., 0.3 mg/ml protein), a phosphate buffer (e.g., 100 mM, pH 7.4), and a specific substrate for CYP3A4 (e.g., testosterone or midazolam).[6]

  • Inhibitor Addition: The ketoconazole enantiomers are added to the reaction mixture at a range of concentrations.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of an NADPH-generating system.[6] The mixture is then incubated at 37°C for a defined period.

  • Termination and Analysis: The reaction is terminated by adding a quenching solvent, such as acetonitrile, which may also contain an internal standard for analytical purposes.[7] The samples are then centrifuged, and the supernatant is analyzed by a sensitive analytical method like UPLC-MS/MS to quantify the formation of the substrate's metabolite.[7]

  • Data Analysis: The rate of metabolite formation in the presence of the inhibitor is compared to the control (no inhibitor). The IC50 values are then calculated by fitting the data to a dose-response curve.

Ergosterol Biosynthesis Inhibition

The primary mechanism of antifungal action for azoles is the inhibition of ergosterol synthesis.[8][9][10] This assay measures the impact of the ketoconazole enantiomers on this pathway.

  • Fungal Culture and Treatment: Fungal cells (e.g., Candida albicans) are cultured in a suitable medium. The cells are then treated with various concentrations of the ketoconazole enantiomers.

  • Lipid Extraction: After a specific incubation period, the fungal cells are harvested, and the total lipids are extracted using a suitable solvent system (e.g., chloroform/methanol).

  • Sterol Analysis: The extracted lipids are saponified to release the sterols. The sterol composition is then analyzed by methods such as gas chromatography-mass spectrometry (GC-MS).

  • Quantification of Inhibition: The inhibition of ergosterol synthesis is determined by the reduction in the ergosterol peak and a corresponding accumulation of its precursor, lanosterol, or other 14α-methylated sterols.[9][11]

Visualizations: Workflows and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of complex processes and pathways.

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Comparison prep_enantiomers (+)- and (-)-Ketoconazole Stock Solutions mic_assay Antifungal Susceptibility (MIC Determination) prep_enantiomers->mic_assay cyp_assay CYP3A4 Inhibition (IC50/Ki Determination) prep_enantiomers->cyp_assay prep_fungi Fungal Inoculum Preparation prep_fungi->mic_assay prep_microsomes Human Liver Microsomes prep_microsomes->cyp_assay data_analysis Calculate MIC, IC50, Ki Values mic_assay->data_analysis cyp_assay->data_analysis comparison Compare Potency and Selectivity of Enantiomers data_analysis->comparison

Caption: Experimental workflow for comparing ketoconazole enantiomers.

mechanism_of_action cluster_pathway Ergosterol Biosynthesis Pathway (Fungal Cell) cluster_inhibition Inhibition lanosterol Lanosterol intermediate ... lanosterol->intermediate Lanosterol 14α-demethylase (Fungal CYP51) ergosterol Ergosterol intermediate->ergosterol membrane Fungal Membrane Integrity ergosterol->membrane Incorporation into Fungal Cell Membrane levo_keto (-)-Ketoconazole Lanosterol 14α-demethylase\n(Fungal CYP51) Lanosterol 14α-demethylase (Fungal CYP51) levo_keto->Lanosterol 14α-demethylase\n(Fungal CYP51) Strong Inhibition dextro_keto (+)-Ketoconazole dextro_keto->Lanosterol 14α-demethylase\n(Fungal CYP51) Weaker Inhibition

Caption: Differential inhibition of ergosterol biosynthesis by ketoconazole enantiomers.

References

A Head-to-Head Comparison of (Rac)-Ketoconazole and Itraconazole on CYP3A4 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Ketoconazole and itraconazole are both potent azole antifungal agents known for their significant inhibition of cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism. Understanding the comparative inhibitory potential of these two compounds is crucial for drug development, particularly in predicting and managing drug-drug interactions (DDIs). While both are recognized as strong CYP3A4 inhibitors, their potencies can vary depending on the experimental conditions. This guide provides a head-to-head comparison of their CYP3A4 inhibitory activity based on available in vitro data.

Quantitative Comparison of CYP3A4 Inhibition

The following table summarizes the in vitro inhibitory potencies of this compound and itraconazole against CYP3A4. It is important to note that the values are derived from different studies using varied experimental systems, including different enzyme sources and probe substrates.

InhibitorParameterValueEnzyme SourceSubstrateReference
This compound IC500.06 µMRat Liver MicrosomesPyrotinib[1]
IC500.050 µMRecombinant Human CYP3A4Midazolam[2]
Ki26.7 ± 1.71 nMcDNA-expressed Human CYP3A4Midazolam[3]
Ki14.9 ± 6.7 nMHuman Liver Microsomes (CYP3A4 only)Midazolam[3]
Itraconazole IC500.27 µMRat Liver MicrosomesPyrotinib[1]
Unbound IC506.1 nMHuman Liver MicrosomesMidazolam[4]
Ki0.496 µMRat Liver MicrosomesPyrotinib[1]
Unbound Ki1.3 nMHuman Liver MicrosomesMidazolam[4]

IC50: Half maximal inhibitory concentration. Ki: Inhibitory constant.

Experimental Methodologies

The data presented above were generated using established in vitro methodologies to assess CYP3A4 inhibition. Below are detailed summaries of the typical experimental protocols employed in these studies.

CYP3A4 Inhibition Assay using Liver Microsomes

This method assesses the inhibition of CYP3A4 activity in a preparation of liver microsomes, which contain a mixture of drug-metabolizing enzymes.

  • Enzyme Source : Pooled human or rat liver microsomes are commonly used.[1][5]

  • Probe Substrate : A known CYP3A4 substrate, such as midazolam or pyrotinib, is used.[1][2][4]

  • Incubation : The reaction mixture typically contains:

    • Liver microsomes (e.g., 0.3 mg/mL).[1]

    • Potassium phosphate buffer (e.g., 100 mM, pH 7.4).[1]

    • The probe substrate.

    • A range of concentrations of the inhibitor (this compound or itraconazole).

    • The reaction is initiated by adding a cofactor, typically NADPH (e.g., 1 mM).[1]

  • Reaction Termination : After a specific incubation time, the reaction is stopped, often by adding a cold organic solvent like acetonitrile.

  • Analysis : The concentration of the metabolite of the probe substrate is quantified using analytical techniques such as UPLC-MS/MS or HPLC-UV.[1][2]

  • Data Analysis : The rate of metabolite formation at each inhibitor concentration is compared to the control (no inhibitor) to determine the percent inhibition. The IC50 value is then calculated by fitting the data to a dose-response curve.

CYP3A4 Inhibition Assay using Recombinant Enzymes

This method utilizes a system where the CYP3A4 enzyme is expressed in a cell line, providing a more specific assessment of inhibition without the interference of other enzymes present in microsomes.

  • Enzyme Source : Recombinant human CYP3A4 expressed in systems like baculovirus-infected insect cells (Supersomes™) or E. coli.[2]

  • Probe Substrate : A specific CYP3A4 substrate, such as midazolam, is used.[2]

  • Incubation : The incubation mixture is similar to the microsome assay, containing the recombinant enzyme, buffer, substrate, and varying concentrations of the inhibitor. The reaction is initiated with NADPH.

  • Reaction Termination and Analysis : The procedures for stopping the reaction and analyzing the metabolite concentration are consistent with the liver microsome assay.

  • Data Analysis : IC50 values are determined by plotting the inhibition of metabolite formation against the inhibitor concentration. For Ki determination, experiments are performed with multiple substrate and inhibitor concentrations, and the data are fitted to different models of enzyme inhibition (e.g., competitive, non-competitive, mixed-type).

Visualizing the Experimental Workflow and Comparative Logic

The following diagrams illustrate a typical experimental workflow for determining CYP3A4 inhibition and the logical framework for comparing the two inhibitors.

CYP3A4_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Enzyme Prepare Enzyme (Microsomes or Recombinant CYP3A4) Mix Combine Enzyme, Substrate, Buffer, and Inhibitor Enzyme->Mix Substrate Prepare Substrate Stock (e.g., Midazolam) Substrate->Mix Inhibitor Prepare Inhibitor Stocks (Ketoconazole & Itraconazole) Inhibitor->Mix Preincubation Pre-incubate at 37°C Mix->Preincubation Initiate Initiate Reaction with NADPH Preincubation->Initiate Incubate Incubate for a defined time Initiate->Incubate Terminate Terminate Reaction (e.g., with Acetonitrile) Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Analyze Analyze Supernatant (LC-MS/MS or HPLC) Centrifuge->Analyze Quantify Quantify Metabolite Formation Analyze->Quantify Calculate Calculate % Inhibition Quantify->Calculate Determine Determine IC50 / Ki Calculate->Determine

Caption: Experimental workflow for an in vitro CYP3A4 inhibition assay.

Inhibitor_Comparison cluster_inhibitors Inhibitors cluster_parameters Inhibition Parameters cluster_conclusion Comparative Potency Keto This compound IC50 IC50 Value Keto->IC50 determines Ki Ki Value Keto->Ki determines Itra Itraconazole Itra->IC50 determines Itra->Ki determines Conclusion Relative Potency as CYP3A4 Inhibitor IC50->Conclusion informs Ki->Conclusion informs

Caption: Logical framework for comparing CYP3A4 inhibitors.

Discussion and Conclusion

Both this compound and itraconazole are potent inhibitors of CYP3A4. The presented data, although from different studies, consistently demonstrate that both compounds inhibit CYP3A4 in the nanomolar to low micromolar range. Direct comparison of IC50 values from the study using pyrotinib as a substrate in rat liver microsomes suggests that ketoconazole (IC50 = 0.06 µM) is more potent than itraconazole (IC50 = 0.27 µM) under these specific conditions.[1] Similarly, when comparing data from different studies using midazolam as a substrate, ketoconazole consistently shows very low IC50 and Ki values.[2][3]

It is also important to consider that itraconazole is metabolized by CYP3A4 to inhibitory metabolites, such as hydroxy-itraconazole, keto-itraconazole, and N-desalkyl-itraconazole, which are themselves potent CYP3A4 inhibitors and can contribute to the overall in vivo drug-drug interactions.[4][6]

References

Independent Verification of Published (Rac)-Ketoconazole MIC Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published Minimum Inhibitory Concentration (MIC) values for racemic (Rac)-Ketoconazole against a variety of clinically relevant fungal species. The data presented is compiled from multiple independent studies and is intended to serve as a valuable resource for researchers engaged in antifungal drug development and susceptibility testing. Detailed experimental protocols based on internationally recognized standards are also provided to facilitate the independent verification of these values.

Comparative MIC Data for this compound

The following table summarizes the MIC ranges, MIC₅₀, and MIC₉₀ values of this compound against various fungal species as reported in peer-reviewed literature. These values, determined by standardized broth microdilution methods, offer a comparative overview of Ketoconazole's in vitro antifungal activity.

Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Candida Species
Candida albicans201≤0.03 - >160.064[1]
Candida albicans75Not Specified<1<1[2]
Candida kruseiNot SpecifiedNot SpecifiedNot Specified4[3]
Candida parapsilosisNot Specified0.443 (MIC)Not SpecifiedNot Specified[4]
Candida tropicalisNot Specified0.248 (MIC)Not SpecifiedNot Specified[4]
Aspergillus Species
Aspergillus flavusNot SpecifiedNot Specified0.251[5][6]
Aspergillus fumigatusNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Aspergillus nigerNot SpecifiedNot SpecifiedNot Specified2.5 (MIC)
Cryptococcus Species
Cryptococcus neoformans29Not Specified0.0160.25[7]
Cryptococcus neoformansNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[8]

Experimental Protocols for MIC Determination

The determination of this compound MIC values is predominantly performed using standardized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These protocols are designed to ensure reproducibility and comparability of results across different laboratories.

CLSI M27-A3: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts

This method provides a standardized procedure for testing the susceptibility of yeasts, including Candida spp. and Cryptococcus neoformans, to antifungal agents.[9][10][11][12][13]

Key Steps:

  • Medium Preparation: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to a pH of 7.0 at 25°C is used.

  • Antifungal Agent Preparation: A stock solution of this compound is prepared, typically in dimethyl sulfoxide (DMSO). Serial twofold dilutions are then made in the RPMI medium to achieve the desired final concentrations in the microdilution plate.

  • Inoculum Preparation: Yeast colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in RPMI medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.

  • Microdilution Plate Setup: 100 µL of the standardized inoculum is added to each well of a 96-well microdilution plate containing 100 µL of the serially diluted antifungal agent. A growth control well (inoculum without drug) and a sterility control well (medium only) are included.

  • Incubation: The plates are incubated at 35°C for 46-50 hours for Candida spp. and up to 72 hours for Cryptococcus neoformans.

  • Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition (typically ≥50% reduction) of growth compared to the growth control well. This is usually assessed visually or with a spectrophotometer.

EUCAST E.DEF 7.3.2: Method for the Determination of Broth Dilution MICs of Antifungal Agents for Yeasts

The EUCAST method is similar to the CLSI protocol but with some key differences.[14][15][16]

Key Steps:

  • Medium Preparation: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and supplemented with 2% glucose is used. The medium is buffered with MOPS to a pH of 7.0.

  • Antifungal Agent Preparation: Similar to the CLSI method, a stock solution of this compound is prepared and serially diluted.

  • Inoculum Preparation: A yeast suspension is prepared and adjusted spectrophotometrically to a specific optical density, resulting in a final inoculum concentration of 1-5 x 10⁵ cells/mL in the test wells.

  • Microdilution Plate Setup: The setup of the 96-well microdilution plate is analogous to the CLSI method.

  • Incubation: Plates are incubated at 35-37°C for 24 hours. A second reading at 48 hours is recommended if growth is insufficient at 24 hours.

  • Endpoint Determination: The MIC is read as the lowest drug concentration showing a prominent decrease in turbidity (≥50% inhibition) compared to the drug-free control. Readings are performed spectrophotometrically at 530 nm.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical workflow of the experimental protocols for determining this compound MIC values.

MIC_Determination_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase prep_medium Prepare RPMI 1640 Medium setup_plate Set up 96-Well Microdilution Plate prep_medium->setup_plate prep_drug Prepare this compound Stock & Dilutions prep_drug->setup_plate prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) add_inoculum Inoculate Plate prep_inoculum->add_inoculum setup_plate->add_inoculum incubate Incubate at 35-37°C add_inoculum->incubate read_results Read Results (Visually or Spectrophotometrically) incubate->read_results determine_mic Determine MIC (≥50% Growth Inhibition) read_results->determine_mic Logical_Relationship cluster_standards Standardized Protocols cluster_inputs Experimental Inputs cluster_process Core Process cluster_output Experimental Output clsi CLSI M27-A3 mic_test Broth Microdilution Assay clsi->mic_test guides eucast EUCAST E.DEF 7.3.2 eucast->mic_test guides drug This compound drug->mic_test fungus Fungal Isolate fungus->mic_test medium Growth Medium (RPMI) medium->mic_test mic_value MIC Value (µg/mL) mic_test->mic_value

References

A Comparative Analysis of Ketoconazole Liposomes for Enhanced Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, this guide provides a comprehensive comparison of ketoconazole liposome formulations, offering a detailed examination of their performance based on experimental data. We delve into various preparation methods, physicochemical characteristics, and in vitro performance, alongside a comparative look at alternative drug delivery systems and antifungal agents.

Ketoconazole, a broad-spectrum imidazole antifungal agent, is widely used for superficial fungal infections.[1] However, its therapeutic efficacy can be enhanced by encapsulation within lipid-based nanocarriers like liposomes.[2][3] Liposomes, microscopic vesicles composed of one or more phospholipid bilayers, offer several advantages for drug delivery, including improved drug solubility and stability, sustained release, and targeted delivery to the site of action.[4][5] This guide will compare different ketoconazole liposome formulations and other delivery systems to provide a clear perspective on the optimal strategies for its delivery.

Comparative Performance of Ketoconazole Liposomes

The effectiveness of a liposomal formulation is determined by several key parameters, including its encapsulation efficiency, particle size, zeta potential, and in vitro drug release profile. The following tables summarize quantitative data from various studies, comparing different preparation methods and formulations.

Table 1: Comparison of Ketoconazole Liposome Formulations by Preparation Method
Preparation MethodKey Ingredients (in addition to Ketoconazole)Encapsulation Efficiency (%)Particle Size (nm)Zeta Potential (mV)In Vitro Drug Release (%)Reference
Thin-Film Hydration Soya lecithin, Cholesterol28.84 ± 0.62 to 54.41 ± 0.19149 - 306 µm (SEM)-87.39 over 24 hrs (for an optimized formulation)[2][4]
Ultrasonic Method L-α-phosphatidylcholine, Cholesterol, Sunflower/Olive Oil70.33Small Unilamellar Vesicles (SUV)--[6]
Injection Method L-α-phosphatidylcholine, Cholesterol, Sunflower/Olive Oil87.06Large Unilamellar and Multilamellar Vesicles (LUV/MLV)--[6]
Cationic Elastic Liposomes Phosphatidylcholine, Tween 80, Span 80, Stearylamine83.1270+0.2149.9 (cumulative permeation)[5]

Note: The particle size for the thin-film hydration method was reported in micrometers based on Scanning Electron Microscopy (SEM), which may differ from hydrodynamic size measurements.

Table 2: Comparative Analysis of Ketoconazole in Liposomes vs. Other Nanocarriers
NanocarrierKey Ingredients (in addition to Ketoconazole)Encapsulation Efficiency (%)Particle Size (nm)Key FindingsReference
Liposomes Lecithin---[7]
Ethosomes Phospholipids, EthanolHigher than liposomes30 nm to a few micronsShowed better stability and anti-fungal activity compared to liposomes due to ethanol content.[7][7]
Solid Lipid Nanoparticles (SLNs) -88.5293Showed significantly high ex vivo permeation compared to free drug suspension and a marketed product.[8][8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for key experiments cited in the literature.

Preparation of Ketoconazole Liposomes by Thin-Film Hydration

This common technique involves the dissolution of lipids and the drug in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film. The film is then hydrated with an aqueous medium to form liposomes.[2][4]

Materials:

  • Ketoconazole

  • Soya lecithin

  • Cholesterol

  • Chloroform (or other suitable organic solvent)

  • Phosphate buffer (pH 7.4) or distilled water for hydration[2][4]

Procedure:

  • Dissolve ketoconazole, soya lecithin, and cholesterol in chloroform in a round-bottom flask.[4]

  • The flask is rotated to allow the solvent to evaporate under vacuum using a rotary evaporator, which results in the formation of a thin, uniform lipid film on the inner surface of the flask.[2]

  • The lipid film is then hydrated with a phosphate buffer (pH 7.4) by rotating the flask. This process allows for the swelling of the lipid film and the formation of multilamellar vesicles (MLVs).[4]

  • The resulting liposomal dispersion is left to stand for a period to allow for complete hydration and stabilization of the vesicles.[4]

G Workflow for Thin-Film Hydration Method cluster_0 Preparation A Dissolve Ketoconazole, Lecithin & Cholesterol in Organic Solvent B Evaporate Solvent (Rotary Evaporator) A->B Step 1 C Formation of Thin Lipid Film B->C Step 2 D Hydrate with Aqueous Medium C->D Step 3 E Formation of Liposomes D->E Step 4

Workflow for the Thin-Film Hydration Method
Determination of Encapsulation Efficiency

Encapsulation efficiency (EE) is a critical parameter that measures the percentage of the drug that is successfully entrapped within the liposomes.

Procedure:

  • The liposomal suspension is centrifuged at high speed (e.g., 15,000 rpm) to separate the liposomes from the unencapsulated drug, which remains in the supernatant.[2]

  • The supernatant is carefully collected, and the liposomal pellet is resuspended.[2]

  • To determine the amount of encapsulated drug, the liposomes are lysed using a suitable solvent like methanol, followed by sonication to release the drug.[2][9]

  • The concentration of ketoconazole in the lysed liposome solution is then quantified using a UV-Vis spectrophotometer at a specific wavelength (e.g., 222 nm or 296 nm).[2][6]

  • The encapsulation efficiency is calculated using the following formula: EE (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100[6]

In Vitro Drug Release Study

These studies are performed to understand the release kinetics of the drug from the liposomal formulation over time.

Procedure:

  • A Franz diffusion cell is typically used for this study.[2]

  • A dialysis membrane is placed between the donor and receptor compartments of the diffusion cell.[4]

  • The liposomal formulation is placed in the donor compartment, and the receptor compartment is filled with a suitable buffer solution that is maintained at a constant temperature (e.g., 37°C) and stirred continuously.[2]

  • At predetermined time intervals, samples are withdrawn from the receptor compartment, and the concentration of the released drug is measured using a suitable analytical method like UV-Vis spectrophotometry.[2]

  • The cumulative percentage of drug release is then plotted against time.[4]

Mechanism of Action of Azole Antifungals

Ketoconazole belongs to the azole class of antifungal agents. Understanding its mechanism of action is crucial for appreciating the importance of effective delivery systems. Azoles work by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane.

G Mechanism of Action of Azole Antifungals cluster_0 Fungal Cell Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14-alpha-demethylase (Cytochrome P450 enzyme) Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Membrane Incorporation Death Fungal Cell Death Membrane->Death Leads to Ketoconazole Ketoconazole (Azole Antifungal) Ketoconazole->Lanosterol Inhibits

Mechanism of Action of Azole Antifungals

This inhibition disrupts the integrity and function of the fungal cell membrane, ultimately leading to cell death.[10] By delivering ketoconazole effectively to the site of infection, liposomes can enhance this therapeutic effect.

Alternatives to Ketoconazole Liposomes

While liposomes offer a promising delivery strategy, other antifungal agents and delivery systems are also available.

Alternative Antifungal Agents

For various fungal infections, a range of other antifungal drugs can be considered, depending on the specific type of infection and patient factors. These include other azoles and over-the-counter (OTC) options.[11]

  • Other Azole Antifungals: Fluconazole (Diflucan) and Itraconazole (Sporanox) are other commonly used azole antifungals.[11]

  • Topical OTC Medications: For skin infections, alternatives include clotrimazole (Lotrimin AF), miconazole, terbinafine (Lamisil), and tolnaftate.[11]

  • Natural Alternatives: For conditions like dandruff, natural options such as tea tree oil have been proposed in combination with ketoconazole.[12]

Alternative Drug Delivery Systems

As highlighted in Table 2, other nanocarriers are being explored for the delivery of ketoconazole and other antifungal drugs.

  • Ethosomes: These are ethanolic phospholipid vesicles that have shown a higher penetration rate through the skin compared to conventional liposomes, potentially due to their ethanol content.[7]

  • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that are solid at room temperature and have demonstrated enhanced skin permeation and drug deposition for ketoconazole.[8]

  • Niosomes: These are non-ionic surfactant-based vesicles that have been shown to increase the antifungal activity of encapsulated ketoconazole.[10]

  • Microemulsions: These are thermodynamically stable, isotropic systems of oil, water, and surfactant that can facilitate drug permeability across the stratum corneum.[10]

Conclusion

The encapsulation of ketoconazole in liposomes presents a viable strategy to enhance its therapeutic efficacy for topical drug delivery. The choice of preparation method significantly influences the physicochemical properties and performance of the resulting liposomes, with the injection method showing higher encapsulation efficiency in some studies.[6] Furthermore, a comparative evaluation with other nanocarriers like ethosomes and solid lipid nanoparticles suggests that these alternative systems may offer advantages in terms of stability, skin penetration, and overall antifungal activity.[7][8] For researchers and drug development professionals, a thorough understanding of these comparative data and experimental protocols is essential for designing and developing optimized antifungal therapies with improved patient outcomes.

References

Validating (Rac)-Ketoconazole as a Positive Control in P-gp Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug discovery and development, P-glycoprotein (P-gp) assays are a cornerstone for evaluating the potential for multidrug resistance and drug-drug interactions. The selection of an appropriate positive control is critical for assay validation and data interpretation. For years, (Rac)-Ketoconazole has been widely used not only as an antifungal agent but also as a potent inhibitor of cytochrome P450 3A4 (CYP3A4) and the efflux transporter P-gp (ABCB1). This guide provides a comprehensive comparison to validate the use of racemic ketoconazole as a P-gp positive control, presenting its performance against other common inhibitors and offering detailed experimental context.

This compound: A Potent but Non-Specific Inhibitor

This compound reliably inhibits P-gp function, with reported 50% inhibitory concentrations (IC50) in the low micromolar range. Studies have shown its IC50 to be approximately 6 µM in cell-based assays measuring the retention of a marker substrate.[1][2] This potency makes it an effective positive control for demonstrating the inhibition of P-gp-mediated efflux in an experimental system.

However, a significant consideration is its lack of specificity. Ketoconazole is also a well-documented, strong inhibitor of CYP3A4.[3][4] This dual inhibition can be a confounding factor in studies where the test compound might also interact with CYP3A4, making it difficult to isolate the effects on P-gp alone.[5] Furthermore, concerns over sporadic liver injury associated with its clinical use have led regulatory bodies like the FDA and EMA to recommend suspending its use in clinical drug-drug interaction (DDI) studies, favoring alternatives like itraconazole or clarithromycin.[6][7][8]

While data on the enantiomer-specific inhibition of P-gp by ketoconazole is sparse, studies on its effects on CYP3A4 have revealed modest enantioselective differences, with (-)-ketoconazole being a slightly more potent inhibitor than (+)-ketoconazole.[3][4][9] This suggests the potential for stereoselectivity in its interaction with other proteins, a factor to consider when using the racemic mixture.

Performance Comparison of P-gp Inhibitors

The selection of a positive control often depends on the specific goals of the assay. While ketoconazole is a strong inhibitor, other compounds offer different profiles in terms of potency and specificity.

CompoundTypical IC50 for P-gp Inhibition (µM)Key AdvantagesKey Disadvantages
This compound ~6[1][2]Strong, well-documented P-gp inhibition.Strong inhibitor of CYP3A4; potential for confounding results.[3][5]
Cyclosporin A ~1.4[1][2]Potent and well-characterized P-gp inhibitor.Also inhibits other transporters and cellular processes.
Verapamil ~3.9 (estimated Ki of 2.6 µM)[10]Widely used, classic P-gp inhibitor.Also has cardiovascular activity; less potent than others.
Itraconazole ~2[1][2]Potent P-gp inhibitor; suggested alternative to ketoconazole in clinical studies.[11]Also a strong CYP3A4 inhibitor.[5]
Ritonavir ~0.68[12]Very potent P-gp inhibitor.Potent CYP3A4 inhibitor; complex interaction profile.[7]
Elacridar Potent, often used in regulatory studies.[13]Highly potent and specific P-gp inhibitor.Less historical data compared to older compounds.

Experimental Protocol: P-gp Inhibition Calcein-AM Assay

This protocol describes a common method for assessing P-gp inhibition using a fluorescent substrate, Calcein-AM, in a P-gp-overexpressing cell line (e.g., MDCK-MDR1 or P388/dx).

Principle:

Calcein-AM is a non-fluorescent, cell-permeable dye. Inside the cell, esterases cleave the AM group, producing the fluorescent molecule calcein. P-gp actively effluxes Calcein-AM from the cell, preventing this conversion. In the presence of a P-gp inhibitor like ketoconazole, efflux is blocked, leading to intracellular accumulation of Calcein-AM, its conversion to calcein, and a subsequent increase in fluorescence.

Materials:
  • P-gp overexpressing cells (e.g., MDCK-MDR1) and the corresponding parental cell line (e.g., MDCK).

  • Culture medium, fetal bovine serum (FBS), and antibiotics.

  • 96-well, white-walled, clear-bottom plates.

  • This compound, alternative inhibitors, and test compounds.

  • Calcein-AM stock solution (in DMSO).

  • Hanks' Balanced Salt Solution (HBSS) or similar assay buffer.

  • Fluorescence microplate reader (Excitation: 485 nm, Emission: 520 nm).

Methodology:
  • Cell Seeding: Seed the P-gp overexpressing cells and the parental cell line into 96-well plates at a density that will yield an 80-90% confluent monolayer on the day of the assay (e.g., 3-5 x 10^4 cells/well).[14] Culture overnight.

  • Compound Preparation: Prepare serial dilutions of this compound (e.g., from 0.05 to 100 µM) and other test compounds in assay buffer.[15] Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "maximal inhibition" control.

  • Pre-incubation: Gently remove the culture medium from the wells. Wash the cell monolayer once with pre-warmed assay buffer. Add the compound solutions to the respective wells and pre-incubate for 15-30 minutes at 37°C to allow for interaction with the transporter.[6][14]

  • Substrate Addition: Prepare a working solution of Calcein-AM in pre-warmed assay buffer. Add the Calcein-AM solution to all wells.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.[14]

  • Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader at the specified wavelengths.

  • Data Analysis: Subtract the background fluorescence (wells with no cells). The increase in fluorescence in the presence of an inhibitor compared to the vehicle control indicates P-gp inhibition. Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental Workflows and Mechanisms

Diagrams generated using Graphviz can clarify complex processes and relationships.

Pgp_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Seeding 1. Seed P-gp expressing cells in 96-well plates Compound_Prep 2. Prepare serial dilutions of This compound & controls Pre_incubation 3. Pre-incubate cells with inhibitors for 15-30 min Compound_Prep->Pre_incubation Substrate_Addition 4. Add Calcein-AM (P-gp substrate) to all wells Pre_incubation->Substrate_Addition Incubation 5. Incubate at 37°C for 30-60 min Substrate_Addition->Incubation Measurement 6. Measure intracellular fluorescence (Ex:485/Em:520) Incubation->Measurement Analysis 7. Calculate % Inhibition and determine IC50 values Measurement->Analysis

Caption: Workflow for a Calcein-AM based P-gp inhibition assay.

Pgp_Inhibition_Mechanism cluster_cell Cell Membrane cluster_inside cluster_outside Pgp P-gp Transporter Calcein Calcein (Fluorescent) Esterases Esterases Esterases->Calcein Cleavage CalceinAM_out Calcein-AM (Non-fluorescent) CalceinAM_out->Pgp Efflux CalceinAM_out->Esterases Enters Cell Keto This compound (Inhibitor) Keto->Pgp Blocks

Caption: Mechanism of P-gp inhibition by this compound.

Conclusion and Recommendations

This compound is a valid and potent positive control for demonstrating P-gp inhibition in in vitro assays. Its effectiveness is well-documented, and its inclusion can successfully validate an assay's ability to detect P-gp inhibitors.

However, researchers must remain cognizant of its significant inhibitory effect on CYP3A4.

  • Recommendation: When the primary goal is simply to validate the P-gp assay system with a strong, reliable inhibitor, this compound is a suitable and cost-effective choice.

  • Alternative Consideration: In studies involving test compounds that are also potential CYP3A4 substrates or inhibitors, using a more specific P-gp inhibitor like Elacridar is advisable to avoid ambiguous results. If ketoconazole is used, its potential confounding effects should be explicitly acknowledged in the interpretation of the data.

Ultimately, the choice of a positive control should be tailored to the specific scientific question being addressed, balancing historical precedent, potency, specificity, and the potential for off-target effects.

References

Fungal Proteomic Response to (Rac)-Ketoconazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fungal cellular response to the antifungal agent (Rac)-Ketoconazole at the proteome level. By examining the alterations in protein expression, particularly in the model organism Candida albicans, we can gain deeper insights into the drug's mechanism of action, cellular stress responses, and potential markers for antifungal resistance. This document contrasts the effects of ketoconazole with other antifungal agents and presents the underlying experimental data and methodologies.

Ketoconazole-Induced Proteomic Alterations in Candida albicans

Exposure of Candida albicans to ketoconazole induces significant changes in the abundance of various proteins. The primary mechanism of action for azole antifungals like ketoconazole is the inhibition of lanosterol 14-α-demethylase (Erg11p), a key enzyme in the ergosterol biosynthesis pathway.[1] This disruption leads to the depletion of ergosterol, an essential component of the fungal cell membrane, and the accumulation of toxic sterol intermediates.[1]

Proteomic studies using two-dimensional polyacrylamide gel electrophoresis (2-D PAGE) coupled with mass spectrometry have identified 39 proteins that are differentially expressed in C. albicans following ketoconazole exposure.[1] Of these, 32 proteins were upregulated, and 7 were downregulated. These proteins are involved in a range of cellular processes, highlighting a broad adaptive response by the fungus.

Table 1: Differentially Expressed Proteins in C. albicans in Response to Ketoconazole

The following table summarizes the proteins identified as having altered abundance after exposure to ketoconazole. The data is adapted from the proteomic analysis of C. albicans strain ATCC 90028.

Protein NameGene NamePutative Biological FunctionFold Change
Upregulated Proteins
3-hydroxy-methylglutaryl-CoA synthaseERG13Ergosterol biosynthesis+2.2
Acetyl-CoA C-acetyltransferaseERG10Ergosterol biosynthesis+1.8
Sterol delta-24-C-methyltransferaseERG6Ergosterol biosynthesis+1.8
Heat shock protein 70SSA1Stress response+2.2
Heat shock proteinHSP70Stress response+2.1
Superoxide dismutaseSOD1Oxidative stress response+1.9
Peroxisomal catalaseCTA1Oxidative stress response+1.8
EnolaseENO1Glycolysis+2.0
Fructose-bisphosphate aldolaseFBA1Glycolysis+1.9
Pyruvate kinaseCDC19Glycolysis+1.8
Alcohol dehydrogenaseADH1Fermentation+2.1
Aldehyde dehydrogenaseALD4Aldehyde metabolism+2.0
Malate dehydrogenaseMDH1TCA Cycle+1.7
ATP synthase F1 beta subunitATP2ATP synthesis+1.9
Ribosomal protein L10RPL10Protein synthesis+1.7
Elongation factor 2EFT2Protein synthesis+1.8
... (16 other proteins)...Various+1.5 to +2.5
Downregulated Proteins
Acyl-CoA dehydrogenase...Fatty acid metabolism-1.8
3-isopropylmalate dehydrogenaseLEU2Amino acid biosynthesis-1.9
... (5 other proteins)...Various-1.6 to -2.1

Data synthesized from a study identifying 39 differentially expressed proteins.[1] This table presents a selection of key proteins for brevity.

Comparative Proteomic Response: Ketoconazole vs. Other Antifungals

The cellular response to ketoconazole can be contextualized by comparing it to other antifungal agents with different mechanisms of action.

  • Ketoconazole (Azole): The proteomic signature is dominated by the upregulation of enzymes in the ergosterol biosynthesis pathway (Erg6p, Erg10p, Erg13p), likely a compensatory response to the inhibition of Erg11p.[1] Additionally, a general stress response is evident through the increased abundance of heat shock proteins and enzymes combating oxidative stress.[1]

  • Amphotericin B (Polyene): This agent directly binds to ergosterol, forming pores in the cell membrane. Its proteomic response is characterized by the upregulation of proteins involved in oxidative and osmotic stress tolerance, reflecting the membrane damage it inflicts.[1]

  • Caspofungin (Echinocandin): As an inhibitor of β-1,3-glucan synthase, caspofungin targets the cell wall. The corresponding proteomic changes include an increased abundance of proteins involved in cell wall biosynthesis and integrity, such as the regulator Rho1p.[1]

While all three drugs induce a common response involving carbohydrate metabolism proteins, their specific signatures align with their distinct molecular targets.[2]

Comparison with Fluconazole-Resistant Strains

A comparison can also be made with the proteomic profile of a fluconazole-resistant C. albicans strain. In such strains, 22 proteins were found to be differentially expressed compared to the susceptible parent strain.[3] Many of these proteins are related to energy metabolism (e.g., Pgk1, Fba1, Adh1), suggesting that a metabolic shift, potentially leading to lower intracellular ATP levels and reduced reactive oxygen species generation, contributes to the resistance phenotype.[3] This contrasts with the acute response to ketoconazole, which heavily features the upregulation of the drug's target pathway.

Visualizing Key Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the molecular pathways and experimental processes involved in these proteomic studies.

Caption: Ergosterol biosynthesis pathway with Ketoconazole's inhibition point.

Proteomics_Workflow Culture 1. Fungal Culture (C. albicans ATCC 90028) Treatment 2. Drug Exposure (Ketoconazole vs. Control) Culture->Treatment Harvest 3. Cell Harvesting (Centrifugation) Treatment->Harvest Extraction 4. Protein Extraction (Mechanical Lysis) Harvest->Extraction Quantification 5. Protein Quantification (Bradford Assay) Extraction->Quantification TwoDE 6. 2-D PAGE Separation (IEF followed by SDS-PAGE) Quantification->TwoDE Staining 7. Gel Staining & Imaging (SYPRO Ruby) TwoDE->Staining Analysis 8. Image Analysis (Spot Detection & Quantification) Staining->Analysis Excision 9. Spot Excision & Digestion (In-gel Trypsin Digestion) Analysis->Excision MS 10. Mass Spectrometry (MALDI-TOF MS) Excision->MS DB_Search 11. Protein Identification (Database Searching) MS->DB_Search

Caption: General experimental workflow for comparative fungal proteomics.

Experimental Protocols

The following section details the methodologies employed in the proteomic analysis of C. albicans' response to antifungal agents.

Fungal Culture and Drug Treatment
  • Organism: Candida albicans strain ATCC 90028 is used.

  • Culture Medium: Yeast extract-peptone-dextrose (YPD) medium is used for routine growth.

  • Inoculum Preparation: A single colony is inoculated into 50 ml of YPD and grown overnight at 30°C with shaking.

  • Main Culture: The overnight culture is diluted into fresh YPD to an optical density at 600 nm (OD₆₀₀) of 0.1.

  • Drug Exposure: The culture is grown to an OD₆₀₀ of 0.4-0.5. Ketoconazole (dissolved in DMSO) is added to a final concentration that inhibits growth by 50% (IC₅₀). A control culture is treated with an equivalent volume of DMSO.

  • Incubation: Cultures are incubated for a defined period (e.g., 4-6 hours) at 30°C with shaking.

  • Cell Harvesting: Cells are harvested by centrifugation at 5,000 x g for 10 minutes at 4°C. The cell pellet is washed three times with sterile, ice-cold water.

Protein Extraction
  • Lysis Buffer: The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 2 mM DTT, and a protease inhibitor cocktail).

  • Cell Disruption: Mechanical lysis is performed using glass beads. The cell suspension is vortexed vigorously in short bursts (e.g., 8 cycles of 1 minute vortexing followed by 1 minute on ice).

  • Clarification: The lysate is clarified by centrifugation at 15,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Protein Precipitation: Proteins in the supernatant are often precipitated using a trichloroacetic acid (TCA)/acetone method to concentrate the sample and remove interfering substances.

  • Quantification: The final protein pellet is resolubilized in a 2-D PAGE compatible buffer (containing urea, thiourea, CHAPS). Protein concentration is determined using a Bradford or similar protein assay.

Two-Dimensional Polyacrylamide Gel Electrophoresis (2-D PAGE)
  • First Dimension (Isoelectric Focusing - IEF):

    • An equal amount of protein (e.g., 250 µg) is loaded onto an immobilized pH gradient (IPG) strip (e.g., pH 4-7, 18 cm).

    • Rehydration and focusing are performed according to the manufacturer's instructions (e.g., using an Ettan IPGphor system).

  • Equilibration: After IEF, the IPG strip is equilibrated in two steps: first in a buffer containing DTT to reduce disulfide bonds, and second in a buffer containing iodoacetamide to alkylate sulfhydryl groups.

  • Second Dimension (SDS-PAGE):

    • The equilibrated IPG strip is placed on top of a large-format vertical polyacrylamide gel (e.g., 12.5% SDS-PAGE).

    • Proteins are separated based on molecular weight by running the gel at a constant voltage until the dye front reaches the bottom.

Protein Visualization and Identification
  • Staining: Gels are fixed and stained with a high-sensitivity fluorescent dye, such as SYPRO Ruby, or with silver stain.

  • Image Acquisition: Stained gels are scanned using a fluorescent imager (e.g., Typhoon scanner).

  • Image Analysis: Gel images from control and treated samples are analyzed using specialized software (e.g., Progenesis SameSpots). Protein spots are detected, matched across gels, and their normalized volumes are compared to identify statistically significant changes in abundance.

  • Spot Excision: Spots showing significant differential expression are excised from the gel using a spot picker.

  • In-Gel Digestion: The excised gel pieces are destained, and the protein within is digested into peptides using sequencing-grade trypsin.

  • Mass Spectrometry (MS): The resulting peptide mixture is analyzed by Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS. The instrument acquires a peptide mass fingerprint (PMF) for the protein in each spot.

  • Database Searching: The obtained peptide masses are used to search a fungal protein database (e.g., NCBI, Swiss-Prot) using a search engine like MASCOT. A protein is identified based on the match between the experimental peptide masses and the theoretical peptide masses of a protein in the database.

References

Safety Operating Guide

Proper Disposal of (Rac)-Ketoconazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

(Rac)-Ketoconazole , a widely used antifungal agent in research and development, requires careful management and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. Due to its toxicological profile, this compound must be handled as a hazardous waste. This guide provides detailed procedures for the proper disposal of this compound, aligning with established safety protocols and regulatory requirements.

Hazardous Waste Classification

This compound is not explicitly listed as a P- or U-series hazardous waste by the U.S. Environmental Protection Agency (EPA). However, its known toxic properties necessitate that it be managed as a characteristic hazardous waste. Safety Data Sheets (SDS) for ketoconazole classify it as "Toxic if swallowed," "May damage fertility," "May cause damage to organs through prolonged or repeated exposure," and "Very toxic to aquatic life with long lasting effects"[1][2][3]. Therefore, it is prudent to handle and dispose of this compound as a hazardous waste to ensure full compliance with regulations such as the Resource Conservation and Recovery Act (RCRA)[4][5].

Quantitative Data Summary

For safe handling and disposal, key quantitative data from Safety Data Sheets are summarized below.

ParameterValueReference
Acute Oral Toxicity (LD50, Rat) 166 mg/kg[6]
Aquatic Toxicity Very toxic to aquatic life with long lasting effects[1][7]

Step-by-Step Disposal Protocol

Adherence to the following procedural steps is critical for the safe disposal of this compound from a laboratory setting.

1. Segregation of Waste:

  • Solid Waste: All solid waste contaminated with this compound, including unused or expired pure compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, weighing papers, and contaminated labware (e.g., pipette tips, vials), must be segregated from non-hazardous laboratory trash.

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated, properly labeled, and sealed waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Waste Container Labeling:

  • All waste containers must be clearly labeled as "Hazardous Waste."

  • The label must include the full chemical name: "this compound."

  • Indicate the specific contents and concentration.

  • The date of waste accumulation start must be clearly marked.

3. On-site Storage:

  • Store waste containers in a designated, secure satellite accumulation area within the laboratory.

  • Ensure containers are kept closed at all times, except when adding waste.

  • The storage area should be away from heat sources and incompatible materials[6].

4. Final Disposal:

  • Disposal of this compound waste must be conducted through a licensed hazardous waste disposal contractor.

  • The primary recommended method of disposal is incineration at a permitted facility[1][8]. This method is effective in destroying the chemical compound, preventing its release into the environment.

  • Do not dispose of this compound down the drain or in regular trash[1][6]. This is strictly prohibited due to its high aquatic toxicity.

5. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.

  • Wearing appropriate PPE, mechanically collect the spilled solid material using tools that will not generate dust[6].

  • Place the collected material and all cleanup supplies into a designated hazardous waste container.

  • Clean the spill area thoroughly in accordance with your laboratory's established procedures.

Experimental Workflow for Disposal

cluster_0 Step 1: Waste Generation & Segregation cluster_1 Step 2: Containment & Labeling cluster_2 Step 3: On-Site Management cluster_3 Step 4: Final Disposal A Solid this compound Waste (e.g., contaminated gloves, vials) C Collect in a dedicated, sealed hazardous waste container A->C B Liquid this compound Waste (e.g., solutions) B->C D Label container with: 'Hazardous Waste' 'this compound' Accumulation Start Date C->D E Store in a designated Satellite Accumulation Area D->E F Maintain a closed container policy E->F G Arrange for pickup by a licensed hazardous waste contractor F->G Periodic Removal H Transport to a permitted waste management facility G->H I Final Disposal by Incineration H->I

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guidance for Handling (Rac)-Ketoconazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients like (Rac)-Ketoconazole is paramount. This document provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to facilitate safe laboratory practices.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE based on safety data sheets (SDS).[1][2][3][4]

Protection Type Equipment Specification and Usage Notes
Eye Protection Safety glasses with side-shields or gogglesMust be worn to protect against dust and splashes.[4][5] A face shield should be used in addition to goggles when there is a high risk of splashing.[6]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Disposable nitrile gloves are suitable for incidental contact.[7] Gloves should be removed immediately after contact with the chemical, and hands should be washed before putting on new gloves.[7]
Body Protection Laboratory coatA lab coat is the minimum requirement to protect skin and clothing.[6][8] Long-sleeved clothing is also recommended.[1]
Respiratory Protection NIOSH-approved respiratorRequired when working with volatile chemicals, in poorly ventilated areas, or when engineering controls are insufficient to minimize exposure to dust.[6][9] The type of respirator depends on the toxicity and concentration of the chemical.

Operational Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing risks associated with handling this compound. The following step-by-step guidance outlines the key procedures for safe handling in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the work area. A chemical fume hood should be used whenever possible to minimize inhalation exposure.[1][4]

  • Provide an accessible safety shower and eye wash station in the immediate work area.[4]

  • Keep the work area clean and uncluttered to prevent spills and contamination.[8]

2. Handling the Compound:

  • Avoid the formation of dust and aerosols.[4]

  • Do not breathe dust, vapor, mist, or gas.[1]

  • Avoid contact with eyes, skin, and clothing.[3][4]

  • Wash hands thoroughly after handling the compound.[2][10]

  • Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[3]

3. Accidental Release Measures:

  • In case of a spill, evacuate personnel from the affected area.[1]

  • Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.[1]

  • For solid spills, sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[1]

  • For liquid spills, absorb with an inert material (e.g., diatomite, universal binders) and place in a sealed container for disposal.[4]

  • Prevent the spilled material from entering drains or water courses.[1][4]

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Categorization: this compound is classified as a toxic solid, organic, n.o.s. (UN2811) and is very toxic to aquatic life with long-lasting effects.[2][11] Therefore, it should be handled as hazardous waste.

  • Containerization: Dispose of contents and containers in an approved waste disposal plant.[2][11] Use appropriate, approved containers for disposal.[2]

  • Disposal Method: Disposal should be in accordance with local, regional, and national regulations.[9] Options may include incineration at a licensed facility.[12] Do not flush into surface water or the sanitary sewer system.[1]

Experimental Workflow and Safety Checkpoints

The following diagram illustrates a logical workflow for handling this compound, incorporating key safety checkpoints at each stage.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup check1 Verify PPE Integrity prep_ppe->check1 weigh Weigh Compound prep_setup->weigh check2 Check Fume Hood Function prep_setup->check2 dissolve Dissolve/Prepare Solution weigh->dissolve check3 Confirm Spill Kit Availability weigh->check3 experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces experiment->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe check4 Segregate Waste Streams dispose_waste->check4

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Rac)-Ketoconazole
Reactant of Route 2
Reactant of Route 2
(Rac)-Ketoconazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.